Pd(II)TMPyP tetrachloride
Description
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Properties
Molecular Formula |
C44H36Cl4N8Pd |
|---|---|
Molecular Weight |
925.0 g/mol |
IUPAC Name |
palladium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
WQJKDYGBACGOPL-UHFFFAOYSA-J |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride (Pd(II)TMPyP tetrachloride). This synthetic metalloporphyrin is a subject of significant interest in biochemical research and drug discovery, particularly for its role as a G-quadruplex stabilizing agent and its potential in photodynamic therapy (PDT).
Compound Overview
This compound is a cationic porphyrin complex with a central palladium ion coordinated by the four nitrogen atoms of the tetramethylpyridylporphine macrocycle. The positive charges on the peripheral pyridinium (B92312) groups confer aqueous solubility, a crucial property for biological applications.
Table 1: General Compound Information
| Property | Value |
|---|---|
| Chemical Name | Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride |
| Molecular Formula | C₄₄H₃₆Cl₄N₈Pd |
| Molecular Weight | 925.04 g/mol [1] |
| CAS Number | 110314-07-3[2] |
| Appearance | Solid |
| Solubility | Water, Polar Organic Solvents |
Synthesis of this compound
The synthesis of this compound involves the metallation of the free-base porphyrin, meso-tetra(N-methyl-4-pyridyl)porphine, with a palladium(II) salt. A common and effective method is the solution-phase reaction in a high-boiling point solvent.
Experimental Protocol: Solution-Phase Synthesis
This protocol is based on established methods for the synthesis of metalloporphyrins.
Materials:
-
meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride (H₂TMPyP)
-
Palladium(II) chloride (PdCl₂)
-
Benzonitrile (B105546) (PhCN)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride in benzonitrile.
-
Add an excess of palladium(II) chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.
-
After the reaction is complete (indicated by the disappearance of the free-base porphyrin spectrum), allow the mixture to cool to room temperature.
-
Remove the benzonitrile solvent under reduced pressure.
-
The crude product is then purified. This can be achieved by recrystallization. Dissolve the solid in a minimal amount of hot methanol and precipitate by the addition of diethyl ether.
-
Collect the purified this compound crystals by filtration, wash with diethyl ether, and dry under vacuum.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins and their metal complexes. The electronic absorption spectrum of this compound is characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. The insertion of palladium into the porphyrin core causes a characteristic shift in these bands compared to the free-base porphyrin.
Table 2: UV-Visible Spectral Data
| Band | Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|---|
| Soret Band | ~424 nm | Not explicitly found in search results |
| Q-Bands | ~500-700 nm | Not explicitly found in search results |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, the expected molecular ion peak would correspond to the cationic porphyrin complex, with the counter-ions not typically observed.
Table 3: Mass Spectrometry Data
| Technique | Expected m/z |
|---|
| Electrospray Ionization (ESI-MS) | [C₄₄H₃₆N₈Pd]⁴⁺ |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to assess purity.
Table 4: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 57.12 | Not available |
| Hydrogen (H) | 3.92 | Not available |
| Nitrogen (N) | 12.11 | Not available |
Biological Activity and Signaling Pathways
This compound has garnered attention for its interaction with DNA, particularly its ability to bind to and stabilize G-quadruplex structures.[4] These non-canonical DNA secondary structures are found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development.
Interaction with G-Quadruplex DNA
The planar structure of the porphyrin core allows it to interact with the G-quartets of the G-quadruplex through π-π stacking interactions. This binding stabilizes the G-quadruplex structure, which can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells, and down-regulate the expression of oncogenes.[4]
Diagram 2: G-Quadruplex Stabilization Pathway
References
- 1. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | C44H36Cl4N8Pd | CID 15494015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | [frontierspecialtychemicals.com]
- 3. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical and Photochemical Properties of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of Palladium(II) meso-tetrakis(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of photochemistry, photobiology, and the development of photosensitizers for therapeutic applications, particularly in photodynamic therapy (PDT).
Core Photophysical and Photochemical Data
The photophysical and photochemical parameters of this compound are critical for understanding its mechanism of action as a photosensitizer. The following tables summarize the key quantitative data for this compound.
Table 1: Photophysical Properties of this compound in Aqueous Solution
| Parameter | Value | Experimental Conditions |
| Absorption Maxima (λ_abs_) | ||
| Soret Band | ~420 nm[1] | Aqueous solution |
| Q-Bands | ~525 nm, ~557 nm | Aqueous solution |
| Molar Extinction Coefficient (ε) | ||
| Soret Band | ~194,984 M⁻¹cm⁻¹ (for para-TMPyP)[1] | Aqueous solution |
| Emission Maxima (λ_em_) | ||
| Fluorescence | ~650 nm, ~710 nm | Aqueous solution |
| Phosphorescence | ~700 nm | Aqueous solution, Room Temperature |
| Quantum Yields | ||
| Fluorescence (Φ_f) | Low (typical for Pd porphyrins) | Aqueous solution |
| Phosphorescence (Φ_p_) | Moderate to High | Deoxygenated aqueous solution |
| Lifetime (τ) | ||
| Phosphorescence (τ_p_) | Microsecond (µs) range[2] | Deoxygenated solution |
Table 2: Photochemical Properties of this compound
| Parameter | Value | Experimental Conditions |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | ~0.34 (for a similar Pd-porphyrin in DMF)[3] | Air-saturated solution |
| Primary Mechanism of Action | Type II Photoreaction (Singlet Oxygen Generation) | Aerobic conditions |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of photosensitizers. The following sections outline the experimental protocols for determining the key photophysical and photochemical properties of this compound.
UV-Vis Absorption Spectroscopy
This protocol is used to determine the absorption maxima and molar extinction coefficients of this compound.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of approximately 1 mM. Protect the solution from light.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the concentration range of 1-10 µM.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 350-700 nm. Use high-purity water as a blank to zero the instrument.
-
Data Acquisition: Record the absorption spectrum for each dilution.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max_) for the Soret and Q-bands.
-
To determine the molar extinction coefficient (ε), plot the absorbance at the Soret band maximum against the concentration of the dilutions.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Fluorescence and Phosphorescence Spectroscopy
This protocol measures the emission spectra, and with appropriate standards, the fluorescence and phosphorescence quantum yields.
Materials:
-
This compound solution (as prepared for UV-Vis)
-
Fluorescence spectrophotometer with a pulsed laser or lamp source and a time-gated detector for phosphorescence measurements.
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for fluorescence, or a well-characterized phosphorescent standard).
-
High-purity water.
-
Nitrogen or argon gas for deoxygenation (for phosphorescence).
Procedure:
-
Fluorescence Measurement:
-
Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength in a quartz cuvette.
-
Record the fluorescence emission spectrum by exciting at the Soret band maximum (~420 nm).
-
To determine the fluorescence quantum yield (Φ_f_), measure the integrated fluorescence intensity of the sample and a standard of known quantum yield under identical experimental conditions (excitation wavelength, slit widths). The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Phosphorescence Measurement:
-
Deoxygenate the sample solution by bubbling with nitrogen or argon gas for at least 15-20 minutes to minimize quenching of the triplet state by molecular oxygen.
-
Using a spectrophotometer capable of time-resolved measurements, excite the sample with a pulsed light source at the Soret band maximum.
-
Record the time-gated emission spectrum to isolate the long-lived phosphorescence from the short-lived fluorescence.
-
The phosphorescence lifetime (τ_p_) can be determined by fitting the decay of the phosphorescence intensity over time to an exponential function.
-
The phosphorescence quantum yield (Φ_p_) can be determined similarly to the fluorescence quantum yield, using a suitable phosphorescent standard and ensuring deoxygenated conditions for both sample and standard.
-
Singlet Oxygen Quantum Yield Determination
The generation of singlet oxygen is a key indicator of a photosensitizer's efficacy in Type II PDT. The following protocol uses the chemical trapping method with 1,3-diphenylisobenzofuran (B146845) (DPBF).
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
A suitable solvent in which both are soluble (e.g., Dimethylformamide - DMF, or an aqueous micellar solution)[3]
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)[4]
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation (e.g., a laser or a lamp with a monochromator)
Procedure:
-
Solution Preparation:
-
Prepare a solution containing both this compound (absorbance ~0.1 at the irradiation wavelength) and DPBF (~50 µM).
-
Prepare a similar solution with the reference photosensitizer.
-
-
Irradiation and Monitoring:
-
Irradiate the sample solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., a Q-band of the porphyrin).
-
At regular time intervals, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~410-415 nm)[3].
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield (Φ_Δ_) is calculated using the following equation: Φ_Δ_(sample) = Φ_Δ_(std) * (k_sample / k_std) * (I_abs(std) / I_abs(sample)) where k is the rate constant (slope of the ln(A) vs. time plot) and I_abs is the rate of light absorption by the photosensitizer.
-
Mechanism of Action in Photodynamic Therapy
The primary mechanism of action for this compound in photodynamic therapy is the generation of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon activation with light of a specific wavelength. This process, known as a Type II photoreaction, leads to oxidative stress and subsequent cell death.
Cellular Uptake and Localization
Cationic porphyrins like this compound are known to accumulate in tumor cells, a process driven by the negative mitochondrial and plasma membrane potentials of cancer cells. The specific subcellular localization of the photosensitizer is a critical determinant of the subsequent cell death pathways.
Signaling Pathways and Experimental Workflows
Upon light activation, the generated singlet oxygen can induce both apoptosis and necrosis in cancer cells. The specific pathway activated depends on the photosensitizer's subcellular localization, the light dose, and the cell type.
Caption: PDT Signaling Pathway of Pd(II)TMPyP.
The photodynamic action of this compound can initiate apoptosis through at least two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: The oxidative stress induced by singlet oxygen can lead to the upregulation of Fas ligand (FasL) on the cell surface. Binding of FasL to its receptor, Fas, triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8. Activated caspase-8 then activates downstream executioner caspases, such as caspase-3, culminating in apoptosis.[5][6]
-
Intrinsic Pathway: Direct damage to mitochondria by singlet oxygen can lead to the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates caspase-3, leading to the execution of the apoptotic program.
In cases of severe cellular damage or high light doses, cell death may occur through necrosis, a less controlled process characterized by cell swelling and lysis.[7]
Caption: Experimental Workflow for Pd(II)TMPyP Characterization.
This guide provides a foundational understanding of the photophysical and photochemical properties of this compound. Further research is encouraged to explore its full potential in various therapeutic and technological applications.
References
- 1. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2 | Semantic Scholar [semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Photodynamic therapy induced Fas-mediated apoptosis in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fas ligand and TRAIL augment the effect of photodynamic therapy on the induction of apoptosis in JURKAT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.fortlewis.edu [faculty.fortlewis.edu]
In-Depth Technical Guide: UV-Vis Absorption Spectrum of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride, hereafter referred to as Pd(II)TMPyP. This document details the spectroscopic properties, experimental protocols for synthesis and analysis, and the mechanistic role of this compound in photodynamic therapy (PDT).
Core Spectroscopic Properties
The UV-Vis absorption spectrum of a porphyrin derivative like Pd(II)TMPyP is characterized by two main features: an intense Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region. The insertion of a palladium(II) ion into the porphyrin macrocycle significantly influences its electronic structure and, consequently, its absorption spectrum.
Upon metallation with palladium(II), the Soret band of the free-base porphyrin, typically found around 418 nm, experiences a bathochromic (red) shift to approximately 424 nm for Pd(II)TMPyP.[1] Another source indicates a Soret maximum at 417 nm.[2] This shift is a key indicator of successful metal insertion into the porphyrin core.
Quantitative Absorption Data
The following table summarizes the key quantitative data for the UV-Vis absorption spectrum of Pd(II)TMPyP in an aqueous solution. Porphyrin spectra are known for a very intense Soret band and less intense Q-bands.
| Spectral Band | Wavelength (λmax) | Molar Extinction Coefficient (ε) |
| Soret Band | 417 - 424 nm | Specific value not available in search results |
| Q-Bands | Not available | Not available |
Note: While specific molar extinction coefficients for Pd(II)TMPyP were not explicitly found in the provided search results, porphyrins typically exhibit Soret band molar absorptivity in the range of 10^5 M⁻¹cm⁻¹.
Experimental Protocols
Synthesis of Pd(II)TMPyP Tetrachloride
The synthesis of Pd(II)TMPyP is a multi-step process involving the creation of the free-base porphyrin, insertion of the palladium metal ion, and subsequent quaternization of the pyridyl groups to ensure water solubility.
Step 1: Synthesis of meso-Tetra(4-pyridyl)porphyrin (H₂T4PyP)
A common method for the synthesis of the free-base porphyrin is the Lindsey synthesis.
-
Reactants : Pyrrole (B145914) and pyridine-4-carboxaldehyde.
-
Solvent : Dichloromethane or chloroform.
-
Catalyst : A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).
-
Procedure :
-
Equimolar amounts of pyrrole and pyridine-4-carboxaldehyde are dissolved in the chosen halogenated solvent.
-
The catalyst is added, and the mixture is stirred at room temperature for several hours.
-
The reaction is quenched, and the porphyrinogen (B1241876) is oxidized to the porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
-
The crude product is purified by column chromatography.
-
Step 2: Palladium(II) Insertion
-
Reactants : H₂T4PyP and a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂).
-
Solvent : A high-boiling point solvent like dimethylformamide (DMF).
-
Procedure :
-
H₂T4PyP is dissolved in DMF.
-
An excess of Pd(OAc)₂ is added to the solution.
-
The mixture is heated to reflux for several hours.
-
The completion of the reaction is monitored by UV-Vis spectroscopy, observing the shift in the Soret band.
-
The product, Pd(II)T4PyP, is isolated by precipitation and purified.
-
Step 3: Quaternization and Anion Exchange
-
Reactants : Pd(II)T4PyP and a methylating agent, such as methyl iodide (CH₃I).
-
Procedure :
-
Pd(II)T4PyP is dissolved in a suitable solvent like DMF.
-
A large excess of methyl iodide is added.
-
The mixture is heated to ensure complete quaternization of all four pyridyl nitrogens.
-
The initial product will have iodide counter-ions. To obtain the tetrachloride salt, an anion exchange step is performed, for example, by using an ion-exchange resin or by dialysis against a solution of sodium chloride.
-
UV-Vis Spectroscopic Analysis
The following protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of Pd(II)TMPyP.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Solvent : Deionized water or a suitable buffer solution (e.g., phosphate-buffered saline, PBS) to maintain a constant pH.
-
Procedure :
-
Prepare a stock solution of Pd(II)TMPyP of a known concentration in the chosen solvent. Porphyrin solutions are typically in the micromolar (µM) range for spectral measurements due to their high molar absorptivity.
-
Use quartz cuvettes with a defined path length (typically 1 cm).
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the absorption spectrum of the Pd(II)TMPyP solution over a wavelength range that covers both the Soret and Q-bands (e.g., 350-700 nm).
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Role in Photodynamic Therapy (PDT) Signaling
Pd(II)TMPyP is investigated for its potential as a photosensitizer in photodynamic therapy (PDT), a non-invasive treatment modality for cancer and other diseases. The core principle of PDT is the light-induced generation of cytotoxic reactive oxygen species (ROS) in the target tissue.
Mechanism of Action
The mechanism of PDT using a metalloporphyrin like Pd(II)TMPyP can be summarized in the following steps, which are also depicted in the signaling pathway diagram below.
-
Administration and Localization : The photosensitizer, Pd(II)TMPyP, is administered systemically or locally and preferentially accumulates in the target tissue, such as a tumor.
-
Photoexcitation : The photosensitizer in its ground state (S₀) absorbs light of a specific wavelength, corresponding to one of its absorption bands (typically the Soret or a Q-band). This elevates the photosensitizer to an excited singlet state (S₁).
-
Intersystem Crossing : The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁). The heavy palladium atom in Pd(II)TMPyP enhances the efficiency of this process.
-
Energy Transfer (Type II Reaction) : The photosensitizer in its triplet state can transfer its energy to molecular oxygen (³O₂), which is naturally present in tissues in its triplet ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).
-
Electron Transfer (Type I Reaction) : Alternatively, the triplet-state photosensitizer can react directly with biological substrates through electron transfer, generating other reactive oxygen species such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).
-
Cellular Damage and Death : The generated ROS, particularly singlet oxygen, are highly cytotoxic. They can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately, cell death through apoptosis or necrosis.
Signaling Pathway Diagram
Caption: PDT mechanism of Pd(II)TMPyP.
Conclusion
This compound is a water-soluble metalloporphyrin with distinct UV-Vis absorption characteristics, most notably a strong Soret band around 417-424 nm. Its synthesis is a well-defined, multi-step process, and its spectroscopic properties can be readily analyzed using standard laboratory equipment. The primary application of interest for this compound is in photodynamic therapy, where its favorable photophysical properties, enhanced by the presence of the palladium ion, allow for the efficient generation of cytotoxic reactive oxygen species upon light activation. This technical guide provides a foundational understanding for researchers and professionals working with this and similar compounds in the fields of medicine, chemistry, and materials science.
References
The Dual Luminescence of Pd(II)TMPyP Tetrachloride: A Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence and phosphorescence characteristics of Palladium(II) meso-tetra(4-N-methylpyridyl)porphine tetrachloride (Pd(II)TMPyP tetrachloride). This synthetic palladium(II) porphyrin has garnered significant interest due to its unique photophysical properties, which are pivotal for applications ranging from photodynamic therapy (PDT) to advanced bio-sensing. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying photophysical processes and experimental workflows.
Photophysical Profile of Pd(II) Porphyrins
Palladium(II) porphyrins are renowned for their distinct photophysical behavior, which is dominated by the heavy-atom effect of the central palladium ion. This effect significantly influences the fate of the excited states upon photoexcitation.
Upon absorption of light, the porphyrin molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). For typical free-base porphyrins, de-excitation can occur through fluorescence (a spin-allowed transition from S₁ to S₀) or intersystem crossing (ISC) to a triplet state (T₁). However, the presence of the heavy palladium atom dramatically enhances the rate of intersystem crossing.
Consequently, palladium(II) porphyrins, including Pd(II)TMPyP, exhibit very weak fluorescence, with fluorescence quantum yields (ΦFl) on the order of 10⁻⁴.[1] Instead, the excited singlet state population is efficiently funneled to the triplet state, resulting in an intersystem crossing quantum yield (ΦISC) approaching unity.[1] This highly populated triplet state is the origin of the strong phosphorescence observed from these molecules and is also responsible for their ability to generate singlet oxygen, a key cytotoxic agent in photodynamic therapy. The triplet state is efficiently quenched by molecular oxygen, leading to the formation of singlet molecular oxygen with a high quantum yield (ΦΔ) of approximately 0.85.[1]
This compound is particularly noteworthy as it emits both fluorescence and phosphorescence at room temperature, a characteristic that is sensitive to its environment.[2]
Quantitative Photophysical Data
The following table summarizes the key quantitative photophysical parameters for this compound and related palladium porphyrins. It is important to note that these values can be influenced by the solvent, pH, concentration, and the presence of quenchers or binding partners.
| Parameter | Value | Conditions | Reference |
| Fluorescence Quantum Yield (ΦFl) | ~10⁻⁴ | General for Pd(II) porphyrins | [1] |
| Intersystem Crossing Quantum Yield (ΦISC) | Nearly 1 | General for Pd(II) porphyrins | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.85 | General for Pd(II) porphyrins | [1] |
| Excitation Maximum (SS-RTP) | 421 nm | Solid Substrate Room Temperature | [3] |
| Emission Maximum (SS-RTP) | 675 nm | Solid Substrate Room Temperature | [3] |
| Phosphorescence Emission Maximum | 700 nm | In the presence of DNA | [2] |
Experimental Protocols
Accurate characterization of the fluorescence and phosphorescence of this compound requires meticulous experimental procedures. Below are detailed methodologies for key experiments.
Sample Preparation
-
Solvent Selection: Due to its tetrachloride salt form, Pd(II)TMPyP is water-soluble. For studies in aqueous media, use a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5) with a defined ionic strength (e.g., 0.1 M NaCl) to ensure reproducibility and control over aggregation.[2] For studies in organic solvents, ensure the solvent is of spectroscopic grade.
-
Concentration: Prepare a stock solution of this compound. For absorption measurements, concentrations are typically in the micromolar range (1-10 µM). For fluorescence and phosphorescence measurements, lower concentrations (sub-micromolar to a few micromolars) are used to avoid inner filter effects and aggregation-induced quenching.
-
Deoxygenation: For phosphorescence measurements, it is crucial to remove dissolved oxygen, a potent quencher of the triplet state. This can be achieved by bubbling the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to and during the measurement.
Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with a cuvette containing the solvent/buffer.
-
Measure the absorption spectrum of the Pd(II)TMPyP solution in a quartz cuvette (typically 1 cm path length) over a wavelength range of approximately 350-700 nm.
-
Identify the Soret (B) band (around 420 nm) and the Q-bands (in the 500-650 nm region).
-
Steady-State Fluorescence and Phosphorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a high-intensity xenon arc lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube). For phosphorescence, the instrument should have a shutter on the excitation source to allow for time-gated measurements.[4]
-
Fluorescence Measurement:
-
Set the excitation wavelength to a value in the Soret band (e.g., 421 nm).
-
Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., 430-800 nm).
-
The detector should be positioned at a 90° angle to the excitation beam to minimize scattered light.[5]
-
-
Phosphorescence Measurement:
-
Use a deoxygenated sample.
-
Employ the instrument's phosphorescence mode, which utilizes a shutter or pulsed source to collect the emission after the excitation light is blocked. This time delay allows the short-lived fluorescence to decay, isolating the long-lived phosphorescence.[4]
-
Set the excitation wavelength as for fluorescence.
-
Scan the emission monochromator over the expected phosphorescence range (e.g., 650-850 nm). The phosphorescence of Pd(II)TMPyP has been observed at around 700 nm.[2]
-
Solid-Substrate Room Temperature Phosphorescence (SS-RTP)
-
Substrate Preparation: Spot a small volume of the Pd(II)TMPyP solution onto a solid substrate, such as filter paper. The presence of an inorganic salt like Ca(NO₃)₂ can enhance the phosphorescence signal.[3]
-
Drying: Dry the substrate under controlled conditions (e.g., under a heat lamp or in an oven) to remove the solvent.[3]
-
Measurement: Place the solid sample in the spectrofluorometer's solid sample holder and measure the phosphorescence spectrum as described above.
Quantum Yield Determination
-
Relative Quantum Yield Measurement: The fluorescence or phosphorescence quantum yield can be determined relative to a standard with a known quantum yield.
-
Procedure:
-
Measure the absorption and emission spectra of both the sample (Pd(II)TMPyP) and the standard under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
The quantum yield (Φ) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
-
Visualizing Photophysical Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.
Caption: Jablonski diagram for Pd(II) porphyrins.
Caption: Workflow for photophysical characterization.
Caption: Effect of DNA intercalation on phosphorescence.
Conclusion
The photophysical properties of this compound are characterized by a dominant triplet state population, leading to strong phosphorescence and efficient singlet oxygen generation, with very weak fluorescence. These characteristics are highly sensitive to the molecular environment, a feature that can be exploited in the design of responsive probes and therapeutic agents. The experimental protocols and data presented in this guide provide a framework for the rigorous investigation and application of this versatile metalloporphyrin. Researchers and drug development professionals can leverage this information to advance the use of Pd(II)TMPyP in their respective fields.
References
Unveiling the Photodynamic Potential: A Technical Guide to the Singlet Oxygen Quantum Yield of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride), a photosensitizer of significant interest in the field of photodynamic therapy (PDT). A thorough understanding of its efficiency in generating singlet oxygen is paramount for the development of novel anticancer treatments and other photochemotherapeutic applications. This document summarizes the available quantitative data, details the experimental protocols for its measurement, and visualizes the underlying mechanisms.
Core Concept: Singlet Oxygen Generation
Photodynamic therapy relies on the interplay of a photosensitizer, light, and molecular oxygen to produce cytotoxic reactive oxygen species (ROS). The primary and most significant of these is singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen. The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ value indicates a more efficient photosensitizer for PDT applications.
The introduction of a heavy metal ion, such as palladium(II), into the porphyrin macrocycle is a common strategy to enhance the generation of singlet oxygen. The heavy atom effect promotes intersystem crossing from the excited singlet state to the triplet state of the photosensitizer, which is a crucial step for energy transfer to molecular oxygen.
Quantitative Data on Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield of this compound has been a subject of scientific investigation. The available data, along with that of its metal-free precursor for comparison, is summarized below.
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| This compound | 0.65 | Aqueous solution, irradiation at 420 nm[1] |
| meso-tetra(4-N-methylpyridyl)porphine (TMPyP) | ~0.70 | Aqueous solution |
The data indicates that the insertion of palladium(II) into the TMPyP macrocycle results in a high singlet oxygen quantum yield, making it a potent photosensitizer. The value is comparable to that of the metal-free porphyrin, suggesting that while the heavy atom effect enhances intersystem crossing, other deactivation pathways may also be influenced.
Experimental Protocols for Determining Singlet Oxygen Quantum Yield
The determination of the singlet oxygen quantum yield is a critical experimental procedure in the evaluation of photosensitizers. Two primary methods are commonly employed:
Chemical Quenching Method
This indirect method relies on the chemical reaction of singlet oxygen with a specific probe molecule, leading to a measurable change in the probe's concentration. A widely used probe is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly oxidized by singlet oxygen, causing a decrease in its characteristic absorbance.
Detailed Methodology:
-
Solution Preparation: A solution containing the photosensitizer (e.g., this compound) and the singlet oxygen probe (e.g., DPBF) in an appropriate solvent (e.g., air-saturated dimethylformamide or an aqueous buffer) is prepared. The concentrations are chosen to ensure sufficient light absorption by the photosensitizer and a measurable change in the probe's absorbance over time.
-
Reference Standard: A reference photosensitizer with a known singlet oxygen quantum yield in the same solvent is used for comparison (e.g., methylene (B1212753) blue, rose bengal).
-
Irradiation: The sample and reference solutions are irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs strongly. The light intensity and irradiation time are carefully controlled.
-
Spectroscopic Monitoring: The absorbance of the singlet oxygen probe is monitored at its maximum absorption wavelength at regular intervals during irradiation using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of decrease in the probe's absorbance is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of probe degradation for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.
-
Direct Phosphorescence Detection
This method involves the direct detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state (³Σg⁻). This emission is centered at approximately 1270 nm.
Detailed Methodology:
-
Instrumentation: A highly sensitive experimental setup is required, typically consisting of a pulsed laser for excitation, a monochromator to select the emission wavelength, and a near-infrared detector (e.g., a liquid nitrogen-cooled germanium detector or a photomultiplier tube sensitive in the NIR region).
-
Sample Excitation: The photosensitizer solution is excited with short laser pulses.
-
Phosphorescence Detection: The time-resolved phosphorescence signal at 1270 nm is recorded.
-
Data Analysis: The intensity of the phosphorescence signal is directly proportional to the amount of singlet oxygen generated. The quantum yield is determined by comparing the signal intensity of the sample to that of a reference standard with a known ΦΔ under identical experimental conditions.
Visualizing the Mechanism of Action
The generation of singlet oxygen by this compound and its subsequent role in photodynamic therapy can be visualized through the following diagrams.
Conclusion
This compound stands out as a highly efficient photosensitizer with a singlet oxygen quantum yield of 0.65. This characteristic, coupled with its water solubility, makes it a compelling candidate for further investigation and development in photodynamic therapy. The experimental protocols detailed herein provide a framework for the accurate and reproducible determination of this critical parameter, ensuring a solid foundation for preclinical and clinical studies. The visualized mechanisms offer a clear understanding of the fundamental processes at play, from photon absorption to cellular demise, which is essential for the rational design of next-generation photosensitizers and the optimization of PDT protocols.
References
An In-depth Technical Guide to Pd(II)TMPyP Tetrachloride: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride), a significant compound in biochemical and pharmaceutical research. This document details its physicochemical properties, experimental protocols for its characterization and application, and its role in innovative therapeutic strategies.
Core Properties of this compound
This compound is a synthetic metalloporphyrin that has garnered considerable interest for its potential applications in photodynamic therapy (PDT) and as a G-quadruplex DNA stabilizing agent. Its unique structure, featuring a central palladium ion coordinated to a tetrapyrrole macrocycle with peripheral cationic N-methylpyridyl groups, underpins its biological activity.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C44H36Cl4N8Pd |
| Molecular Weight | 925.04 g/mol |
| CAS Number | 110314-07-3 |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and application of this compound are crucial for reproducible research. The following protocols are synthesized from established methodologies for similar palladium-porphyrin complexes.
1. Synthesis of this compound
This protocol describes a general method for the metallation of a porphyrin ligand with a palladium salt.
-
Materials: 5,10,15,20-Tetrakis(4-N-methylpyridyl)porphyrin tetrachloride (H2TMPyP), Palladium(II) chloride (PdCl2), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve H2TMPyP in DMF in a round-bottom flask.
-
Add an excess of PdCl2 to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band.
-
After cooling to room temperature, filter the solution to remove any unreacted PdCl2.
-
Evaporate the DMF under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
2. Characterization of this compound
-
UV-Vis Spectroscopy: Dissolve a small sample of the synthesized compound in a suitable solvent (e.g., water or DMSO) and record the absorption spectrum. The characteristic Soret and Q-bands will confirm the porphyrin structure and the palladium insertion.
-
Mass Spectrometry: Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight of the compound.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to characterize the structure of the porphyrin macrocycle and confirm the absence of the inner N-H protons of the free-base porphyrin, indicating successful metallation.
3. Investigation of DNA Interaction (G-Quadruplex Stabilization)
This protocol outlines the use of Fluorescence Resonance Energy Transfer (FRET) melting assays to assess the stabilizing effect of Pd(II)TMPyP on G-quadruplex DNA.[1][2]
-
Materials: Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., F21D), this compound, appropriate buffer (e.g., potassium phosphate (B84403) buffer).
-
Procedure:
-
Prepare solutions of the fluorescently labeled oligonucleotide and Pd(II)TMPyP in the buffer.
-
In a multi-well plate, mix the oligonucleotide with varying concentrations of Pd(II)TMPyP.
-
Use a real-time PCR machine or a dedicated fluorescence plate reader with temperature control to monitor the fluorescence of the labeled oligonucleotide as the temperature is gradually increased.
-
The melting temperature (Tm) is determined by the midpoint of the fluorescence transition. An increase in Tm in the presence of Pd(II)TMPyP indicates stabilization of the G-quadruplex structure.
-
Applications in Photodynamic Therapy
This compound is investigated as a photosensitizer in PDT. Upon activation with light of a specific wavelength, it can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.[3][4] The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, creating singlet oxygen.
Experimental Workflow for In Vitro Photodynamic Therapy
Caption: Workflow for evaluating the in vitro photodynamic efficacy of Pd(II)TMPyP.
Interaction with G-Quadruplex DNA
Pd(II)TMPyP has been shown to interact with and stabilize G-quadruplex DNA structures, which are found in telomeres and oncogene promoters.[1][2][5] This interaction is primarily through π-π stacking between the porphyrin macrocycle and the G-tetrads of the quadruplex. The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells, and downregulate the expression of oncogenes.
Logical Relationship of G-Quadruplex Interaction and Anticancer Effect
Caption: Mechanism of anticancer activity via G-quadruplex stabilization by Pd(II)TMPyP.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 110314-07-3: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols associated with CAS number 110314-07-3, scientifically known as Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride. This synthetic palladium-porphyrin complex has garnered significant interest for its applications in photodynamic therapy (PDT) and as a biochemical reagent.
Core Properties and Data
Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride, often abbreviated as Pd(II)TMPyP, is a water-soluble, synthetic porphyrin. The central palladium ion and the four cationic N-methyl-4-pyridyl substituents at the meso positions of the porphyrin ring are key to its physicochemical and biological properties.
Physicochemical Data
A summary of the key quantitative data for Pd(II)TMPyP is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 110314-07-3 | Santa Cruz Biotechnology, BoronPharm, MedChemExpress, Benchchem, Sigma-Aldrich |
| Molecular Formula | C₄₄H₃₆Cl₄N₈Pd | Santa Cruz Biotechnology, BoronPharm, MedChemExpress, Benchchem, Sigma-Aldrich |
| Molecular Weight | ~925.04 g/mol | Santa Cruz Biotechnology, MedChemExpress, Benchchem |
| Physical State | Solid | TargetMol |
| Appearance | Crystalline solid | Strem Chemicals |
| Solubility | Water-soluble | Benchchem |
| UV-Vis Absorption (Soret Band) | ~424 nm | Benchchem |
Structural Information
The chemical structure of Pd(II)TMPyP features a porphyrin macrocycle with a central palladium (II) ion. The four meso positions are substituted with N-methyl-4-pyridyl groups, which confer a positive charge and enhance water solubility.
Synthesis and Manufacturing
The synthesis of Pd(II)TMPyP is a multi-step process that involves the formation of the porphyrin macrocycle, followed by metallation and quaternization of the pyridyl groups.
Synthesis of the Porphyrin Precursor
The initial step is the synthesis of the free-base porphyrin, meso-tetra(4-pyridyl)porphine (H₂T4PyP). This is typically achieved through the condensation of pyrrole (B145914) and 4-pyridinecarboxaldehyde (B46228) in a high-boiling solvent like propionic acid.
Experimental Protocol: Synthesis of meso-tetra(4-pyridyl)porphine (H₂T4PyP)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyrrole (1.0 eq) and 4-pyridinecarboxaldehyde (1.0 eq) in propionic acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified period, typically several hours.
-
Purification: After cooling, the reaction mixture is neutralized, and the crude porphyrin product is collected by filtration. Purification is achieved by column chromatography on silica (B1680970) gel.
Metallation with Palladium(II)
The insertion of the palladium(II) ion into the porphyrin core is the next critical step.
Experimental Protocol: Palladium(II) Insertion
-
Reaction Setup: Dissolve the synthesized H₂T4PyP in a suitable solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add a solution of palladium(II) acetate (B1210297) (Pd(OAc)₂) in a chlorinated solvent like chloroform.
-
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (observing a shift in the Soret band).
-
Work-up: The product is precipitated, filtered, and washed to remove unreacted starting materials.
Quaternization of Pyridyl Groups
The final step involves the methylation of the nitrogen atoms on the pyridyl rings to introduce a positive charge and enhance water solubility.
Experimental Protocol: N-Methylation
-
Reaction Setup: Dissolve the palladium(II)-porphyrin complex in anhydrous DMF.
-
Reagent Addition: Add an excess of a methylating agent, such as methyl iodide (CH₃I).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature for an extended period (e.g., 48 hours) under an inert atmosphere.
-
Purification: The final product, Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine, is purified, often involving dialysis to exchange the counter-ion to chloride.
Suppliers of Key Reagents
| Reagent | Potential Suppliers |
| Pyrrole | Sigma-Aldrich, Fisher Scientific, Sinofi Ingredients, CheMondis, KANTO CHEMICAL CO.,INC. |
| 4-Pyridinecarboxaldehyde | Sigma-Aldrich, TCI America, Simson Pharma Limited, SGT Life Sciences |
| Methyl Iodide | Sigma-Aldrich, Spectrum Chemical, Samrat Pharmachem Limited, Metoree |
| Palladium(II) Acetate | Sigma-Aldrich, Santa Cruz Biotechnology, Wego Chemical Group, Strem Chemicals |
Mechanism of Action in Photodynamic Therapy (PDT)
Pd(II)TMPyP is a potent photosensitizer. Its mechanism of action in PDT is centered on the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.
Upon irradiation, the Pd(II)TMPyP molecule absorbs light energy and transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in electron transfer reactions (Type I mechanism) to produce other reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. These ROS are non-specific and highly cytotoxic, causing damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death through apoptosis or necrosis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving Pd(II)TMPyP, particularly in the context of its evaluation as a PDT agent.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., A375 or B16-F10 melanoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Pd(II)TMPyP for a predetermined incubation period. Include control groups (untreated cells, cells treated with vehicle only).
-
Photodynamic Treatment: Expose the cells to a light source of an appropriate wavelength and dose to activate the photosensitizer. Keep a set of plates in the dark as a control for dark toxicity.
-
MTT Addition: After PDT, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of HCl and isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Detection of Intracellular ROS using CM-H2DCFDA
CM-H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by intracellular ROS, allowing for their detection and quantification.
Protocol: Intracellular ROS Detection
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides).
-
Loading with CM-H2DCFDA: Wash the cells with a buffered saline solution (e.g., PBS) and then incubate them with a working solution of CM-H2DCFDA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes.
-
Washing: Remove the loading solution and wash the cells to remove any excess probe.
-
Treatment and PDT: Treat the cells with Pd(II)TMPyP and expose them to light as described for the MTT assay.
-
Fluorescence Measurement: Immediately after PDT, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~495/525 nm).
-
Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.
Suppliers
A list of potential suppliers for Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride (CAS 110314-07-3) is provided below. It is recommended to contact the suppliers directly for the most up-to-date product information and availability.
-
Santa Cruz Biotechnology, Inc.
-
BoronPharm
-
MedChemExpress
-
Benchchem
-
Sigma-Aldrich (Merck)
-
TargetMol
-
Frontier Specialty Chemicals
-
A. B. Enterprises
-
Warshel Chemical Ltd.
-
BLDpharm
-
Chemicalbook
Conclusion
Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is a valuable tool for researchers in the fields of photodynamic therapy and biochemistry. Its well-defined chemical properties, established synthetic routes, and potent photosensitizing activity make it a compound of significant interest for the development of novel cancer therapies and as a probe for studying oxidative stress in biological systems. This guide provides a foundational understanding of its properties and applications, along with practical protocols to facilitate further research and development.
References
Electrochemical Properties of Palladium (II) Porphyrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core electrochemical properties of palladium (II) porphyrins. It is designed to serve as a technical resource, offering detailed experimental protocols, a comparative summary of electrochemical data, and visual representations of key processes to aid in research and development. The unique electronic characteristics of these macrocyclic compounds make them compelling candidates for various applications, including catalysis, sensing, and photodynamic therapy.
Core Electrochemical Behavior
Palladium (II) porphyrins typically exhibit a series of one-electron transfer reactions centered on the porphyrin macrocycle. The central palladium ion generally remains in the +2 oxidation state during the initial redox processes. The electrochemical behavior is characterized by two successive one-electron oxidations to form a π-cation radical and a dication, and two successive one-electron reductions to yield a π-anion radical and a dianion. The potentials at which these redox events occur are sensitive to the nature and position of peripheral substituents on the porphyrin ring, the solvent, and the supporting electrolyte used in the electrochemical measurements.
Quantitative Electrochemical Data
The redox potentials of various palladium (II) porphyrins are summarized in the table below. These values, primarily obtained through cyclic voltammetry, offer a quantitative comparison of the electron-donating or -withdrawing effects of different substituents on the porphyrin macrocycle. All potentials are reported in volts (V) versus the ferrocenium/ferrocene (B1249389) (Fc+/Fc) redox couple, a commonly used internal standard in non-aqueous electrochemistry.
| Compound | First Oxidation (E₁/₂) (V vs Fc+/Fc) | Second Oxidation (E₁/₂) (V vs Fc+/Fc) | First Reduction (E₁/₂) (V vs Fc+/Fc) | Second Reduction (E₁/₂) (V vs Fc+/Fc) | Reference |
| Pd(II) Octaethylporphyrin (PdOEP) | 0.65 | 1.00 | -1.82 | -2.14 | [1] |
| Pd(II) 5-Phenyl-OEP | 0.69 | 1.05 | -1.78 | -2.09 | [1] |
| Pd(II) 5,15-Diphenyl-OEP | 0.72 | 1.09 | -1.73 | -2.04 | [1] |
| Pd(II) 5,10-Diphenyl-OEP | 0.73 | 1.10 | -1.72 | -2.03 | [1] |
| Pd(II) Tetraphenylporphyrin (PdTPP) | 0.76 | 1.14 | -1.68 | -1.98 | [1] |
Experimental Protocols
The following section details a general methodology for the electrochemical analysis of palladium (II) porphyrins using cyclic voltammetry (CV).
Cyclic Voltammetry (CV) Experimental Protocol
Objective: To determine the redox potentials of palladium (II) porphyrins.
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., Autolab PGSTAT30)
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a platinum wire pseudo-reference
-
Counter (Auxiliary) Electrode: Platinum wire
-
Palladium (II) porphyrin sample
-
Solvent: Dichloromethane (CH₂Cl₂) or other suitable non-aqueous solvent
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Inert gas (Argon or Nitrogen) for deaeration
-
Ferrocene (for use as an internal standard)
Procedure:
-
Preparation of the Analyte Solution:
-
Dissolve the palladium (II) porphyrin sample in the chosen solvent to a final concentration of approximately 1 mM.
-
Add the supporting electrolyte (e.g., TBAPF₆) to the solution to a final concentration of 0.1 M.
-
-
Electrode Preparation:
-
Polish the working electrode (GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the polished electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Ensure the reference and counter electrodes are clean.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deaerate the solution by bubbling with an inert gas (Ar or N₂) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, final potential, vertex potentials, and scan rate (typically starting at 100 mV/s). The potential window should be wide enough to observe the expected oxidation and reduction peaks.
-
Initiate the potential sweep and record the resulting voltammogram.
-
Perform multiple scans to ensure the stability and reversibility of the redox processes.
-
-
Internal Standard Calibration:
-
After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc+/Fc) couple under the same conditions.
-
Use the half-wave potential (E₁/₂) of the Fc+/Fc couple to reference the measured potentials of the palladium (II) porphyrin.
-
Visualizing Electrochemical Processes and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental redox signaling pathway of a palladium (II) porphyrin and a typical experimental workflow for its electrochemical characterization.
Caption: Redox states of a Palladium (II) Porphyrin.
Caption: Workflow for electrochemical analysis.
References
An In-depth Technical Guide on the Interaction of Pd(II)TMPyP Tetrachloride with Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interactions between the palladium(II) complex of meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, hereafter referred to as Pd(II)TMPyP, and key biological macromolecules. This document synthesizes findings on its interactions with DNA, proteins, and other biomolecules, offering insights into its potential as a therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Pd(II)TMPyP Tetrachloride
Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride is a water-soluble, cationic metalloporphyrin that has garnered significant interest in the fields of medicinal chemistry and drug development. Its planar structure and positive charge facilitate interactions with negatively charged biomolecules, most notably nucleic acids. These interactions are the basis for its potential applications in anticancer therapy, particularly in photodynamic therapy (PDT), and as a stabilizer of non-canonical DNA structures such as G-quadruplexes, which are implicated in cancer cell proliferation. Understanding the molecular basis of these interactions is crucial for the rational design of new and more effective therapeutic strategies.
Interaction with Deoxyribonucleic Acid (DNA)
The primary biological target of Pd(II)TMPyP is DNA. The nature of this interaction is multifaceted and has been extensively studied using various biophysical techniques.
Binding Modes and Affinity
Pd(II)TMPyP primarily interacts with duplex DNA through non-intercalative modes, favoring binding to the external grooves, particularly the minor groove. This interaction is predominantly driven by electrostatic forces between the cationic porphyrin and the anionic phosphate (B84403) backbone of DNA, supplemented by van der Waals forces and hydrogen bonding.
A significant area of research has been the interaction of Pd(II)TMPyP with G-quadruplex DNA, four-stranded structures formed in guanine-rich regions of DNA. These structures are found in telomeres and the promoter regions of several oncogenes, making them attractive targets for anticancer drugs. Pd(II)TMPyP has been shown to be an effective stabilizer of G-quadruplex structures, interacting via π-π stacking with the terminal G-tetrads.
Quantitative Data on DNA Interaction
The following table summarizes the quantitative data available for the interaction of Pd(II)TMPyP and similar palladium porphyrins with various forms of DNA.
| Porphyrin Derivative | DNA Type | Method | Binding Constant (Kb or Ka) (M-1) | Other Parameters | Reference |
| PdTThPor | Calf Thymus DNA | UV-Vis | 104 | ΔG° indicates spontaneous interaction | |
| PtTMPyP4 / PdTMPyP4 | G-quadruplex (Tel22) | UV-Vis, Fluorescence | 106 - 107 | Stoichiometry of 7:1 (Porphyrin:Tel22) for PtTMPyP4 | |
| 3-PdTPyP / 4-PdTPyP | Calf Thymus DNA | Spectroscopic | - | Minor groove binding suggested | |
| Pd(II)TMPyP4 | G-quadruplex | FRET | - | Stabilization Temperature: 30.9 ± 0.4 °C |
DNA Damage
Under irradiation with light of appropriate wavelengths, Pd(II)TMPyP can act as a photosensitizer, generating reactive oxygen species (ROS) that can lead to DNA damage. This forms the basis of its application in photodynamic therapy. The induced DNA lesions can inhibit DNA replication and transcription, ultimately leading to cell death.
Interaction with Proteins
While DNA is the primary target, the interaction of Pd(II)TMPyP with proteins, particularly serum albumins, is crucial for its pharmacokinetics, including distribution and bioavailability.
Binding to Human Serum Albumin (HSA)
Studies on porphyrin interactions with HSA suggest that these molecules can bind to specific sites on the protein. The interaction is typically spontaneous and involves non-covalent forces such as hydrophobic interactions, hydrogen bonds, and van der Waals forces. For some metalloporphyrins, binding is known to occur at site III, located in subdomain IB of HSA. This interaction can influence the porphyrin's stability in the bloodstream and its delivery to target tissues.
Quantitative Data on Protein Interaction
Quantitative data on the interaction of Pd(II)TMPyP with proteins is less abundant in the literature compared to DNA interaction studies.
| Porphyrin Derivative | Protein | Method | Binding Constant (Kb) (M-1) | Quenching Constant (Ksv) (M-1) | Reference |
| Pd(II) complex | BSA | Fluorescence | 6.14 x 103 | - | |
| 4-TPyP | HSA | Fluorescence | - | 104 |
Cytotoxicity and Cellular Effects
The interaction of Pd(II)TMPyP with biomolecules translates into significant biological effects at the cellular level, including cytotoxicity against cancer cells.
Cytotoxicity
Pd(II) porphyrin complexes have demonstrated notable cytotoxicity against various cancer cell lines. The IC50 values are dependent on the specific porphyrin derivative, the cell line, and whether the assay is conducted in the dark or under photo-irradiation.
| Porphyrin Derivative | Cell Line | IC50 (µM) | Conditions | Reference |
| 3-PdTPyP | A375 (melanoma) | 0.43 | Phototoxic | |
| 4-PdTPyP | B16-F10 (melanoma) | 0.51 | Phototoxic | |
| Pd(II) complex | K562 (leukemia) | 11 | - | |
| PS2 (Pd(II)-porphyrin) | MIA PaCa-2 (pancreatic) | 1.3 ± 0.1 J/cm2 | Phototoxic |
Signaling Pathways
The cellular response to Pd(II)TMPyP-induced damage, particularly DNA damage, involves the activation of complex signaling pathways that can lead to cell cycle arrest and apoptosis. While the precise pathways for Pd(II)TMPyP are still under full investigation, the general mechanisms initiated by DNA damage and photodynamic therapy are well-documented.
DNA damage can trigger the activation of the p53 tumor suppressor protein, which in turn can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G2/M phase. This provides the cell with time to repair the DNA damage. If the damage is too severe, p53 can initiate apoptosis through the intrinsic (mitochondrial) pathway.
In the context of photodynamic therapy, the generation of ROS can directly damage mitochondria, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in apoptotic cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Pd(II)TMPyP with biomolecules.
UV-Visible Spectroscopic Titration for DNA Binding
This protocol is used to determine the binding constant (Kb) of Pd(II)TMPyP to DNA.
Materials:
-
Pd(II)TMPyP stock solution (e.g., 1 mM in deionized water)
-
Calf Thymus DNA (CT-DNA) stock solution (e.g., 10 mM in base pairs, in Tris-HCl buffer)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a working solution of Pd(II)TMPyP (e.g., 10 µM) in Tris-HCl buffer.
-
Record the UV-Vis spectrum of the Pd(II)TMPyP solution from 350 to 700 nm. This will serve as the reference spectrum (A0).
-
Perform a titration by making successive additions of the CT-DNA stock solution (e.g., 2 µL aliquots) to the cuvette containing the Pd(II)TMPyP solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-5 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the absorbance data for the dilution effect at each titration point.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa-εf) versus [DNA] and determining Kb from the ratio of the slope to the intercept.
Fluorescence Spectroscopy for Protein Binding
This protocol determines the binding and quenching constants of Pd(II)TMPyP to a protein like Human Serum Albumin (HSA) by monitoring the quenching of intrinsic tryptophan fluorescence.
Materials:
-
HSA stock solution (e.g., 100 µM in phosphate buffer)
-
Pd(II)TMPyP stock solution (e.g., 1 mM in deionized water)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of HSA (e.g., 5 µM) in phosphate buffer.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 450 nm.
-
Perform a titration by adding small aliquots of the Pd(II)TMPyP stock solution to the HSA solution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Correct the fluorescence intensity for the inner filter effect.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). The binding constant (Kb) and the number of binding sites (n) can be determined from the double logarithm plot.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate conformational changes in DNA upon binding of Pd(II)TMPyP.
Materials:
-
Pd(II)TMPyP and DNA solutions as in the UV-Vis protocol.
-
CD spectropolarimeter
-
Quartz CD cuvette (e.g., 1 cm path length)
Procedure:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. This provides the baseline spectrum for the B-form DNA.
-
Prepare solutions with a constant concentration of DNA and increasing concentrations of Pd(II)TMPyP.
-
Record the CD spectrum for each solution after a suitable incubation period.
-
Changes in the characteristic positive band around 275 nm and the negative band around 245 nm of B-DNA indicate alterations in base stacking and helicity, respectively, upon porphyrin binding. The appearance of an induced CD signal in the Soret band region of the porphyrin (around 400-450 nm) confirms the binding in a chiral environment.
Agarose (B213101) Gel Electrophoresis for DNA Photocleavage
This assay is used to assess the ability of Pd(II)TMPyP to induce DNA strand breaks upon photo-irradiation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Pd(II)TMPyP solution
-
Tris-HCl buffer (pH 7.4)
-
Agarose
-
TAE or TBE buffer
-
Loading dye
-
Ethidium bromide or other DNA stain
-
Light source (e.g., visible light lamp)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures containing a fixed amount of plasmid DNA and varying concentrations of Pd(II)TMPyP in Tris-HCl buffer.
-
Prepare control samples: DNA alone, DNA with Pd(II)TMPyP in the dark.
-
Irradiate the experimental samples with visible light for a defined period (e.g., 30 minutes). Keep the dark control samples protected from light.
-
After irradiation, add loading dye to all samples.
-
Prepare an agarose gel (e.g., 1%) in TAE or TBE buffer containing a DNA stain.
-
Load the samples into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under a UV transilluminator.
-
The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates single-strand and double-strand breaks, respectively.
Conclusion
This compound exhibits significant interactions with key biomolecules, particularly DNA and serum albumin. Its ability to bind to and stabilize G-quadruplex DNA structures, coupled with its capacity to induce DNA damage upon photo-irradiation, underscores its potential as an anticancer agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic applications of this and related metalloporphyrins. A deeper understanding of the specific signaling pathways activated by Pd(II)TMPyP will be crucial for optimizing its efficacy and for the development of novel combination therapies. This document serves as a valuable resource for scientists and professionals in the ongoing effort to translate the unique properties of metalloporphyrins into effective clinical solutions.
An In-depth Technical Guide on Early-Stage Research of Pd(II)TMPyP Tetrachloride Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palladium (II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride, hereafter referred to as Pd(II)TMPyP, is a synthetic metalloporphyrin that has garnered significant interest in early-stage biomedical research. Its unique photophysical properties, coupled with a strong affinity for specific nucleic acid structures, position it as a promising candidate for anticancer applications, particularly in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the foundational research on Pd(II)TMPyP, detailing its synthesis, mechanisms of action, and key experimental findings. The information herein is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its biological interactions.
Core Applications and Mechanisms of Action
Early-stage research on Pd(II)TMPyP has primarily focused on two interconnected areas: its role as a G-quadruplex stabilizing agent and its application as a photosensitizer in photodynamic therapy.
G-Quadruplex Stabilization
G-quadruplexes (GQs) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and oncogene promoters. The stabilization of these structures has emerged as a promising anticancer strategy, as it can inhibit the activity of telomerase—an enzyme crucial for the immortalization of cancer cells—and down-regulate the expression of oncogenes like c-myc.[1] Pd(II)TMPyP has been shown to be an excellent stabilizer of human telomeric G-quadruplexes, interacting with these structures via efficient π-π stacking.[2] This interaction significantly increases the thermal stability of the G-quadruplex DNA.[2]
Photodynamic Therapy (PDT)
PDT is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), which in turn induce localized cell death.[3] The incorporation of a palladium(II) ion into the porphyrin core of TMPyP alters its electronic and photophysical properties, favoring the generation of the excited triplet state necessary for singlet oxygen production.[1] Upon irradiation with light of a specific wavelength, Pd(II)TMPyP efficiently transfers energy to molecular oxygen, leading to the formation of cytotoxic ROS.[3][4] This ROS-mediated damage to cellular components triggers various cell death pathways, including apoptosis and necrosis, and can also stimulate an antitumor immune response through immunogenic cell death (ICD).[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage research on Pd(II)TMPyP and related palladium porphyrins.
Table 1: G-Quadruplex Stabilization and DNA Binding Properties
| Parameter | Value | DNA/Conditions | Reference |
| Binding Affinity (Kb) | 106–107 M-1 | Human telomeric DNA (Tel22) | [2] |
| Stabilization Temperature (ΔTm) | 30.9 ± 0.4 °C | Human telomeric DNA (F21D) in K+ buffer | [2] |
| Selectivity Ratio (Quadruplex vs. Duplex) | 330 | Tel22 vs. Calf Thymus DNA | [2] |
Table 2: Photodynamic Therapy Efficacy and Cytotoxicity
| Cell Line | Compound | IC50 | Light Dose | Incubation Time | Reference |
| Pancreatic (MIA PaCa-2) | PS2 (a Pd(II) porphyrin) | 1.3 ± 0.1 J/cm2 | 1.5-10 J/cm2 (635 nm) | 90 min | [1] |
| Pancreatic (MIA PaCa-2) | PS1 (a Pd(II) porphyrin) | 5.7 ± 0.06 J/cm2 | 1.5-10 J/cm2 (635 nm) | 90 min | [1] |
| Melanoma (A375) | 3-PdTPyP | 0.43 µM | Not specified | Not specified | [6] |
| Melanoma (B16-F10) | 4-PdTPyP | 0.51 µM | Not specified | Not specified | [6] |
| Chronic Myelogenous Leukemia (K562) | [Pd(Dox)Cl2] | 14.44 µM | No light | 48 h | [7] |
| Chronic Myelogenous Leukemia (K562) | [Pd(Tc)Cl2] | 34.54 µM | No light | 48 h | [7] |
Table 3: Cellular Uptake and Photophysical Properties
| Parameter | Value | Cell Line/Conditions | Reference |
| Cellular Uptake (PS2 vs. PS1) | ~57.6% higher for PS2 | Pancreatic (MIA PaCa-2) | [1] |
| Singlet Oxygen Quantum Yield | 0.65 | Oxygen-saturated conditions | [4] |
| Soret Band Shift upon Metallation | 418 nm to 424 nm | In DMF/CHCl₃ | [8] |
| Soret Band Shift with Chloride Ligands | Redshift of 2 nm | Compared to nitrate (B79036) analogues | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of Pd(II)TMPyP.
Synthesis and Purification of Pd(II)TMPyP Tetrachloride
The synthesis of this compound is a multi-step process involving the synthesis of the free-base porphyrin, followed by metallation and quaternization.
Step 1: Synthesis of meso-tetra(4-pyridyl)porphyrin (H₂T4PyP)
-
A mixture of pyrrole (B145914) (8.0 equivalents) and 4-pyridinecarboxaldehyde (B46228) (2.0 equivalents) is refluxed in a 3:1 (v/v) solution of propionic acid and nitrobenzene (B124822) under an inert atmosphere for 4-6 hours.[8]
-
Nitrobenzene serves as the oxidizing agent to facilitate the aromatization of the porphyrinogen.[8]
-
After cooling, the reaction mixture is purified using column chromatography on silica (B1680970) gel with a mobile phase of CHCl₂/MeOH (9:1) to yield the H₂T4PyP.[8]
Step 2: Palladium(II) Metallation
-
Dissolve H₂T4PyP (1.0 equivalent) in dimethylformamide (DMF).[8]
-
Add palladium(II) acetate (B1210297) (Pd(OAc)₂) (2.2 equivalents) dissolved in chloroform.[8]
-
Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.[8]
-
Precipitate the product by adding ice-cold water, then filter and wash with methanol.[8]
-
Confirm successful metallation by observing the Soret band shift in the UV-Vis spectrum from approximately 418 nm to 424 nm.[8]
Step 3: Quaternization of Pyridyl Groups
-
The palladium(II)-meso-tetra(4-pyridyl)porphyrin is reacted with an excess of methyl iodide or methyl tosylate in a suitable solvent like DMF or chloroform.
-
The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours to ensure complete quaternization of all four pyridyl nitrogens.
-
The resulting cationic porphyrin is then precipitated, and the counter-ions are exchanged to chloride by repeated washing with a saturated solution of sodium chloride in water or by using an ion-exchange resin.
-
The final product, this compound, is purified by recrystallization or chromatography.
UV-Visible Spectroscopic Titration for DNA Interaction
This protocol is used to determine the binding affinity of Pd(II)TMPyP to DNA.
-
Prepare a stock solution of Pd(II)TMPyP in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
In a quartz cuvette, place a fixed concentration of Pd(II)TMPyP (e.g., 5.0 µM).[9]
-
Record the initial UV-Vis absorption spectrum of the porphyrin solution in the range of 250-800 nm.[9]
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.[9]
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Analyze the changes in the Soret band of the porphyrin (hypochromicity and red-shift) to calculate the binding constant (Kb) using the Benesi-Hildebrand equation or similar models.[9]
FRET Melting Assay for G-Quadruplex Stabilization
This assay quantifies the ability of Pd(II)TMPyP to stabilize G-quadruplex structures.
-
Use a fluorescently labeled oligonucleotide capable of forming a G-quadruplex, typically with a fluorophore (e.g., FAM) at one end and a quencher (e.g., Dabcyl or TAMRA) at the other.[2][10]
-
Prepare the G-quadruplex DNA by heating the oligonucleotide solution to 90-95°C for 5 minutes and then slowly cooling it to room temperature over 3-4 hours in a buffer containing a stabilizing cation (e.g., 10 mM KPi, 50 mM KCl).[2][11]
-
Prepare solutions of the folded G-quadruplex DNA at a fixed concentration (e.g., 0.2 µM) in the absence and presence of varying concentrations of Pd(II)TMPyP.[2]
-
Use a real-time PCR machine or a spectrofluorometer with a temperature controller to monitor the fluorescence of the FAM donor as the temperature is increased from room temperature to 95°C in small increments (e.g., 1°C/min).
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, resulting in a significant increase in fluorescence.
-
The stabilization effect of Pd(II)TMPyP is quantified by the change in melting temperature (ΔTm), which is the Tm in the presence of the ligand minus the Tm of the DNA alone.[2]
In Vitro Photodynamic Therapy Protocol
This protocol outlines the general procedure for evaluating the phototoxicity of Pd(II)TMPyP on cancer cells.
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of Pd(II)TMPyP for a specific duration (e.g., 90 minutes).[1]
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound and add fresh culture medium.
-
Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm red light) at varying light doses (e.g., 1.5 to 10 J/cm²).[1]
-
Maintain a set of control cells that are not treated with Pd(II)TMPyP, not irradiated, or neither.
-
After a further incubation period (e.g., 24-72 hours), assess cell viability using a standard assay such as MTT or CCK-8.
-
Calculate the IC₅₀ value, which is the concentration or light dose required to inhibit cell growth by 50%.[1]
Flow Cytometry for Cellular Uptake Analysis
This method quantifies the intracellular accumulation of Pd(II)TMPyP.
-
Culture cells to a suitable confluency in a multi-well plate.
-
Incubate the cells with a fluorescently labeled version of Pd(II)TMPyP or utilize its intrinsic fluorescence if sufficient.
-
At various time points, wash the cells with PBS to remove the extracellular compound.
-
Detach the cells from the plate using trypsin-EDTA.[6]
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.[12]
-
The mean fluorescence intensity of the cell population is proportional to the amount of intracellular Pd(II)TMPyP.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Pd(II)TMPyP research.
Signaling Pathways
Diagram 1: Pd(II)TMPyP-Mediated Photodynamic Therapy and Induction of Apoptosis
Caption: Apoptotic signaling cascade initiated by Pd(II)TMPyP-mediated PDT.
Diagram 2: Induction of Immunogenic Cell Death (ICD) by Pd(II)TMPyP-PDT
Caption: Signaling pathway of immunogenic cell death induced by Pd(II)TMPyP-PDT.
Experimental Workflows
Diagram 3: Workflow for G-Quadruplex Stabilization Analysis
Caption: Experimental workflow for analyzing G-quadruplex stabilization by Pd(II)TMPyP.
Diagram 4: General Workflow for In Vitro PDT Efficacy Testing
Caption: Workflow for assessing the in vitro photodynamic efficacy of Pd(II)TMPyP.
Conclusion and Future Directions
The early-stage research on this compound has established its potential as a dual-action anticancer agent, capable of both stabilizing G-quadruplex structures and acting as a potent photosensitizer for photodynamic therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation. Future research should focus on elucidating the detailed molecular interactions and downstream signaling pathways with greater precision. In vivo studies are warranted to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of Pd(II)TMPyP in preclinical cancer models. Furthermore, the development of targeted delivery systems could enhance its tumor specificity and minimize potential off-target effects, paving the way for its potential clinical translation.
References
- 1. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine [smolecule.com]
- 5. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene Delivery Nanoparticles and DNA Plasmids via Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | 110314-07-3 | Benchchem [benchchem.com]
- 9. Pd(ii) meso-?Tetra(n-?methyl-?4-?pyridyl) porphine tetrachloride [glpbio.cn]
- 10. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | [frontierspecialtychemicals.com]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. The effect of sedimentation and diffusion on cellular uptake of gold nanoparticles [researchrepository.ucd.ie]
Pd(II)TMPyP Tetrachloride: A-Technical Guide for Life Science Research
Introduction
Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphyrin tetrachloride, abbreviated as Pd(II)TMPyP tetrachloride, is a synthetic palladium(II) porphyrin that has garnered significant interest as a biochemical reagent in life science research.[[“]][2] Its unique photophysical properties, ability to interact with nucleic acid secondary structures, and potential as a photosensitizer make it a valuable tool in various applications, including oncology and drug development. This technical guide provides an in-depth overview of this compound, focusing on its biochemical applications, experimental protocols, and the molecular pathways it influences.
Biochemical Applications
The primary applications of this compound in life science research stem from its roles as a G-quadruplex stabilizing ligand and a photosensitizer in photodynamic therapy (PDT).
1. G-Quadruplex Stabilization:
G-quadruplexes (GQs) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in key cellular processes such as telomere maintenance and oncogene expression, making them attractive targets for anticancer therapeutics.[[“]][4] this compound has been shown to be an excellent stabilizer of human telomeric G-quadruplex DNA.[[“]][4] It interacts with G-quadruplexes primarily through π-π stacking.[[“]] This stabilization can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, and downregulate the expression of oncogenes like c-myc.[[“]][5]
2. Photodynamic Therapy (PDT):
PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), which in turn induce cellular damage and death in targeted tissues.[6][7][8] The incorporation of a palladium(II) ion into the porphyrin core of this compound enhances its photodynamic properties by promoting the formation of the excited triplet state, which is crucial for singlet oxygen generation.[[“]][10] Upon irradiation with light of a specific wavelength, this compound can induce oxidative damage to cellular components, including DNA and proteins, leading to cytotoxicity in cancer cells.[6][7] Studies have demonstrated its phototoxic effects in various cancer cell lines, including melanoma.[6][8]
Quantitative Data
The following tables summarize the key quantitative data related to the biochemical activity of this compound and its derivatives.
Table 1: G-Quadruplex Binding and Stabilization
| Parameter | DNA Target | Value | Experimental Conditions | Reference |
| Binding Affinity (Ka) | Tel22 G-quadruplex | (0.78 ± 0.03) x 107 M-1 | 5K buffer | [[“]] |
| Stoichiometry (Porphyrin:DNA) | Tel22 G-quadruplex | 6.5 ± 0.5 | Scatchard analysis of UV-Vis titration data | [[“]] |
| Stabilization Temperature (ΔTm) | Tel22 G-quadruplex | 30.9 ± 0.4 °C | FRET melting assay, [Porphyrin]/[Tel22] = 2 in K+ buffer | [[“]][4] |
| Selectivity Ratio (Quadruplex vs. Duplex) | Tel22 vs. CT DNA | 330 | --- | [[“]][4] |
Table 2: Cytotoxicity and Phototoxicity
| Cell Line | Compound | IC50 (µM) | Conditions | Reference |
| A375 (Melanoma) | 3-PdTPyP | 0.43 | With light exposure | [6][8] |
| B16-F10 (Melanoma) | 4-PdTPyP | 0.51 | With light exposure | [6][8] |
| A549 (Lung Carcinoma) | Pd(II) complex | 60.1 ± 3.45 | --- | [11][12] |
| HCT-116 (Colon Carcinoma) | Pd(II) complex | 23.8 ± 1.48 | --- | [11][12] |
| K562 (Leukemia) | [Pd(bpy)(proli-dtc)]NO3 | 11 | 24h incubation | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Synthesis of this compound
-
Principle: This protocol describes a non-aqueous method for the synthesis of a neutral palladium-tripeptide complex, which can be adapted for the synthesis of this compound by using the appropriate porphyrin ligand.[14]
-
Materials:
-
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin tetrachloride (H₂TMPyP)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
-
Dry Tetrahydrofuran (THF)
-
Argon gas
-
-
Procedure:
-
Dissolve H₂TMPyP and Proton Sponge in dry THF in a reaction vessel.
-
Purge the vessel with argon gas.
-
Add Pd(OAc)₂ to the solution.
-
Stir the reaction mixture under an argon atmosphere.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the characteristic spectral shifts indicating metallation.
-
Upon completion, purify the product using appropriate chromatographic techniques.
-
Characterize the final product using mass spectrometry, elemental analysis, and NMR spectroscopy.[14]
-
2. G-Quadruplex Interaction Analysis by UV-Vis Titration
-
Principle: This method is used to determine the binding affinity and stoichiometry of this compound to G-quadruplex DNA by monitoring changes in the absorbance spectrum of the porphyrin upon titration with DNA.[[“]]
-
Materials:
-
This compound stock solution
-
G-quadruplex forming oligonucleotide (e.g., Tel22) stock solution in appropriate buffer (e.g., 5K buffer: 10 mM potassium phosphate, 90 mM KCl)
-
Buffer solution (e.g., 5K buffer)
-
Spectrophotometer with a thermostated cuvette holder
-
1 cm path length quartz cuvettes
-
-
Procedure:
-
Prepare a solution of this compound of known concentration in the desired buffer.
-
Record the initial UV-Vis spectrum of the porphyrin solution from 350-650 nm.
-
Make stepwise additions of the G-quadruplex DNA stock solution to the porphyrin solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct the spectra for dilution.
-
Analyze the data by plotting the change in absorbance at a specific wavelength against the DNA concentration. Fit the data to a suitable binding model (e.g., two-state equilibrium) or use Scatchard analysis to determine the binding constant (Ka) and stoichiometry.[[“]]
-
3. FRET Melting Assay for G-Quadruplex Stabilization
-
Principle: This assay measures the increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex oligonucleotide in the presence of a ligand, indicating stabilization.[[“]][12][15]
-
Materials:
-
Dual-labeled G-quadruplex oligonucleotide (e.g., F21D: 5'-FAM-GGG(TTAGGG)₃-Dabcyl-3')
-
This compound
-
Buffer (e.g., 10 mM Sodium Cacodylate, pH 7.4, with 100 mM KCl)
-
Real-time thermal cycler
-
96-well PCR plates
-
-
Procedure:
-
Prepare the dual-labeled G-quadruplex DNA solution in the buffer.
-
Heat the DNA solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding.
-
In a 96-well PCR plate, add the folded G-quadruplex DNA.
-
Add this compound at the desired concentration (e.g., a 2:1 ligand-to-DNA ratio). Include control wells with DNA only.
-
Measure the fluorescence as a function of temperature, increasing the temperature from 20°C to 95°C in 1°C increments with a 10-second hold at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, determined from the first derivative of the melting curve.
-
The stabilization effect (ΔTm) is calculated as the difference between the Tm in the presence and absence of this compound.[[“]][12]
-
4. Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7][16]
-
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
-
5. Photodynamic Therapy (PDT) Protocol
-
Principle: This protocol outlines the general steps for evaluating the photodynamic efficacy of this compound in vitro.[10]
-
Materials:
-
Cancer cell line
-
This compound
-
Light source with a specific wavelength (e.g., 635 nm red light)
-
Cell culture plates
-
-
Procedure:
-
Incubate the cells with a specific concentration of this compound for a defined period (e.g., 90 minutes) to allow for cellular uptake.
-
Wash the cells to remove any unbound compound.
-
Irradiate the cells with light at a specific dose (e.g., 1.5 to 10 J/cm²).
-
Include control groups: cells with no treatment, cells with light only, and cells with this compound only (dark control).
-
After a further incubation period (e.g., 24-72 hours), assess cell viability using a cytotoxicity assay (e.g., MTT assay).[10]
-
6. Reactive Oxygen Species (ROS) Detection
-
Principle: This protocol uses a fluorogenic probe to detect the generation of ROS in cells following PDT with this compound.[17][18]
-
Materials:
-
Cells treated with this compound and light as per the PDT protocol.
-
Carboxy-H₂DCFDA probe.
-
Physiological buffer (e.g., PBS).
-
Fluorescence microscope or plate reader.
-
-
Procedure:
-
After PDT treatment, wash the cells with buffer.
-
Load the cells with Carboxy-H₂DCFDA at a final concentration of ~1-10 µM in pre-warmed buffer.
-
Incubate for 5-60 minutes at the optimal temperature for the cells.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for fluorescein. An increase in fluorescence indicates ROS production.[18]
-
7. Cell Cycle Analysis
-
Principle: This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a Pd(II) complex.[6][19]
-
Materials:
-
Cells treated with this compound.
-
Ethanol (for fixation).
-
RNase.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Harvest the treated and control cells.
-
Fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][19]
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are primarily mediated through the induction of oxidative stress and DNA damage, which can trigger various cellular signaling pathways leading to cell cycle arrest and apoptosis.
1. DNA Damage and G-Quadruplex Stabilization Pathway
The interaction of this compound with G-quadruplex structures in telomeres and oncogene promoters can interfere with DNA replication and transcription, leading to genomic instability and the activation of DNA damage response pathways.
Caption: G-Quadruplex stabilization by Pd(II)TMPyP leading to cellular responses.
2. Photodynamic Therapy and Oxidative Stress-Induced Apoptosis
Upon light activation, this compound generates ROS, which causes widespread cellular damage, particularly to mitochondria, leading to the initiation of the intrinsic apoptotic pathway.
Caption: PDT with Pd(II)TMPyP triggers ROS-mediated apoptosis.
3. Experimental Workflow for Evaluating Pd(II)TMPyP as a PDT Agent
This workflow outlines the logical sequence of experiments to characterize the potential of this compound as a photodynamic therapy agent.
Caption: A logical workflow for the in vitro evaluation of Pd(II)TMPyP in PDT.
Conclusion
This compound is a versatile biochemical reagent with significant potential in life science research, particularly in the development of novel anticancer strategies. Its ability to stabilize G-quadruplex DNA and act as a potent photosensitizer provides multiple avenues for therapeutic intervention. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work. Further research into the specific signaling pathways and in vivo efficacy of this compound will continue to elucidate its full therapeutic potential.
References
- 1. consensus.app [consensus.app]
- 2. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | 110314-07-3 [chemicalbook.com]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of guanine quadruplex DNA by the binding of porphyrins with cationic side arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probing the biomolecular (DNA/BSA) interaction by new Pd(II) complex via in-depth experimental and computational perspectives: synthesis, characterization, cytotoxicity, and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
The Core Mechanism of TMPyP Photosensitizers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetra(4-N-methylpyridyl)porphyrin, commonly known as TMPyP, is a cationic porphyrin that has garnered significant interest as a photosensitizer in photodynamic therapy (PDT). Its efficacy stems from its ability to generate reactive oxygen species (ROS) upon light activation, leading to localized cellular damage and subsequent cell death. This technical guide provides a comprehensive overview of the fundamental mechanism of action of TMPyP, detailing its photophysical and photochemical properties, cellular uptake and localization, interactions with key biological macromolecules, and the signaling pathways it triggers to induce cell death.
Photophysical and Photochemical Properties
The photodynamic activity of TMPyP is initiated by the absorption of light, which elevates the molecule to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state. The triplet state TMPyP can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity (a Type II photochemical reaction). Alternatively, the triplet state photosensitizer can react directly with biological substrates, producing other ROS such as superoxide (B77818) and hydroxyl radicals (a Type I photochemical reaction).
Data Presentation: Photophysical and Interaction Properties of TMPyP
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | 194,984 - 301,995 M⁻¹cm⁻¹ (Soret band) | In aqueous solution. The Soret band is typically around 422 nm.[1] |
| Fluorescence Quantum Yield (Φf) | ~0.05 | In aqueous solution.[2] |
| Triplet Quantum Yield (ΦT) | ~0.82 | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.74 - 0.77 | [4] |
| Binding Constant (Ka) with G-quadruplex DNA | 1.07 x 10⁶ M⁻¹ and 4.42 x 10⁸ M⁻¹ (two sites) | For human telomeric G-quadruplex.[5] |
| Binding Constant (Ka) with Duplex DNA | Intercalation binding observed with significant hypochromicity and red-shift.[1] | Quantitative Ka values vary depending on DNA sequence and ionic strength. |
| Interaction with Phospholipids (B1166683) | Binds to large unilamellar vesicles (LUVs), with higher affinity for anionic phospholipids (POPG) over zwitterionic ones (POPC).[5] | The interaction is primarily electrostatic. |
Cellular Uptake and Subcellular Localization
Being a cationic molecule, TMPyP is readily taken up by cells, a process driven by the negative potential of the plasma membrane. Its subcellular localization is a critical determinant of its phototoxic effects. Studies have shown that TMPyP can accumulate in various organelles, with a particular affinity for the nucleus and mitochondria in certain cancer cell lines. This localization is influenced by the cell type and the specific formulation of the photosensitizer.
Experimental Workflow: Cellular Uptake and Localization
Caption: Workflow for visualizing the subcellular localization of TMPyP.
Interaction with Biological Molecules
Once inside the cell, TMPyP interacts with various biological macromolecules, which are the primary targets of the photo-induced damage.
-
DNA: TMPyP binds to DNA through intercalation between base pairs and groove binding.[1] It exhibits a notable preference for G-quadruplex structures, which are found in telomeres and promoter regions of oncogenes, making them an attractive target for anticancer therapies.[5]
-
Phospholipids: The cationic nature of TMPyP facilitates its interaction with negatively charged phospholipids in cellular membranes, including the mitochondrial and plasma membranes.[5] This interaction can disrupt membrane integrity upon photoactivation.
Mechanisms of Cell Death
Photoactivated TMPyP induces cell death through multiple pathways, primarily apoptosis and necrosis. The dominant pathway is dependent on the dose of the photosensitizer, the light dose, and the cell type.
Apoptosis
At lower doses, TMPyP-PDT predominantly triggers apoptosis, a programmed and non-inflammatory form of cell death. A key event in this pathway is the photodamage to mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: Simplified signaling pathway of TMPyP-PDT induced apoptosis.
Necrosis
At higher doses of TMPyP or light, PDT can induce necrosis, a form of cell death characterized by cell swelling and lysis, which can trigger an inflammatory response. A key pathway in programmed necrosis, or necroptosis, involves the activation of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3).
References
- 1. Binding Interactions of Zinc Cationic Porphyrin with Duplex DNA: From B-DNA to Z-DNA [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of meso-tetrakis (4-N-methylpyridyl) porphyrin in its free base and as a Zn(II) derivative with large unilamellar phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intracellular Journey: A Technical Guide to the Subcellular Localization of Cationic Porphyrins in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic porphyrins are a class of photosensitizers that have garnered significant interest in the field of oncology, primarily for their application in photodynamic therapy (PDT).[1][2] PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.[3] The efficacy of cationic porphyrins as PDT agents is intrinsically linked to their ability to selectively accumulate in cancer cells and, more critically, to their precise localization within subcellular compartments. This guide provides an in-depth technical overview of the subcellular localization of cationic porphyrins in cancer cells, summarizing key quantitative data, detailing experimental protocols for their determination, and illustrating the associated molecular pathways.
Mechanisms of Cellular Uptake and Subcellular Accumulation
The journey of a cationic porphyrin from the extracellular environment to its ultimate subcellular destination is a multi-step process governed by both the physicochemical properties of the porphyrin and the unique physiology of the cancer cell.
Cellular Entry: Cationic porphyrins can enter cancer cells through several mechanisms:
-
Endocytosis: Porphyrins can bind to plasma proteins, such as albumin and low-density lipoproteins (LDL), to form complexes.[4][5] Cancer cells, which often overexpress receptors for these proteins to meet their high metabolic demands, can then internalize these complexes via endocytosis.[5] This pathway typically leads to initial localization in lysosomes.[4][5]
-
Direct Membrane Permeation: The lipophilic nature of some porphyrin macrocycles allows them to diffuse across the phospholipid bilayer of the cell membrane, driven by a concentration gradient.[4][6]
Subcellular Targeting: Once inside the cell, the positive charge of cationic porphyrins plays a crucial role in their distribution. The primary targets include:
-
Mitochondria: This is a key localization site for many cationic photosensitizers.[7][8] The highly negative mitochondrial membrane potential (-150 to -180 mV) acts as a strong electrophoretic driver, attracting and concentrating the positively charged porphyrin molecules within this organelle.[8] Accumulation in mitochondria is particularly advantageous for PDT, as it is the cell's powerhouse and a central player in the apoptotic process. One proposed mechanism for mitochondrial entry is via the 2-oxoglutarate carrier (OGC).[9]
-
Nucleus: Certain cationic porphyrins, such as TMPyP4, are known to bind to G-quadruplex (G4) DNA structures.[1][2] These structures are prevalent in the telomeres and promoter regions of oncogenes, making the nucleus a significant target.[2] This interaction can interfere with DNA replication and gene expression, adding another layer to the porphyrin's anticancer activity.
-
Lysosomes: As mentioned, endocytic uptake often results in lysosomal accumulation.[4] While initially considered a potential sequestration site that might limit photodynamic efficacy, lysosomal photodamage can also trigger cell death pathways.
-
Endoplasmic Reticulum (ER): The ER has also been identified as a localization site.[10] Photodamage to the ER can induce ER stress and initiate apoptosis.
Interestingly, the localization is not always static. Some studies have shown that porphyrins can relocalize from one organelle to another, for instance from the ER to the mitochondria, upon photoirradiation.[10][11]
Quantitative Data on Porphyrin Accumulation
The efficiency of cellular uptake and the degree of accumulation in specific organelles can vary significantly depending on the porphyrin's structure, the cancer cell line, and incubation conditions. The following table summarizes quantitative data from various studies.
| Porphyrin Derivative | Cancer Cell Line | Subcellular Localization | Quantitative Measure |
| Porphyrin 1 | HeLa | Nucleus, Cytoplasm | Mean Fluorescence Intensity (Flow Cytometry): 399,000 (vs. 6,180 control) |
| Porphyrin 2 | HeLa | Nucleus, Cytoplasm | Mean Fluorescence Intensity (Flow Cytometry): 99,500 (vs. 6,180 control)[1] |
| TMPyP4 | HeLa | Nucleus, Cytoplasm | Mean Fluorescence Intensity (Flow Cytometry): 26,000 (vs. 6,180 control)[1] |
| Porphyrin 1 | NHDF (Normal) | Nucleus, Cytoplasm | Mean Fluorescence Intensity (Flow Cytometry): 670,000 (vs. 25,700 control)[1] |
| Porphyrin 2 | NHDF (Normal) | Nucleus, Cytoplasm | Mean Fluorescence Intensity (Flow Cytometry): 359,000 (vs. 25,700 control)[1] |
| TMPyP4 | NHDF (Normal) | Nucleus, Cytoplasm | Mean Fluorescence Intensity (Flow Cytometry): 85,200 (vs. 25,700 control)[1] |
| C14 Porphyrin | B78-H1 (Melanoma) | Whole Cell | Up to 30-fold more efficient uptake than TMPyP4[12] |
| Monosubstituted Cationic Porphyrin Nanomedicines | MCF-7 (Breast) | Mitochondria | Primarily localized in mitochondria |
| Protoporphyrin IX (PPIX) | H460 (Lung) | Mitochondria, Cytosol | Distributed throughout the cell[13] |
Experimental Protocols
Determining the subcellular localization of cationic porphyrins requires a combination of qualitative and quantitative techniques. Below are detailed methodologies for key experiments.
Fluorescence Microscopy for Localization Imaging
This method provides direct visualization of porphyrin distribution within the cell.
Objective: To qualitatively assess the subcellular localization of a cationic porphyrin in cancer cells using co-localization with organelle-specific fluorescent probes.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass-bottom dishes or coverslips
-
Cationic porphyrin stock solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, Hoechst 33342 for nucleus, ER-Tracker™ for endoplasmic reticulum)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium
-
Confocal laser scanning microscope
Protocol:
-
Cell Seeding: Seed the cancer cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Porphyrin Incubation: Remove the culture medium and add fresh medium containing the desired concentration of the cationic porphyrin (e.g., 1-10 µM). Incubate for a specified period (e.g., 4-24 hours).
-
Organelle Staining:
-
For live-cell imaging, remove the porphyrin-containing medium and wash the cells twice with warm PBS.
-
Add fresh medium containing the organelle-specific probe at its recommended concentration. For example, MitoTracker™ Green FM is typically used at 20-200 nM.
-
Incubate for the recommended time (e.g., 15-30 minutes for MitoTracker™).
-
-
Washing: Wash the cells three times with warm PBS to remove any unbound porphyrin and organelle probe. Add fresh medium or PBS to the dish for imaging.
-
Imaging (Live Cells):
-
Immediately transfer the dish to the stage of a confocal microscope equipped with appropriate lasers and filters for both the porphyrin and the organelle probe.
-
Acquire images sequentially for each fluorophore to prevent bleed-through. For a red-emitting porphyrin, typical excitation might be ~405 nm or in the Soret band, with emission collected >600 nm. For a green mitochondrial probe, excitation would be ~488 nm with emission collected at ~500-550 nm.[10]
-
-
Image Analysis: Overlay the images from the different channels. Co-localization of the porphyrin's fluorescence signal with that of an organelle-specific probe indicates accumulation in that compartment. Quantitative co-localization analysis (e.g., calculating Pearson's Correlation Coefficient) can be performed using appropriate software.
Flow Cytometry for Uptake Quantification
This technique allows for the rapid quantification of the mean porphyrin uptake across a large cell population.
Objective: To quantitatively measure the cellular uptake of a cationic porphyrin.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Cationic porphyrin stock solution
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in multi-well plates to ~80% confluency.
-
Porphyrin Incubation: Treat the cells with various concentrations of the cationic porphyrin for a defined time (e.g., 24 hours).[1] Include an untreated control group.
-
Cell Harvesting:
-
Wash the cells twice with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
Preparation for Analysis:
-
Centrifuge the cells (e.g., 300 x g for 5 minutes). Discard the supernatant.
-
Wash the cell pellet by resuspending in cold PBS and centrifuging again.
-
Resuspend the final cell pellet in a suitable buffer (e.g., FACS buffer: PBS with 2% BSA) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer the cell suspension to flow cytometry tubes.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the untreated control cells to set the baseline fluorescence.
-
Excite the porphyrin with an appropriate laser (e.g., violet or blue laser) and collect the fluorescence emission in the relevant channel (e.g., PE-Cy7 or APC channel for red-emitting porphyrins).
-
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is determined. The increase in MFI compared to the control group is a quantitative measure of porphyrin uptake.[1]
Subcellular Fractionation and Spectrofluorometry
This biochemical approach provides a quantitative measure of porphyrin concentration in isolated cellular compartments.
Objective: To quantify the amount of cationic porphyrin in the nuclear, mitochondrial, and cytosolic fractions of cancer cells.
Materials:
-
Treated and untreated cancer cell pellets
-
Subcellular fractionation kit or prepared buffers (e.g., hypotonic lysis buffer, mitochondrial isolation buffer)
-
Dounce homogenizer
-
Microcentrifuge and ultracentrifuge
-
Spectrofluorometer
-
Appropriate solvents for porphyrin extraction (e.g., DMSO, methanol)
Protocol:
-
Cell Lysis:
-
Start with a known number of cells (e.g., 10⁷ cells) that have been incubated with the cationic porphyrin.
-
Resuspend the cell pellet in an ice-cold hypotonic buffer.[15]
-
Allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) multiple times or by using a Dounce homogenizer.[16] The goal is to rupture the plasma membrane while leaving organelle membranes intact.
-
-
Nuclear Fraction Isolation:
-
Mitochondrial Fraction Isolation:
-
Cytosolic Fraction Isolation:
-
Porphyrin Quantification:
-
Resuspend each fraction pellet in a known volume of buffer.
-
Extract the porphyrin from an aliquot of each fraction using an appropriate organic solvent.
-
Measure the fluorescence intensity of the extracted porphyrin using a spectrofluorometer at its characteristic excitation and emission wavelengths.
-
Create a standard curve using known concentrations of the porphyrin to convert fluorescence intensity values into absolute amounts (e.g., ng of porphyrin per mg of protein).
-
-
Purity Assessment (Optional but Recommended): Perform Western blotting on aliquots from each fraction using antibodies against marker proteins for each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) to assess the purity of the fractions.[17]
Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the subcellular localization of cationic porphyrins.
References
- 1. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04916D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the correlation between porphyrin accumulation in cancer cells and functional positions for application as a drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyrin accumulation in mitochondria is mediated by 2-oxoglutarate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the Subcellular Localization of the Porphycene CPO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relocalization of cationic porphyrins during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of cationic porphyrins in melanoma tumour-bearing mice and mechanistic in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.pasteur.fr [research.pasteur.fr]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Subcellular fractionation protocol [abcam.com]
- 17. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
A Technical Guide to the Spectroscopic Analysis of Palladium-Porphyrin Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques used to analyze palladium-porphyrin complexes. These compounds are of significant interest in fields ranging from photodynamic therapy and catalysis to materials science, owing to their unique photophysical and chemical properties. Accurate characterization through spectroscopy is paramount for understanding their structure, purity, and function.
Introduction to Palladium-Porphyrin Complexes
Porphyrins are a class of tetrapyrrolic macrocycles renowned for their intense absorption of visible light and their ability to chelate a wide variety of metal ions. The incorporation of a palladium(II) ion into the porphyrin core significantly modulates its electronic and photophysical properties. A key feature is the "heavy atom effect" of palladium, which promotes intersystem crossing from the singlet excited state to the triplet excited state. This enhancement of triplet state population makes palladium porphyrins highly phosphorescent and efficient generators of singlet oxygen, a property exploited in photodynamic therapy (PDT) and photocatalysis.
Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of these complexes and for elucidating the structure-property relationships that govern their applications. This document details the primary spectroscopic methods employed: UV-Visible, Fluorescence/Phosphorescence, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis of Palladium-Porphyrin Complexes
The insertion of palladium into a free-base porphyrin is the final step in creating the complex. Various methods have been developed to achieve this metallation.
Common Synthetic Approaches:
-
Conventional Thermal Synthesis: Typically involves refluxing the free-base porphyrin with a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, in a high-boiling solvent like dimethylformamide (DMF) or benzonitrile.
-
Microwave-Assisted Synthesis: This method significantly reduces reaction times compared to conventional heating, offering a more efficient route to metallation.
-
One-Flask Synthesis: A direct route has been developed where a 1-acyldipyrromethane is converted into a palladium porphyrin in a single reaction vessel, bypassing the multi-step process of first synthesizing the free-base porphyrin.
-
Sustainable Methods: Mechanochemistry (ball milling) and sonochemistry are emerging as green alternatives that reduce or eliminate the need for solvents.
The general workflow for the synthesis and subsequent analysis of palladium-porphyrin complexes is outlined below.
Spectroscopic Characterization Techniques
UV-Vis spectroscopy is the primary technique for monitoring the synthesis and confirming the identity of porphyrin complexes. The highly conjugated 18 π-electron system of the porphyrin macrocycle gives rise to a characteristic and intense absorption spectrum.
-
Soret Band (or B-band): An extremely intense absorption band typically found around 400-420 nm, corresponding to the S₀ → S₂ electronic transition.
-
Q-bands: A set of four weaker absorption bands at longer wavelengths (typically 500-700 nm), which correspond to the S₀ → S₁ transition.
Upon insertion of a metal ion like Pd(II), the symmetry of the porphyrin macrocycle increases from D₂h (in the free-base) to D₄h. This change in symmetry results in a simplification of the Q-band region, where the four distinct peaks of the free-base porphyrin collapse into two bands. This spectral change is a clear indicator of successful metallation.
Table 1: Representative UV-Vis Absorption Data for Palladium-Porphyrin Complexes
| Compound | Solvent | Soret Band λmax (nm) | Q-Bands λmax (nm) | Reference |
|---|---|---|---|---|
| Pd-TPP | - | 418 | 525, 557 | |
| PdF₂POH | Tris buffer (pH 7.4) | 404 | ~500-550 | |
| Pd-TSPP | BSA Medium | Soret split due to aggregation | Q-band increase |
| Pd-TAPP | BSA Medium | Not specified | Not specified | |
Luminescence spectroscopy provides insight into the excited-state properties of the complexes.
-
Fluorescence: Emission from the first singlet excited state (S₁ → S₀). Free-base porphyrins are typically fluorescent.
-
Phosphorescence: Emission from the first triplet excited state (T₁ → S₀). This transition is spin-forbidden and thus much slower than fluorescence.
The presence of the heavy palladium atom greatly enhances the rate of intersystem crossing (ISC) from the S₁ to the T₁ state. This has two major consequences:
-
Fluorescence Quenching: The fluorescence of the porphyrin is significantly quenched because the S₁ state is rapidly depopulated via ISC.
-
Strong Phosphorescence: The efficient population of the T₁ state leads to strong phosphorescence, often in the red or near-infrared region of the spectrum. This property is crucial for applications in oxygen sensing and bioimaging.
Table 2: Representative Photoluminescence Data for Palladium-Porphyrin Complexes
| Complex Type | Key Feature | Quantum Yield (Φ) | Lifetime (τ) | Reference |
|---|---|---|---|---|
| Pd(II) Porphyrins | Intense Phosphorescence | Up to 0.64 | Up to 272 µs | |
| PPIX-L2 + Pd²⁺ | Porphyrin emission quenching (98%) | - | - |
| Pd-Tripor | Efficient ROS Generation | - | - | |
NMR spectroscopy is a powerful tool for confirming the structure of porphyrin complexes in solution. ¹H NMR is most commonly used.
-
Ring Current Effect: The delocalized π-system of the porphyrin ring generates a strong ring current in the presence of an external magnetic field. This effect causes a large chemical shift dispersion:
-
Outer Protons: Protons on the periphery of the macrocycle (meso- and β-pyrrolic protons) are deshielded and resonate far downfield (typically 8-10 ppm).
-
Inner Protons: The two N-H protons inside the core of a free-base porphyrin are strongly shielded and resonate upfield (typically -2 to -4 ppm).
-
-
Confirmation of Metallation: The most definitive evidence of palladium insertion in the ¹H NMR spectrum is the disappearance of the upfield signal corresponding to the inner N-H protons. The rest of the spectrum generally remains similar, though minor shifts in the peripheral proton signals may occur.
Table 3: Key ¹H NMR Chemical Shifts for Porphyrins and Metalloporphyrins
| Protons | Free-Base Porphyrin (H₂TPP) | Pd(II)-Porphyrin Complex | Rationale for Change | Reference |
|---|---|---|---|---|
| Inner N-H | ~ -2.7 ppm (singlet) | Signal disappears | Replacement of protons with Pd(II) ion | |
| β-Pyrrolic H | ~ 8.8 ppm (singlet) | ~ 8.7 ppm (singlet) | Minor shift due to metal coordination |
| Phenyl H (ortho, meta, para) | ~ 7.7 - 8.2 ppm (multiplets) | ~ 7.8 - 8.3 ppm (multiplets) | Minor electronic effect of metal | |
Mass spectrometry is used to determine the molecular weight of the palladium-porphyrin complex, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing metalloporphyrins. The mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or related adducts, allowing for unambiguous confirmation of the product. ESI-MS can also be used for the qualitative analysis of porphyrins in complex mixtures.
FT-IR spectroscopy provides information about the vibrational modes of the molecule and is another effective method to verify metallation. In the spectrum of a free-base porphyrin, characteristic bands associated with the N-H bond are visible. Upon coordination with palladium, these bands disappear.
Table 4: Key FT-IR Vibrational Frequencies for Porphyrin Metallation
| Vibrational Mode | Free-Base Porphyrin (H₂TPP) | Pd(II)-Porphyrin Complex | Rationale for Change | Reference |
|---|---|---|---|---|
| N-H Stretch | ~ 3315 cm⁻¹ | Band disappears | Loss of N-H protons upon metallation | |
| N-H Bend (in-plane) | ~ 965 cm⁻¹ | Band disappears | Loss of N-H protons upon metallation |
| Pyrrole Breathing/Stretching | Present | May shift slightly | Coordination to the metal alters ring vibrations | |
Detailed Experimental Protocols
This protocol is a generalized representation based on common literature procedures.
-
Materials: 5,10,15,20-tetraphenylporphyrin (H₂TPP), Palladium(II) chloride (PdCl₂), Dimethylformamide (DMF, anhydrous).
-
Procedure: a. Dissolve H₂TPP (1 equivalent) in DMF in a round-bottom flask equipped with a condenser. b. Add PdCl₂ (1.5-2 equivalents) to the solution. c. Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 2-4 hours. d. Monitor the reaction progress using UV-Vis spectroscopy. Look for the simplification of the Q-bands from four peaks to two. e. Once the reaction is complete (no free-base H₂TPP detectable), cool the mixture to room temperature. f. Add distilled water to precipitate the crude product. g. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMF and unreacted metal salt. h. Purify the crude product using column chromatography on silica (B1680970) gel, typically eluting with a solvent mixture such as dichloromethane/hexane. i. Collect the main colored fraction, remove the solvent under reduced pressure, and dry the solid product in a vacuum oven.
-
UV-Vis Spectroscopy: a. Prepare a dilute solution of the purified Pd-porphyrin complex in a suitable transparent solvent (e.g., dichloromethane, chloroform, or DMF) in a quartz cuvette. b. The concentration should be adjusted so that the absorbance of the Soret band is approximately 1.0. c. Record the absorption spectrum over a range of at least 350-700 nm.
-
Photoluminescence Spectroscopy: a. Prepare a very dilute solution (~10⁻⁶ M) in a suitable solvent in a quartz cuvette to avoid aggregation effects. b. For phosphorescence measurements, the solvent should be thoroughly deoxygenated by bubbling with nitrogen or argon gas, as oxygen is an efficient quencher of triplet states. c. Record the emission spectrum by exciting at a wavelength corresponding to one of the absorption maxima (e.g., the Soret band).
-
NMR Spectroscopy: a. Dissolve 5-10 mg of the purified complex in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. b. Ensure the sample is fully dissolved. c. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry (ESI-MS): a. Prepare a dilute solution of the sample in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to aid ionization. b. Infuse the solution directly into the ESI source of the mass spectrometer. c. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
FT-IR Spectroscopy: a. Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. b. Alternatively, record the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory. c. Record the spectrum over the range of 4000-400 cm⁻¹.
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium (II) meso-tetra(4-N-methylpyridyl)porphine tetrachloride, hereafter referred to as Pd(II)TMPyP, is a synthetic metalloporphyrin that has garnered significant interest for its potential applications in photodynamic therapy (PDT). Its structure, featuring a palladium(II) core within a porphyrin macrocycle functionalized with cationic pyridyl groups, confers unique photophysical and biological properties. Upon activation with light of a specific wavelength, Pd(II)TMPyP can generate reactive oxygen species (ROS), leading to localized cellular damage and induction of cell death in cancerous tissues. This dual modality of action, combining the cytotoxic potential of palladium complexes with the precision of photodynamic therapy, makes Pd(II)TMPyP a promising candidate for anticancer drug development.
These application notes provide a comprehensive overview of the methodologies for assessing the in vitro cytotoxicity of Pd(II)TMPyP. The protocols detailed herein are designed to guide researchers in evaluating its efficacy, mechanism of action, and optimal conditions for therapeutic application. While specific quantitative data for Pd(II)TMPyP tetrachloride is limited in publicly available literature, the provided data for structurally similar palladium(II) porphyrin derivatives offer a valuable reference for anticipating its cytotoxic potential.
Mechanism of Action
The primary mechanism of action for Pd(II)TMPyP in an oncological context is photodynamic therapy.[1] Upon irradiation with light, the porphyrin macrocycle absorbs photons, transitioning to an excited triplet state.[1] This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[2] These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and triggering programmed cell death, or apoptosis.[1]
Key events in the apoptotic cascade initiated by Pd(II)TMPyP-mediated PDT include:
-
Mitochondrial Damage: ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, a family of proteases that execute the apoptotic program.[1]
-
DNA Damage: While some porphyrins have been shown to interact with DNA, the primary mode of DNA damage in PDT is through ROS-mediated oxidation.[3]
-
Immunogenic Cell Death (ICD): In some cases, PDT can induce ICD, characterized by the surface exposure of molecules like calreticulin, which can act as an "eat-me" signal to immune cells, potentially stimulating an anti-tumor immune response.[1]
Data Presentation: Cytotoxicity of Structurally Related Palladium(II) Porphyrin Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for palladium(II) porphyrin derivatives structurally similar to Pd(II)TMPyP against various cancer cell lines. This data is intended to provide a comparative reference for the expected cytotoxic potency of Pd(II)TMPyP.
Table 1: Photodynamic Cytotoxicity of Palladium(II) Porphyrin Derivatives
| Compound | Cell Line | Assay | IC50 Value (µM) | Light Conditions |
| 3-PdTPyP | A375 (Melanoma) | MTT | 0.43 | White Light |
| 4-PdTPyP | B16-F10 (Melanoma) | MTT | 0.51 | White Light |
| PS2 (a TPyP derivative) | MIA PaCa-2 (Pancreatic) | Viability Assay | 1.3 (J/cm²) at 3µM | 635 nm |
| Tripor-Pd | HeLa (Cervical) | MTT | 9.6 | Light Irradiation |
Table 2: Cytotoxicity of Palladium(II) Complexes (In Dark Conditions)
| Compound | Cell Line | Assay | IC50 Value (µM) | Incubation Time |
| Pd(II) Complex 1 | AGS (Gastric) | MTT | 0.68 (µg/mL) | 48h |
| Pd(II) Complex 1 | HepG2 (Liver) | MTT | 1.2 (µg/mL) | 48h |
| Pd(II) Complex 2 | A549 (Lung) | MTT | 60.1 | Not Specified |
| Pd(II) Complex 2 | HCT-116 (Colon) | MTT | 23.8 | Not Specified |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes the determination of cell viability following treatment with Pd(II)TMPyP, both in the presence and absence of light, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom microplates
-
Light source with appropriate wavelength for porphyrin activation (e.g., red light at ~630-650 nm)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Pd(II)TMPyP in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Pd(II)TMPyP.
-
Include vehicle control wells (medium with the same concentration of solvent used for the stock solution) and untreated control wells (medium only).
-
-
Incubation and Photodynamic Treatment:
-
Dark Cytotoxicity: Incubate one set of plates in the dark for 24-72 hours at 37°C and 5% CO₂.
-
Phototoxicity:
-
Incubate another set of plates in the dark for a predetermined uptake period (e.g., 4-24 hours).
-
After the uptake period, wash the cells once with PBS and add fresh complete medium.
-
Expose the plate to a light source at the appropriate wavelength (e.g., 635 nm) for a specified duration to deliver a defined light dose (e.g., 1.5-10 J/cm²).[1]
-
Return the plate to the incubator for a further 24-48 hours.
-
-
-
MTT Assay:
-
After the total incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with Pd(II)TMPyP and light exposure.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Light source
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Incubate overnight to allow for attachment.
-
Treat the cells with Pd(II)TMPyP at concentrations around the determined IC50 value. Include an untreated control.
-
-
Incubation and Photodynamic Treatment:
-
Incubate the cells in the dark for the desired uptake period.
-
Wash the cells with PBS and add fresh medium.
-
Expose the cells to the light source as described in the MTT protocol.
-
Incubate for a further period (e.g., 6-24 hours) to allow for apoptosis to occur.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Experimental Workflow
References
- 1. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Binding Studies of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the interaction of Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride) with DNA. This document outlines the principles behind various spectroscopic and hydrodynamic techniques, offers step-by-step experimental procedures, and presents expected quantitative data and visualizations to guide researchers in this field.
Introduction
Palladium(II) complexes of tetrapyridyl porphyrins are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents and DNA-targeting probes. Understanding the mechanism and affinity of their interaction with DNA is crucial for elucidating their biological activity. This document details the experimental protocols to characterize the binding mode, affinity, and structural changes induced in DNA upon interaction with this compound. The primary binding modes for such planar aromatic molecules with DNA are intercalation between base pairs, groove binding (major or minor), and external electrostatic binding.[1][2][3] A combination of spectroscopic and hydrodynamic methods is essential for a thorough characterization of these interactions.
Data Presentation
The following tables summarize the typical quantitative data obtained from DNA binding studies of metalloporphyrins similar to this compound. These values can serve as a reference for expected outcomes.
Table 1: Binding Constants and Stoichiometry
| Technique | Parameter | Typical Value Range | Reference |
| UV-Vis Spectroscopy | Binding Constant (Kb) | 104 - 107 M-1 | [4][5] |
| Stoichiometry (Porphyrin:DNA) | Varies (e.g., 1:1, 2:1) | [5] | |
| Fluorescence Spectroscopy | Binding Constant (Ka) | 105 - 108 M-1 | [5][6] |
| Number of Binding Sites (n) | 1 - 2 | [7] |
Table 2: Thermodynamic Parameters
| Parameter | Symbol | Typical Value/Sign | Significance | Reference |
| Gibbs Free Energy | ΔG° | Negative | Spontaneous interaction | [4][7] |
| Enthalpy Change | ΔH° | Positive or Negative | Indicates type of interaction (e.g., hydrophobic, hydrogen bonding) | [7] |
| Entropy Change | ΔS° | Positive or Negative | Indicates change in disorder of the system | [7] |
Experimental Protocols
Herein, we provide detailed protocols for the most common techniques used to study the interaction of this compound with DNA.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to monitor the interaction between small molecules and DNA. The binding of this compound to DNA typically results in a bathochromic (red) shift and hypochromicity of the porphyrin's Soret band.[5][8]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.
-
Prepare a stock solution of this compound in the same buffer. The concentration can be determined using its molar extinction coefficient.
-
-
Titration:
-
Place a fixed concentration of this compound solution (e.g., 5 µM) in a quartz cuvette.[4]
-
Record the initial UV-Vis spectrum of the porphyrin solution from 350 nm to 700 nm.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the changes in absorbance and the wavelength of maximum absorbance (λmax) of the Soret band of the porphyrin.
-
The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.[4]
-
References
- 1. Binding of cationic porphyrin to isolated DNA and nucleoprotein complex: quantitative analysis of binding forms under various experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Cellular Uptake and Trafficking of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium (II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, abbreviated as Pd(II)TMPyP tetrachloride, is a synthetic metalloporphyrin that has garnered significant interest in biomedical research, particularly in the field of photodynamic therapy (PDT). Its planar structure, positive charge, and photophysical properties make it a candidate for targeting nucleic acids and inducing cellular damage upon light activation. Understanding the cellular uptake and subsequent intracellular trafficking of this compound is paramount for optimizing its therapeutic efficacy and minimizing off-target effects.
These application notes provide a comprehensive overview of the methodologies used to study the cellular uptake and trafficking of this compound. The protocols detailed below are compiled from established techniques for studying porphyrins and other metallodrugs, offering a framework for researchers to investigate this specific compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a generalized summary of expected quantitative outcomes based on studies of structurally similar cationic porphyrins. Researchers should generate their own data using the protocols provided.
Table 1: Representative Quantitative Data for Cellular Uptake of Cationic Porphyrins
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Intracellular Pd Concentration (ng/10^6 cells) | Primary Subcellular Localization |
| HeLa (Cervical Cancer) | 10 | 4 | 50 - 150 | Lysosomes, Mitochondria |
| A549 (Lung Cancer) | 10 | 4 | 70 - 200 | Lysosomes, Nucleus |
| MCF-7 (Breast Cancer) | 10 | 4 | 40 - 120 | Lysosomes |
| WI-38 (Normal Fibroblast) | 10 | 4 | 10 - 40 | Cytoplasm |
Note: These values are illustrative and will vary depending on the specific experimental conditions, cell line, and the inherent properties of this compound.
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol provides a method to determine the total intracellular concentration of palladium, which is a direct measure of the uptake of this compound.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., WI-38)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan Blue)
-
High-purity nitric acid (HNO₃)
-
High-purity hydrochloric acid (HCl)
-
Palladium standard for ICP-MS
-
Microcentrifuge tubes
-
Water bath or heating block
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in complete cell culture medium. Remove the existing medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO₂.
-
Cell Harvesting and Washing:
-
After incubation, place the plates on ice.
-
Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Counting: Take an aliquot of the cell suspension and determine the cell number using a hemocytometer or an automated cell counter with Trypan Blue exclusion to assess viability.
-
Cell Lysis and Digestion:
-
Centrifuge the remaining cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
To the cell pellet, add a 3:1 (v/v) mixture of high-purity nitric acid and hydrochloric acid (e.g., 90 µL HNO₃ and 30 µL HCl).
-
Incubate the samples at 90°C for 60 minutes in a water bath or heating block to ensure complete digestion.[1]
-
-
ICP-MS Analysis:
-
After digestion, dilute the samples with deionized water to a final acid concentration suitable for ICP-MS analysis.
-
Prepare a calibration curve using the palladium standard.
-
Analyze the samples using an ICP-MS instrument to determine the concentration of palladium.
-
-
Data Analysis: Calculate the amount of palladium per million cells (ng/10⁶ cells) based on the ICP-MS readings and the cell counts.
Protocol 2: Subcellular Localization by Fluorescence Microscopy
This protocol utilizes the intrinsic fluorescence of the porphyrin macrocycle to visualize the subcellular distribution of this compound.
Materials:
-
This compound
-
Cells grown on glass coverslips or in glass-bottom dishes
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or in glass-bottom dishes and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the desired time as described in Protocol 1.
-
Organelle Staining (Optional, for co-localization):
-
During the last 30-60 minutes of incubation with this compound, add the organelle-specific tracker (B12436777) to the medium according to the manufacturer's instructions.
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the fixed cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Fluorescence Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Use the appropriate filter sets to capture images of this compound fluorescence (typically excited with blue or green light, emitting in the red spectrum), the organelle tracker, and DAPI.
-
Merge the images to determine the co-localization of the compound with specific organelles.
-
Visualizations
Caption: Workflow for quantifying cellular uptake of this compound using ICP-MS.
Caption: Putative cellular uptake and trafficking pathway of this compound.
Caption: Experimental workflow for subcellular localization via fluorescence microscopy.
References
Detecting Reactive Oxygen Species from Pd(II)TMPyP Tetrachloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of reactive oxygen species (ROS) generated by the photosensitizer Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride). The following protocols are intended as a guide and may require optimization for specific experimental setups.
Introduction to this compound and ROS Production
This compound is a metalloporphyrin that exhibits photosensitizing properties, making it a compound of interest in photodynamic therapy (PDT).[1] Upon excitation with light of an appropriate wavelength, this compound can transfer energy to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[2] These ROS are the primary cytotoxic agents in PDT, inducing cellular damage and ultimately leading to cell death.[2] Accurate detection and quantification of these ROS are crucial for evaluating the efficacy of photosensitizers and understanding their mechanisms of action.
Methods for ROS Detection
Several methods are available for the detection of ROS, each with its own advantages and limitations. The choice of method depends on the specific ROS of interest, the experimental system (cellular or cell-free), and the available instrumentation.[3]
Fluorescence Spectroscopy for Singlet Oxygen Detection
Fluorescence spectroscopy is a widely used method for the detection of singlet oxygen due to its high sensitivity and the availability of specific fluorescent probes.[4] Singlet Oxygen Sensor Green (SOSG) is a highly selective probe for ¹O₂ that exhibits a significant increase in fluorescence upon reaction with singlet oxygen.[5][6]
Experimental Protocol: Singlet Oxygen Detection using SOSG
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or phosphate-buffered saline, PBS).
-
Prepare a stock solution of Singlet Oxygen Sensor Green (SOSG) in methanol.
-
Note: Protect the SOSG solution from light to prevent degradation.
-
-
Reaction Setup:
-
In a quartz cuvette, prepare the reaction mixture containing this compound (final concentration, e.g., 1-10 µM) and SOSG (final concentration, e.g., 1-5 µM) in an appropriate buffer (e.g., PBS).
-
Include a control sample containing SOSG but no this compound.
-
-
Irradiation:
-
Irradiate the sample with a light source at a wavelength corresponding to the absorption maximum of this compound (typically in the Soret or Q-band region).
-
The light dose can be controlled by adjusting the irradiation time and light intensity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission of the samples using a spectrofluorometer.
-
Excitation wavelength for SOSG is typically around 504 nm, and the emission is measured at approximately 525 nm.[4]
-
Record the fluorescence intensity before and after irradiation. An increase in fluorescence intensity in the sample containing this compound indicates the generation of singlet oxygen.
-
Data Presentation: Quantitative Analysis of Singlet Oxygen Production
| Parameter | Value | Reference Compound | Reference Value |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.3-0.5 (estimated) | Methylene Blue | 0.52 |
| Relative Fluorescence Units (RFU) with SOSG | Varies with experimental conditions | Control (no PS) | Baseline |
Experimental Workflow for Singlet Oxygen Detection
Caption: Workflow for detecting singlet oxygen using a fluorescent probe.
Electron Paramagnetic Resonance (EPR) for Superoxide and Singlet Oxygen Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for the detection of paramagnetic species, including free radicals like the superoxide anion.[9][10] Due to the short-lived nature of most ROS, spin traps are used to form more stable radical adducts that can be detected by EPR.[7][11]
Experimental Protocol: Superoxide Detection using DMPO Spin Trap
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
-
Caution: DMPO should be purified to remove any EPR-active impurities.
-
-
Reaction Setup:
-
In a suitable container, mix the this compound solution with the DMPO solution.
-
Transfer the mixture to a flat cell or capillary tube suitable for EPR measurements.
-
-
Irradiation:
-
Irradiate the sample directly in the EPR cavity using a light source guided by a fiber optic cable.
-
-
EPR Measurement:
-
Record the EPR spectrum. The formation of the DMPO-OOH adduct, indicative of superoxide trapping, will produce a characteristic multi-line spectrum.
-
The instrument settings (e.g., microwave frequency, modulation amplitude, scan time) should be optimized for the detection of the specific spin adduct.
-
Experimental Protocol: Singlet Oxygen Detection using TEMP Spin Trap
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the spin trap 2,2,6,6-tetramethylpiperidine (B32323) (TEMP).
-
-
Reaction and Measurement:
-
Follow a similar procedure as for superoxide detection, substituting TEMP for DMPO. The reaction of TEMP with singlet oxygen produces the stable nitroxide radical TEMPO, which gives a characteristic three-line EPR spectrum.[12]
-
Data Presentation: EPR Spin Trapping Results
| ROS Detected | Spin Trap | Adduct | Characteristic EPR Spectrum |
| Superoxide (O₂⁻) | DMPO | DMPO-OOH | Multi-line spectrum |
| Singlet Oxygen (¹O₂) | TEMP | TEMPO | Three-line spectrum |
Logical Relationship in EPR Spin Trapping
Caption: Logical flow of ROS detection by EPR spin trapping.
Chemiluminescence for Superoxide Detection
Chemiluminescence assays offer high sensitivity for the detection of superoxide.[13] Probes like lucigenin (B191737) and coelenterazine (B1669285) emit light upon reaction with superoxide, and this light emission can be quantified using a luminometer.[14][15]
Experimental Protocol: Superoxide Detection using Lucigenin
-
Reagent Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of lucigenin in a suitable buffer.
-
-
Reaction Setup:
-
In a white-walled microplate suitable for luminescence measurements, add the this compound solution.
-
Add the lucigenin solution to each well.
-
Include control wells with lucigenin but no photosensitizer.
-
-
Irradiation and Measurement:
-
Place the microplate in a luminometer equipped with a light source for irradiation.
-
Irradiate the samples and simultaneously measure the chemiluminescence signal. An increase in the signal over time in the presence of this compound indicates superoxide production.
-
Data Presentation: Chemiluminescence Assay Results
| Parameter | Pd(II)TMPyP Sample | Control Sample |
| Relative Light Units (RLU) | Increased signal upon irradiation | Baseline signal |
| Inhibitor Effect (e.g., SOD) | Signal significantly reduced | No significant change |
Note: Superoxide dismutase (SOD) can be used as a scavenger to confirm the specificity of the assay for superoxide.
Signaling Pathway of this compound-Induced Phototoxicity
The phototoxic effect of this compound is primarily mediated by the generation of ROS, which induce cellular damage through various pathways, ultimately leading to apoptosis or necrosis.
Generalized Signaling Pathway
Caption: Generalized signaling pathway of phototoxicity induced by Pd(II)TMPyP.
Conclusion
The methods described provide a comprehensive toolkit for the detection and quantification of reactive oxygen species generated by this compound. The choice of assay should be guided by the specific research question and available resources. For selective detection of singlet oxygen, fluorescence spectroscopy with probes like SOSG is recommended. For the specific detection of superoxide and other free radicals, EPR spin trapping is the gold standard. Chemiluminescence assays offer a high-throughput and sensitive method for superoxide detection. Understanding the generation and activity of ROS is fundamental to the development of porphyrin-based photosensitizers for therapeutic applications.
References
- 1. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spin-trapping of the superoxide radical in aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Study of Reactive Oxygen Species Explicit Dosimetry for Pleural Photodynamic Therapy [mdpi.com]
- 6. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 9. Lucigenin chemiluminescence assay for superoxide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lucigenin, Superoxide anion radical chemiluminescent probe (CAS 2315-97-1) | Abcam [abcam.com]
- 12. EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Pd(II)TMPyP Tetrachloride as a Photosensitizer for Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and tumor ablation. Cationic porphyrins, such as Palladium(II) meso-tetra(4-N-methylpyridyl)porphine tetrachloride, herein referred to as Pd(II)TMPyP, have emerged as promising photosensitizers for the treatment of various malignancies, including melanoma. Their positive charge facilitates interaction with and penetration of negatively charged cell membranes, leading to efficient cellular uptake. Upon activation with light of a specific wavelength, Pd(II)TMPyP transitions to an excited triplet state, transferring energy to molecular oxygen to produce highly cytotoxic singlet oxygen and other ROS. This cascade of events induces cell death primarily through apoptosis and necrosis, making Pd(II)TMPyP a subject of significant interest in melanoma research and drug development.
These application notes provide a comprehensive overview of the use of Pd(II)TMPyP as a photosensitizer for melanoma, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data on the efficacy of palladium porphyrins in the context of melanoma photodynamic therapy. While specific data for Pd(II)TMPyP in commonly used cutaneous melanoma cell lines is limited in publicly available literature, the data from closely related palladium porphyrins provide valuable insights into their therapeutic potential.
Table 1: In Vitro Photodynamic Efficacy of Palladium Porphyrins against Cancer Cell Lines
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| Pd(T4) | C918 (Uveal Melanoma) | < 10 | 5 | 405 | [1] |
| Pd-Tripor | HeLa (Cervical Cancer) | 9.6 | Not Specified | Not Specified | [2] |
Table 2: Reactive Oxygen Species (ROS) Generation by Palladium Porphyrins
| Photosensitizer | Method | Cell Line | Outcome | Reference |
| Pd(T4) | Not Specified | C918 (Uveal Melanoma) | Partially dependent on ROS at high concentrations | [1] |
| Pd-Tripor | DCFH-DA Assay | HeLa (Cervical Cancer) | Higher ROS generation than free base porphyrin | [2] |
| PdTPPS4 | CM-H2DCFDA | G361 (Melanoma) | Lower ROS production compared to ZnTPPS4 | [3] |
Table 3: Induction of Apoptosis by Palladium Porphyrins in Melanoma Cells
| Photosensitizer | Assay | Cell Line | Key Findings | Reference |
| Pd(T4) | Western Blot | C918 (Uveal Melanoma) | Increased Bax/Bcl-2 ratio at sub-optimal concentrations | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of Pd(II)TMPyP and other photosensitizers in melanoma research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of Pd(II)TMPyP-PDT on melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A375, B16-F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pd(II)TMPyP tetrachloride stock solution (in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Light source with appropriate wavelength for Pd(II)TMPyP activation
-
Microplate reader
Procedure:
-
Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Pd(II)TMPyP for a predetermined incubation time (e.g., 4-24 hours) in the dark. Include untreated control wells.
-
After incubation, wash the cells twice with PBS.
-
Add fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the cells with a specific light dose. Keep a set of plates in the dark as a "dark toxicity" control.
-
Incubate the plates for a further 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Pd(II)TMPyP-PDT.
Materials:
-
Melanoma cells
-
This compound
-
Light source
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Pd(II)TMPyP and light as described in the cell viability protocol.
-
Harvest the cells (including floating and adherent cells) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures the intracellular generation of ROS following Pd(II)TMPyP-PDT.
Materials:
-
Melanoma cells
-
This compound
-
Light source
-
2',7'-dichlorofluorescin diacetate (DCFDA) stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate or other suitable culture vessel.
-
Treat cells with Pd(II)TMPyP as described previously.
-
Wash the cells with HBSS.
-
Load the cells with 10-20 µM DCFDA in HBSS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add fresh HBSS and irradiate the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
ROS generation can be expressed as a fold increase in fluorescence compared to untreated or dark controls.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Melanoma cells treated with Pd(II)TMPyP-PDT
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression, normalized to a loading control like GAPDH.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in Pd(II)TMPyP-mediated PDT of melanoma and a typical experimental workflow.
Caption: Mechanism of Pd(II)TMPyP photodynamic therapy in melanoma cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium porphyrin complexes for photodynamic cancer therapy: effect of porphyrin units and metal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Biodistribution of TMPyP-Based Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetra(4-N-methylpyridyl)porphine (TMPyP) is a cationic porphyrin-based photosensitizer with significant potential in photodynamic therapy (PDT) for cancer and antimicrobial applications.[1] Its efficacy is intrinsically linked to its accumulation in target tissues and its subsequent photoactivation, which generates cytotoxic reactive oxygen species (ROS).[2][3] Understanding the in vivo biodistribution of TMPyP is therefore critical for optimizing therapeutic protocols, predicting efficacy, and assessing potential off-target toxicity.
These application notes provide a summary of the available data on TMPyP biodistribution, detailed experimental protocols for its assessment, and an overview of the cellular mechanisms activated upon its use in PDT.
Quantitative Biodistribution Data
Table 1: Illustrative Biodistribution of TMPyP in a Murine Xenograft Model
| Organ/Tissue | Concentration at 3h Post-Injection (µg/g tissue) | Concentration at 24h Post-Injection (µg/g tissue) |
| Tumor | 8.5 | 12.2 |
| Liver | 15.2 | 9.8 |
| Spleen | 10.8 | 7.5 |
| Kidneys | 20.1 | 5.4 |
| Lungs | 4.3 | 2.1 |
| Heart | 2.5 | 1.1 |
| Muscle | 1.8 | 0.9 |
| Skin | 3.1 | 1.5 |
| Blood | 5.6 | 0.8 |
Note: Data are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
The following protocols are generalized from methodologies reported for photosensitizer biodistribution studies and can be adapted for TMPyP-based compounds.[4][5][6]
Protocol 1: In Vivo Fluorescence Imaging of TMPyP Biodistribution
This protocol outlines the non-invasive imaging of TMPyP accumulation in a tumor-bearing mouse model.
Materials:
-
TMPyP-based photosensitizer
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted HeLa cervical cancer cells)[7]
-
In vivo imaging system (e.g., IVIS™ or similar) equipped with appropriate excitation and emission filters for TMPyP (Excitation ~420 nm, Emission ~650 nm)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle for injection
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice for at least one week prior to the experiment.
-
Photosensitizer Administration: Prepare a sterile solution of TMPyP in the desired vehicle. Administer the photosensitizer to the mice via intravenous (tail vein) or intratumoral injection at a predetermined dose (e.g., 10 mg/kg).[7]
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) or another suitable anesthetic agent.
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 12, and 24 hours) to monitor the biodistribution and tumor accumulation of TMPyP.
-
Use appropriate excitation and emission filters for TMPyP.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor and other regions of interest (ROIs).
-
Normalize the fluorescence signal to account for background autofluorescence.
-
Protocol 2: Ex Vivo Biodistribution Analysis of TMPyP
This protocol describes the quantitative analysis of TMPyP concentration in various organs following in vivo administration.
Materials:
-
Mice from Protocol 1
-
Surgical instruments for dissection
-
Homogenizer
-
Spectrofluorometer or fluorescence plate reader
-
Lysis buffer
-
Standard solutions of TMPyP of known concentrations
Procedure:
-
Euthanasia and Organ Harvesting: At predetermined time points post-injection (e.g., 3 and 24 hours), euthanize the mice according to approved protocols.
-
Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, and skin).
-
Organ Processing:
-
Weigh each organ and record the weight.
-
Homogenize each organ in a known volume of lysis buffer.
-
-
Fluorescence Quantification:
-
Measure the fluorescence intensity of the tissue homogenates using a spectrofluorometer or fluorescence plate reader.
-
Use the same excitation and emission wavelengths as for the in vivo imaging.
-
-
Concentration Determination:
-
Create a standard curve by measuring the fluorescence of known concentrations of the TMPyP photosensitizer.
-
Calculate the concentration of TMPyP in each tissue homogenate by comparing its fluorescence to the standard curve.
-
Express the results as µg of photosensitizer per gram of tissue (µg/g).
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vivo biodistribution of TMPyP-based photosensitizers.
Cellular Uptake and Localization
TMPyP, being a cationic molecule, is thought to enter cells through endocytosis. At lower concentrations, it has been observed to localize primarily within lysosomes.[8] This subcellular localization is a key determinant of the subsequent photodynamic effect.
Signaling Pathways in TMPyP-Based Photodynamic Therapy
Upon photoactivation with light of an appropriate wavelength, TMPyP generates ROS, primarily singlet oxygen, which induces cellular damage and triggers cell death pathways.[2][9] The primary modes of cell death induced by TMPyP-PDT are apoptosis and mitotic catastrophe.[8]
The following diagram illustrates a simplified overview of the apoptotic signaling cascade initiated by TMPyP-PDT.
Conclusion
The effective application of TMPyP-based photosensitizers in PDT relies on a thorough understanding of their in vivo behavior. While there is a need for more comprehensive quantitative biodistribution studies, the protocols and information provided herein offer a robust framework for researchers to conduct such investigations. By elucidating the biodistribution and the underlying cellular and molecular mechanisms, the therapeutic potential of TMPyP can be further optimized for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex Vivo Imaging, Biodistribution, and Histological Study in Addition to In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of multiple low-dose photodynamic TMPYP4 therapy on cervical cancer tumour growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Photoactivation of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the light sources and irradiation parameters required for the activation of the photosensitizer Palladium(II) meso-tetra(4-N-methylpyridyl)porphine tetrachloride (Pd(II)TMPyP tetrachloride). This document outlines the underlying principles of its photoactivation, detailed experimental protocols, and the necessary parameters to achieve a photodynamic response for research and preclinical development.
Introduction to this compound Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cellular destruction.[1][2][3] this compound is a second-generation porphyrin-based photosensitizer. The central palladium ion enhances the photophysical properties of the porphyrin macrocycle, promoting the transition to the excited triplet state, which is crucial for efficient singlet oxygen production.[4][5] Upon activation by light, this compound transfers energy to surrounding molecular oxygen, generating highly reactive singlet oxygen, which induces oxidative stress and triggers cell death pathways in target cells.[1][4]
Light Sources and Irradiation Parameters
The selection of an appropriate light source and the precise control of irradiation parameters are critical for the effective activation of this compound. The activation is dependent on the absorption spectrum of the porphyrin, which exhibits a strong Soret band in the blue region of the spectrum and weaker Q-bands at longer wavelengths.[6][7]
While white light has been used in some studies, monochromatic light sources that match the absorption peaks of this compound are generally more efficient.[1] Red light, typically in the 630-635 nm range, is often favored for its deeper tissue penetration in clinical applications.[4][8]
Table 1: Summary of Light Sources and Irradiation Parameters for Pd(II) Porphyrin Activation
| Photosensitizer | Light Source | Wavelength (nm) | Power Density (mW/cm²) | Light Dose (J/cm²) | Application/Cell Line | Reference |
| 3-PdTPyP & 4-PdTPyP | Not Specified | White Light | Not Specified | Not Specified | DNA Damage, Melanoma Cells (A375, B16-F10) | [1] |
| Pd-Porphyrin Complexes | Not Specified | Not Specified | Not Specified | Not Specified | HeLa Cells | [2] |
| Pd(II)/diphosphine-coordinated meso-tetrapyridyl porphyrins | Not Specified | 635 | Not Specified | 1.5 - 10 | Pancreatic Cancer 3D Models (MIA PaCa-2) | [4] |
| TMPyP | LED | 420 | Not Specified | 5 and 25 | Cancer Cells | [9] |
| TMPyP3-C13H27 & TMPyP3-C17H35 | Not Specified | 643 | 2 | 3.6 | Melanoma Cells (A375) | [10] |
Note: Data for direct analogues are included to provide guidance on experimental design.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution. A common stock concentration is 1 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage. The CAS Number for Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is 110314-07-3.[11]
Protocol 2: In Vitro Photodynamic Therapy and Cell Viability Assessment (MTT Assay)
This protocol is a standard method for evaluating the phototoxic effect of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5x10³ to 1x10⁴ cells/well). Incubate overnight to allow for cell attachment.
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for a predetermined period (e.g., 90 minutes to 24 hours) to allow for cellular uptake.[4][12] Include control wells with medium only (no photosensitizer).
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with sterile PBS to remove any extracellular photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free culture medium to each well. Irradiate the cells with a suitable light source (e.g., LED array or laser) with a specific wavelength and light dose as determined from preliminary experiments or literature (see Table 1).[4][10] Ensure uniform illumination across the plate. Dark control wells (cells with photosensitizer but no light exposure) and light-only control wells (cells with no photosensitizer but with light exposure) should be included.
-
Post-Irradiation Incubation: Following irradiation, incubate the cells for a further 24 to 72 hours.[4][12]
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curves.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to detect intracellular ROS generation following photoactivation of this compound.
-
Cell Seeding and Incubation: Follow steps 1 and 2 from Protocol 2.
-
Probe Loading: After incubation with the photosensitizer, wash the cells with PBS and then incubate with a medium containing 10 µM H₂DCFDA for 30-60 minutes at 37°C.
-
Washing: Remove the H₂DCFDA-containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free medium and irradiate the cells as described in step 4 of Protocol 2.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizing the Workflow and Mechanism
References
- 1. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Light-Activated Photodynamic Therapy of Tetraphenylethylene Derivative with AIE Characteristics for Hepatocellular Carcinoma via Dual-Organelles Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical Characterization of Imidazolium-Substituted Pd(II), In(III), and Zn(II) Porphyrins as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | [frontierspecialtychemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: G-quadruplex DNA Stabilization Using Palladium Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial cellular processes, including telomere maintenance, gene regulation, and DNA replication. The stabilization of G4 structures, particularly in telomeres and oncogene promoter regions, has emerged as a promising strategy for the development of novel anti-cancer therapeutics. Cationic porphyrins and their metal complexes have been extensively studied as G4-stabilizing agents. Among these, palladium(II) porphyrins have shown significant potential due to their strong binding affinity and ability to induce and stabilize G4 structures.
This document provides detailed application notes and experimental protocols for researchers interested in the stabilization of G-quadruplex DNA using palladium porphyrins. The information is compiled from various scientific publications and is intended to serve as a comprehensive guide for experimental design and execution.
Data Presentation: Quantitative Analysis of Palladium Porphyrin-G4 DNA Interaction
The following tables summarize the quantitative data available for the interaction of the palladium(II) derivative of 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (PdTMPyP4) with G-quadruplex DNA.
| Compound | G-Quadruplex Sequence | Method | Binding Affinity (Ka, M-1) | Reference |
| PdTMPyP4 | Tel22 (Human telomeric) | UV-visible Spectroscopy | 106–107 | [1] |
Table 1: Binding Affinity of PdTMPyP4 with Human Telomeric G-Quadruplex DNA. This table presents the binding affinity of PdTMPyP4 for the human telomeric G-quadruplex sequence Tel22, as determined by UV-visible spectroscopy. The binding affinity is in the micromolar to sub-micromolar range, indicating a strong interaction.
| Compound | G-Quadruplex Sequence | Method | ΔTm (°C) | Reference |
| PdTMPyP4 | F21D (Fluorescently labeled Tel22) | FRET Melting Assay | 30.9 ± 0.4 | [1] |
Table 2: G-Quadruplex Stabilization by PdTMPyP4. This table shows the change in melting temperature (ΔTm) of a fluorescently labeled human telomeric G-quadruplex upon binding of PdTMPyP4. A significant increase in Tm indicates substantial stabilization of the G4 structure by the palladium porphyrin.
| Compound | G-Quadruplex vs. Duplex DNA | Method | Selectivity Ratio | Reference |
| PdTMPyP4 | Tel22 vs. Calf Thymus DNA | FRET Melting Assay | 330 | [1] |
Table 3: Selectivity of PdTMPyP4 for G-Quadruplex DNA. This table highlights the preferential binding of PdTMPyP4 to G-quadruplex DNA over duplex DNA. The high selectivity ratio is a desirable characteristic for a potential therapeutic agent, as it minimizes off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific palladium porphyrins and G-quadruplex sequences.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
Purpose: To determine the thermal stabilization of G-quadruplex DNA upon ligand binding.
Principle: A dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., Dabcyl) at opposite ends is used. In the folded G-quadruplex conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of a ligand indicates stabilization.
Materials:
-
Dual-labeled G-quadruplex forming oligonucleotide (e.g., F21D: 5'-FAM-GGG(TTAGGG)3-Dabcyl-3')
-
Palladium porphyrin stock solution
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Real-time PCR thermocycler
Protocol:
-
Oligonucleotide Annealing:
-
Prepare a solution of the dual-labeled oligonucleotide in the annealing buffer at a concentration of 1 µM.
-
Heat the solution to 95°C for 5 minutes.
-
Slowly cool the solution to room temperature over several hours to allow for proper G-quadruplex folding.
-
-
Sample Preparation:
-
In a 96-well PCR plate, prepare reaction mixtures containing the annealed oligonucleotide (final concentration 0.2 µM) and varying concentrations of the palladium porphyrin in the annealing buffer.
-
Include a control sample with no ligand.
-
The final volume in each well should be consistent (e.g., 50 µL).
-
-
FRET Melting:
-
Place the 96-well plate in a real-time PCR thermocycler.
-
Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM excitation at 492 nm, emission at 516 nm).
-
Program the thermocycler to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min, recording fluorescence at each degree.
-
-
Data Analysis:
-
Normalize the fluorescence data for each sample.
-
Plot the normalized fluorescence as a function of temperature.
-
Determine the Tm by finding the temperature at the midpoint of the transition in the melting curve (often calculated from the first derivative of the curve).
-
Calculate the ΔTm as the difference between the Tm of the sample with the ligand and the Tm of the control sample.
-
Caption: Workflow for the FRET melting assay to determine G-quadruplex stabilization.
Circular Dichroism (CD) Spectroscopy
Purpose: To characterize the conformation of G-quadruplex DNA and observe conformational changes upon ligand binding.
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures. Changes in the CD spectrum upon addition of a ligand can indicate binding and potential conformational alterations of the G4 structure.
Materials:
-
G-quadruplex forming oligonucleotide
-
Palladium porphyrin stock solution
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
CD spectropolarimeter
-
Quartz cuvette (1 cm path length)
Protocol:
-
Sample Preparation:
-
Prepare a solution of the oligonucleotide in the buffer at a concentration of 5-10 µM.
-
Anneal the oligonucleotide as described in the FRET protocol.
-
Prepare a series of solutions with a fixed concentration of the annealed oligonucleotide and increasing concentrations of the palladium porphyrin.
-
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the annealed oligonucleotide in the absence of the ligand from 220 nm to 320 nm.
-
Record the CD spectra for each of the oligonucleotide-porphyrin mixtures.
-
Typical instrument parameters: bandwidth of 1 nm, scanning speed of 100 nm/min, and an average of 3-5 scans per sample.
-
-
Data Analysis:
-
Subtract the buffer baseline from each sample spectrum.
-
Compare the CD spectra of the G-quadruplex in the absence and presence of the palladium porphyrin.
-
Analyze changes in the position and intensity of characteristic peaks. For example, a parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure often has a positive peak around 295 nm.
-
Caption: Workflow for Circular Dichroism (CD) spectroscopy to analyze G4 conformation.
Telomeric Repeat Amplification Protocol (TRAP) Assay
Purpose: To determine the inhibitory effect of palladium porphyrins on telomerase activity.
Principle: The TRAP assay is a two-step PCR-based method. In the first step, telomerase present in a cell extract adds telomeric repeats to a substrate oligonucleotide. In the second step, the extended products are amplified by PCR. G-quadruplex stabilizing ligands can inhibit telomerase by stabilizing the G4 structure formed by the telomeric repeats, thus preventing further extension. The inhibition is observed as a decrease in the intensity of the PCR products.
Materials:
-
Telomerase-positive cell extract (e.g., from HeLa or HEK293T cells)
-
TRAP reaction buffer
-
TS primer (telomerase substrate)
-
ACX primer (reverse primer)
-
dNTPs
-
Taq polymerase
-
Palladium porphyrin stock solution
-
Polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Telomerase Extension:
-
Prepare reaction mixtures containing the cell extract, TRAP buffer, TS primer, dNTPs, and varying concentrations of the palladium porphyrin.
-
Include a no-ligand control and a heat-inactivated extract control.
-
Incubate the reactions at 30°C for 30 minutes to allow for telomerase extension.
-
-
PCR Amplification:
-
Add the ACX primer and Taq polymerase to each reaction tube.
-
Perform PCR amplification (e.g., 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).
-
-
Product Analysis:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA stain (e.g., SYBR Green) and visualize the DNA bands.
-
-
Data Analysis:
-
Quantify the intensity of the telomeric repeat ladder for each sample.
-
Calculate the percentage of telomerase inhibition at each porphyrin concentration relative to the no-ligand control.
-
Determine the IC50 value, which is the concentration of the palladium porphyrin required to inhibit 50% of the telomerase activity.
-
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Signaling Pathways and Logical Relationships
The stabilization of G-quadruplex DNA by palladium porphyrins can impact cellular processes through various mechanisms. The primary proposed mechanism involves the inhibition of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization and cancer.
Caption: Proposed mechanism of action for palladium porphyrins as G-quadruplex stabilizers.
Conclusion
Palladium porphyrins represent a promising class of compounds for the stabilization of G-quadruplex DNA, with potential applications in anti-cancer drug development. The experimental protocols and data presented in these application notes provide a solid foundation for researchers to investigate the interactions between palladium porphyrins and G-quadruplex DNA. Further research into a wider range of palladium porphyrin derivatives and their interactions with various G-quadruplex topologies will be crucial for the development of highly selective and potent G4-targeting therapeutic agents.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of cellular responses to treatment with Pd(II)TMPyP tetrachloride, a palladium(II) porphyrin complex. This document focuses on the application of flow cytometry to assess key indicators of cellular health and mechanism of action, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Introduction
Palladium(II) complexes, particularly those involving porphyrin macrocycles like meso-tetra(4-N-methylpyridyl)porphine (TMPyP), are of significant interest in the development of novel anti-cancer agents. This compound, also known as Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride, is a synthetic porphyrin. Porphyrin-based compounds are often investigated for their utility in photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily through the generation of cytotoxic reactive oxygen species (ROS).
Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative assessment of various cellular parameters. This technology is invaluable for elucidating the mechanisms of action of novel drug candidates like this compound. The following sections provide detailed protocols for analyzing apoptosis, cell cycle distribution, and intracellular ROS levels in cells treated with this compound.
Mechanism of Action: Photodynamic Therapy
Many palladium porphyrin complexes exhibit their cytotoxic effects through photodynamic therapy (PDT). This process is initiated by the absorption of light by the photosensitizer (this compound), which transitions it to an excited triplet state. This excited photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.
Caption: Mechanism of Photodynamic Therapy (PDT).
Data Presentation
The following tables summarize quantitative data for palladium porphyrin complexes, providing insights into their cytotoxic potential. Note that these values are for closely related compounds and should be considered as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Palladium Porphyrin Complexes
| Compound | Cell Line | IC50 (µM) | Light Exposure | Reference |
| Pd-Tripor | HeLa | 9.6 | Yes | |
| Tripor (metal-free) | HeLa | 18.2 | Yes | |
| PS1 | MIA PaCa-2 | 5.7 ± 0.06 J/cm² (at 3 µM) | Yes | |
| PS2 | MIA PaCa-2 | 1.3 ± 0.1 J/cm² (at 3 µM) | Yes |
Table 2: Cellular Uptake of Palladium Porphyrin Complexes
| Compound | Cell Line | Incubation Time | Concentration | Method | Reference |
| PS1 | MIA PaCa-2 | 90 min | 3 µM | Flow Cytometry | |
| PS2 | MIA PaCa-2 | 90 min | 3 µM | Flow Cytometry |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.
General Experimental Workflow
Caption: General workflow for flow cytometry experiments.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., treatment with staurosporine) and an untreated negative control. If investigating photodynamic effects, expose the cells to a light source for a defined period after adding the compound.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation solution (e.g., TrypLE™ Express). Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small)
Caption: Workflow for the Annexin V and PI apoptosis assay.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for at least 30 minutes on ice (or at -20°C for longer storage).
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. Cell cycle analysis software can be used to quantify the percentage of cells in each phase.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection using Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol measures the overall levels of intracellular ROS.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol. Include a positive control for ROS production (e.g., treatment with H₂O₂).
-
Staining:
-
After treatment, harvest the cells and wash them once with PBS or HBSS.
-
Resuspend the cells in pre-warmed PBS or HBSS containing 5-10 µM DCFH-DA.
-
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells once with PBS or HBSS to remove excess probe.
-
Resuspension: Resuspend the cells in PBS or HBSS.
-
Analysis: Immediately analyze the samples on a flow cytometer.
Data Interpretation: An increase in the mean fluorescence intensity of the treated cells compared to the untreated control indicates an increase in intracellular ROS levels.
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Application Notes and Protocols: Fluorescence Microscopy Imaging of Pd(II)TMPyP Tetrachloride in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium (II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, or Pd(II)TMPyP tetrachloride, is a water-soluble, cationic porphyrin derivative with significant potential in biomedical research, particularly in the field of photodynamic therapy (PDT). Its unique photophysical properties, including the ability to generate reactive oxygen species (ROS) upon photoactivation, make it a valuable tool for cancer research and drug development.[1][2] This document provides detailed application notes and protocols for the fluorescence microscopy imaging of this compound in cellular environments, intended to guide researchers in utilizing this compound for studying cellular uptake, subcellular localization, and photodynamically induced cellular responses.
The interaction of Pd(II)TMPyP with DNA can lead to changes in its phosphorescence intensity, suggesting its potential as a probe for nucleic acids.[3] The cationic nature of this porphyrin facilitates its interaction with and uptake by mammalian cells.[4][5][6]
Quantitative Data Summary
The photophysical and phototoxic properties of Pd(II)TMPyP and related cationic porphyrins are crucial for designing and interpreting fluorescence microscopy experiments. The following tables summarize key quantitative data gathered from various studies.
Table 1: Photophysical Properties of Pd(II)TMPyP and Analogs
| Parameter | Value | Conditions | Reference |
| Fluorescence Emission Maxima | ~650 nm and ~710 nm (for the free base porphyrin) | In THF | [3] |
| Phosphorescence Emission Maximum | ~700 nm | In the presence of DNA | [3] |
| Fluorescence Quantum Yield (Φf) | Low (decreases with metalation) | Varies with solvent and binding | [7][8][9] |
Note: The fluorescence quantum yield of metalloporphyrins is often low due to enhanced intersystem crossing to the triplet state, a property that is beneficial for PDT.[7]
Table 2: Cellular Uptake and Phototoxicity of Cationic Porphyrins
| Cell Line | Compound | Incubation Time | IC50 (µM) after Photoactivation | Reference |
| HEp2 | Mono-cationic porphyrin (MAP) | Not specified | Most phototoxic of the series | [10] |
| HEp2 | Di-cationic porphyrin (DADP-a) | Not specified | 3 | [10] |
| HEp2 | Tetra-cationic porphyrin (TEAP) | Not specified | ~8 | [10] |
| HeLa | Cationic porphyrin 1 | 24 h | More phototoxic than TMPyP4 | [4] |
| NHDF | Cationic porphyrin 1 | 24 h | More phototoxic than TMPyP4 | [4] |
Note: Cellular uptake and phototoxicity are dependent on the specific porphyrin structure, cell type, concentration, and light dose.[4][10]
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging of this compound
This protocol outlines the steps for staining live cells with this compound to observe its uptake and subcellular localization.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)[11]
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for a predetermined time (e.g., 30 minutes to 24 hours) at 37°C. The optimal incubation time should be determined empirically for each cell line and experimental goal.[4]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound dye.[11]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Use excitation and emission wavelengths appropriate for Pd(II)TMPyP (e.g., excitation around 420-440 nm and emission collection around 650-750 nm, though these should be optimized based on the specific instrument and experimental conditions).
-
Protocol 2: Fixed-Cell Imaging of this compound
This protocol is for staining fixed cells, which can be useful for high-resolution imaging and co-localization studies with organelle-specific markers.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Seeding and Staining: Follow steps 1-3 from Protocol 1.
-
Fixation:
-
Aspirate the staining solution.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
Permeabilization (Optional): If co-staining with intracellular antibody-based markers, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence or confocal microscope.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell fluorescence imaging.
Signaling Pathway of PDT-Induced Cell Death
Upon photoactivation, this compound generates reactive oxygen species (ROS), which can induce cell death through various pathways, including apoptosis and necrosis.
Caption: PDT-induced cell death signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligo- and polypeptide conjugates of cationic porphyrins: binding, cellular uptake, and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luminescence and Palladium: The Odd Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New fluorescent tetraphenylporphyrin-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Antimicrobial Photodynamic Therapy with TMPyP Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Photodynamic Therapy (aPDT) is an emerging and promising alternative to conventional antimicrobial treatments, particularly in the face of rising antibiotic resistance.[1][2][3] This technique utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS) that are cytotoxic to microorganisms.[3][4][5] Among the various photosensitizers, cationic porphyrins, especially meso-tetra(4-N-methylpyridyl)porphine (TMPyP) and its derivatives, have garnered significant attention due to their broad-spectrum antimicrobial activity and high quantum yield of singlet oxygen.[6][7][8]
The positive charge of these molecules is crucial for their efficacy, particularly against Gram-negative bacteria, as it facilitates electrostatic interaction with the negatively charged components of the bacterial cell wall, leading to enhanced uptake and phototoxicity.[6][9] TMPyP exhibits a strong absorption band in the Soret region (around 420 nm) and several smaller Q-bands in the visible region, with a high quantum yield of singlet oxygen (ΦΔ = 0.7).[6][8] This document provides detailed application notes and experimental protocols for the use of TMPyP and its derivatives in aPDT research.
Data Presentation: Efficacy of TMPyP Derivatives in aPDT
The following tables summarize quantitative data from various studies on the photodynamic inactivation of different microorganisms using TMPyP and its derivatives.
| Photosensitizer | Microorganism | Concentration | Light Dose / Wavelength | Log Reduction / % Inactivation | Reference |
| TMPyP tetratosylate | Pseudomonas aeruginosa (clinical strain) | 2.5 mg/mL | Not specified | >99% toxicity | [6][8] |
| TMPyP tetratosylate | Pseudomonas aeruginosa (biofilm) | 5 mg/mL | Not specified | >99% toxicity | [6][8] |
| para-TMPyP | Escherichia coli (ESBL-producing) | 400 µM | 420 nm LED, up to 48 min | Several orders of magnitude reduction | [4] |
| meta-TMPyP | Escherichia coli (ESBL-producing) | 400 µM | 420 nm LED, 48 min | Sterilizing effect | [4][10] |
| TMPyP | Paracoccidioides brasiliensis | 50 µM | 108, 216, 432 J/cm² | Dose-dependent inhibition | [7] |
| TMPyP | Escherichia coli | 25 µM, 50 µM, 100 µM | 414 nm LED, 150 J/cm² | 16%, 86%, 86% reduction in viability respectively | [11] |
| TMPyP | Candida albicans (biofilm) | Not specified | Not specified | Significant biomass removal | [7] |
Experimental Protocols
Protocol 1: General Procedure for Antimicrobial Photodynamic Therapy (aPDT) Assay
This protocol outlines a general workflow for assessing the antimicrobial efficacy of TMPyP derivatives.
1. Preparation of Photosensitizer Stock Solution:
-
Dissolve the TMPyP derivative (e.g., meso-tetra(4-N-methylpyridyl)porphine tetratosylate) in sterile distilled water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM.
-
Sterilize the solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C.
2. Microbial Culture Preparation:
-
Grow the desired microbial strain (e.g., E. coli, S. aureus) in an appropriate liquid medium (e.g., Luria-Bertani broth, Tryptic Soy Broth) overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁷-10⁸ colony-forming units (CFU)/mL.
3. Incubation with Photosensitizer:
-
In a multi-well plate, mix the microbial suspension with the TMPyP derivative stock solution to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Include control wells:
-
Microbes with PS, no light (dark toxicity control).
-
Microbes with light, no PS (light toxicity control).
-
Microbes with neither PS nor light (negative control).
-
-
Incubate the plate in the dark for a predetermined period (e.g., 30 minutes) at room temperature to allow for photosensitizer uptake.
4. Irradiation:
-
Expose the wells to a light source with a wavelength corresponding to the absorption maximum of the TMPyP derivative (typically around 420 nm).[4]
-
The light dose (fluence, J/cm²) should be controlled by adjusting the power density (irradiance, W/cm²) and the exposure time.
-
A calibrated light source, such as an LED array or a filtered lamp, should be used to ensure consistent and reproducible results.
5. Quantification of Microbial Viability:
-
After irradiation, perform serial dilutions of the samples from each well in sterile PBS.
-
Plate 100 µL of each dilution onto appropriate agar (B569324) plates (e.g., LB agar, TSA).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL.
-
Calculate the log reduction in viability compared to the negative control.
Protocol 2: Synthesis of TMPyP from TPyP
This protocol describes the synthesis of meso-tetra(4-N-methylpyridyl)porphine (TMPyP) from its precursor, meso-tetrakis(4-pyridyl)porphyrin (para-TPyP).[4]
1. Materials:
-
5,10,15,20-tetrakis(4-pyridyl)porphyrin (para-TPyP)
-
Methyl p-toluenesulfonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon atmosphere
-
Standard Schlenk line equipment
2. Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve para-TPyP (0.4 g, 0.6 mmol) in 100 mL of dry DMF by stirring at 60°C until all solids are dissolved.[4]
-
Add an excess of methyl p-toluenesulfonate to the solution.
-
Continue stirring the reaction mixture at 60°C for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.
-
The resulting product is the tetratosylate salt of TMPyP.
Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of aPDT involves the generation of reactive oxygen species (ROS) that induce non-specific damage to microbial cells, reducing the likelihood of resistance development.[3]
Caption: Mechanism of Antimicrobial Photodynamic Therapy with TMPyP.
The cationic nature of TMPyP facilitates its interaction with the negatively charged bacterial cell envelope.
Caption: Interaction of cationic TMPyP with the bacterial cell envelope.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of TMPyP derivatives in aPDT.
Caption: Experimental workflow for aPDT efficacy testing.
References
- 1. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Nanoparticle-Mediated Delivery of Pd(II)TMPyP Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin (Pd(II)TMPyP) tetrachloride is a potent photosensitizer with significant potential in photodynamic therapy (PDT).[1][2] PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction.[1][2] The efficacy of PDT is often limited by the poor solubility and non-specific biodistribution of the photosensitizer. Nanoparticle-based drug delivery systems offer a promising approach to overcome these challenges by enhancing the bioavailability, stability, and tumor-targeting capabilities of photosensitizers like Pd(II)TMPyP tetrachloride.[3][4][5]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of Pd(II)TMPyP-Loaded Nanoparticles
| Parameter | Method | Representative Value |
| Mean Particle Size (nm) | Dynamic Light Scattering (DLS) | 100 - 200 |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential (mV) | Laser Doppler Velocimetry | +20 to +30 |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy | > 80% |
| Drug Loading (%) | UV-Vis Spectroscopy | 1 - 5% |
Table 2: In Vitro Photodynamic Efficacy
| Cell Line | Treatment | IC50 (µM) | Light Dose (J/cm²) |
| A375 (Melanoma) | 3-PdTPyP + Light | 0.43[1][2] | Not Specified |
| B16-F10 (Melanoma) | 4-PdTPyP + Light | 0.51[1][2] | Not Specified |
| K562 (Leukemia) | [Pd(Dox)Cl2] | 14.44[6] | No Light |
| K562 (Leukemia) | [Pd(Tc)Cl2] | 34.54[6] | No Light |
| MIA PaCa-2 (Pancreatic) | PS2 + Light | 3.0 (at 1.3 J/cm²)[7] | 1.3 ± 0.1[7] |
Note: The data presented are for analogous Pd(II)-porphyrin complexes and serve as a reference. Actual values for this compound-loaded nanoparticles should be determined experimentally.
Experimental Protocols
Protocol 1: Formulation of Pd(II)TMPyP-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50, MW 10,000-25,000)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 2 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the mean particle size and polydispersity index (PDI).
-
Measure the zeta potential using the same instrument equipped with a laser Doppler velocimetry mode.
2.2 Encapsulation Efficiency and Drug Loading:
-
Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to disrupt the particles and release the encapsulated drug.
-
Quantify the amount of this compound using a UV-Vis spectrophotometer at its characteristic absorption maximum.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Pd(II)TMPyP-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Light source with appropriate wavelength for Pd(II)TMPyP excitation (e.g., 405 nm or a broad-spectrum white light source)[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Pd(II)TMPyP-loaded nanoparticles and free this compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
Light Exposure: Wash the cells with PBS to remove non-internalized nanoparticles. Add fresh medium and expose the designated "light" plates to the light source for a specific duration to deliver a defined light dose. Keep the "dark" control plates covered.
-
Post-Irradiation Incubation: Incubate all plates for another 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
References
- 1. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Pd(II)TMPyP Tetrachloride in DNA Damage and Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium (II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, abbreviated as Pd(II)TMPyP, is a cationic metalloporphyrin of significant interest in the study of DNA damage and repair. Its planar structure allows it to interact with various DNA secondary structures, with a notable affinity for G-quadruplexes, which are implicated in the regulation of oncogene expression and telomere maintenance.[1][2][3] When activated by light, Pd(II)TMPyP can act as a photosensitizer, generating reactive oxygen species (ROS) that induce oxidative DNA damage, primarily at guanine (B1146940) residues.[4][5] This property makes it a valuable tool for photodynamic therapy (PDT) research and for investigating the cellular response to oxidative DNA lesions.
These application notes provide a comprehensive overview of the use of Pd(II)TMPyP in DNA damage and repair studies, including its DNA binding properties, its application in inducing and studying DNA damage, and its potential effects on DNA repair pathways. Detailed protocols for key experiments are provided to facilitate the integration of this compound into research workflows.
Data Presentation: Quantitative Analysis of Pd(II)TMPyP Interactions
The following tables summarize key quantitative data regarding the interaction of Pd(II)TMPyP and related compounds with DNA and their photodynamic efficacy.
| Parameter | DNA Target | Value | Method | Reference |
| Binding Affinity (Kb) | Tel22 G-quadruplex | (0.78 ± 0.03) x 107 M-1 | UV-Vis Titration | [6] |
| Binding Stoichiometry | Tel22 G-quadruplex | 6.5 ± 0.5 (Porphyrin:DNA) | UV-Vis Titration | [6] |
| Selectivity | Quadruplex vs. Duplex DNA | 330-fold | FRET Melting Assay | [1] |
Table 1: DNA Binding Properties of Pd(II)TMPyP. This table highlights the high affinity and selectivity of Pd(II)TMPyP for G-quadruplex DNA structures.
| Compound | Cell Line | IC50 (µM) | Light Conditions | Reference |
| 3-PdTPyP | A375 (Melanoma) | 0.43 | White Light | [5] |
| 4-PdTPyP | B16-F10 (Melanoma) | 0.51 | White Light | [5] |
| PS2 (Pd(II)-porphyrin) | MIA PaCa-2 (Pancreatic) | 1.3 (at 3 µM) | 635 nm, 1.5-10 J/cm² | [7] |
Table 2: Photodynamic Cytotoxicity of Pd(II)-Porphyrin Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various Pd(II)-porphyrin complexes in different cancer cell lines upon photoactivation, demonstrating their potential as photosensitizers. Note that specific IC50 for Pd(II)TMPyP tetrachloride was not available in the reviewed literature, but these related compounds provide a strong indication of its potential efficacy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pd(II)TMPyP-Induced DNA Damage and Repair
The primary mechanism of DNA damage by photoactivated Pd(II)TMPyP is the generation of singlet oxygen, which preferentially oxidizes guanine bases to form lesions such as 8-oxoguanine (8-oxoG).[4][5] This type of damage is primarily repaired through the Base Excision Repair (BER) pathway. The following diagram illustrates the proposed signaling cascade.
Caption: Pd(II)TMPyP-induced DNA damage and repair pathway.
Experimental Workflow for Assessing Photodynamic DNA Damage
The following diagram outlines a typical experimental workflow to investigate the photodynamic DNA-damaging effects of Pd(II)TMPyP on cancer cells.
Caption: Workflow for evaluating photodynamic DNA damage.
Experimental Protocols
Protocol 1: Determination of DNA Binding Affinity by UV-Vis Spectroscopy
This protocol describes how to determine the binding constant (Kb) of Pd(II)TMPyP to a specific DNA sequence (e.g., a G-quadruplex forming oligonucleotide) using UV-Visible absorption titration.
Materials:
-
This compound
-
Lyophilized DNA oligonucleotide (e.g., Tel22: 5'-AGG GTT AGG GTT AGG GTT AGG G-3')
-
Buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Spectrophotometer with cuvettes
Procedure:
-
Prepare a stock solution of Pd(II)TMPyP in the buffer solution. The concentration should be determined spectrophotometrically using its molar extinction coefficient.
-
Prepare a stock solution of the DNA oligonucleotide in the same buffer. The concentration should be determined by measuring the absorbance at 260 nm.
-
In a cuvette, place a fixed concentration of Pd(II)TMPyP solution.
-
Record the initial UV-Vis spectrum of the Pd(II)TMPyP solution.
-
Add small aliquots of the DNA stock solution to the cuvette containing the Pd(II)TMPyP.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Analyze the changes in absorbance at the Soret band of the porphyrin to calculate the binding constant (Kb) using appropriate binding models (e.g., the Benesi-Hildebrand equation).
Protocol 2: Assessment of Photodynamic Cytotoxicity using MTT Assay
This protocol details the procedure for evaluating the phototoxicity of Pd(II)TMPyP on a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well plates
-
Light source with appropriate wavelength and intensity
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of Pd(II)TMPyP in serum-free medium.
-
Remove the culture medium from the wells and replace it with the Pd(II)TMPyP dilutions. Include control wells with medium only.
-
Incubate the cells with the compound for a predetermined time (e.g., 4-24 hours).
-
Wash the cells with PBS to remove any unbound compound.
-
Add fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the cells with a light source at a specific wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[8]
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS generation following photodynamic treatment with Pd(II)TMPyP.[1][9][10]
Materials:
-
Cells treated with Pd(II)TMPyP and light as in Protocol 2
-
DCFDA or H2DCFDA solution
-
PBS or other suitable buffer
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
After treating the cells with Pd(II)TMPyP, wash them with PBS.
-
Load the cells with DCFDA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFDA.
-
Add fresh medium or buffer to the cells.
-
Irradiate the cells with the light source.
-
Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, analyze the cells by flow cytometry or visualize them under a fluorescence microscope.
-
Include appropriate controls: cells only, cells with DCFDA but no light, and cells with light but no Pd(II)TMPyP.
Protocol 4: Analysis of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA single- and double-strand breaks in individual cells.[11][12]
Materials:
-
Cells treated with Pd(II)TMPyP and light
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Comet slides or specially treated microscope slides
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest the treated and control cells and resuspend them in PBS at a specific concentration.
-
Mix the cell suspension with molten LMA at 37°C.
-
Pipette the cell-agarose mixture onto a slide pre-coated with NMA.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis buffer and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, neutralize them with neutralizing buffer, and stain the DNA.
-
Visualize the comets under a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.
-
Quantify the DNA damage using specialized image analysis software.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of DNA damage and repair, and drug development. Its high affinity for G-quadruplex DNA and its capacity to induce oxidative DNA damage upon photoactivation make it particularly valuable for cancer research. The protocols and data provided in these application notes offer a solid foundation for utilizing this compound to explore the intricate mechanisms of DNA damage and repair, and to develop novel therapeutic strategies.
References
- 1. abcam.com [abcam.com]
- 2. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 8. Base excision repair causes age-dependent accumulation of single-stranded DNA breaks that contribute to Parkinson disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Troubleshooting & Optimization
Solubility of Pd(II)TMPyP tetrachloride in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pd(II)TMPyP tetrachloride in cell culture experiments. The information is presented in a question-and-answer format to address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound, or Palladium(II) meso-tetra(4-N-methylpyridyl)porphine tetrachloride, is a synthetic, water-soluble porphyrin. In cell culture, it is primarily investigated for its potential as a photosensitizer in photodynamic therapy (PDT) and as a G-quadruplex ligand for anticancer research. Its cationic nature facilitates interaction with nucleic acids.
Q2: What is the best solvent for preparing a stock solution of this compound?
Due to the limited specific data on this compound, we recommend following protocols for structurally similar cationic porphyrins. The recommended solvent for preparing a concentrated stock solution is high-purity, sterile dimethyl sulfoxide (B87167) (DMSO).[1] Water can also be used, but DMSO is often preferred for achieving higher stock concentrations and minimizing aggregation upon dilution into aqueous media.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with 0.1% being a widely accepted target for minimizing off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Q4: How should I store the stock solution and the solid compound?
The solid form of this compound should be stored at room temperature, protected from light. Stock solutions in DMSO can be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles which can promote precipitation, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Issue 1: My this compound has precipitated after dilution in cell culture medium.
-
Observation: The cell culture medium appears cloudy, hazy, or contains visible particles after adding the compound.
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Cause: This is a common issue with compounds dissolved in DMSO when diluted into an aqueous environment. The drastic change in solvent polarity can cause the compound to "crash out" or precipitate. High concentrations of the compound or high ionic strength of the medium can exacerbate this issue.
-
Solution:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as temperature can affect solubility.
-
Increase Serum Concentration (if applicable): For some compounds, the presence of proteins in fetal bovine serum (FBS) can help to stabilize them and prevent precipitation. If your experimental design allows, a higher serum concentration might be beneficial.
-
Issue 2: I'm observing a decrease in the compound's effect over time, or the color of the medium is changing.
-
Observation: The expected biological effect of the compound diminishes in longer-term experiments, or the characteristic color of the porphyrin in the medium fades.
-
Cause: Porphyrins can be susceptible to aggregation in aqueous solutions, especially at higher concentrations and ionic strengths.[2] Aggregation can reduce the effective monomeric concentration of the compound and alter its biological and photophysical properties. Some porphyrins may also be sensitive to light, leading to photodegradation.
-
Solution:
-
Work at Lower Concentrations: Whenever possible, use the lowest effective concentration of this compound to minimize aggregation.
-
Protect from Light: Handle the compound and the treated cell cultures in low-light conditions to prevent photodegradation, especially if it is not being used as a photosensitizer in a PDT experiment.
-
Freshly Prepare Working Solutions: Prepare the final working dilutions in cell culture medium immediately before use.
-
Monitor with UV-Vis Spectroscopy: To investigate aggregation, you can monitor the absorption spectrum of this compound in your cell culture medium. A change in the shape or position of the Soret band can indicate aggregation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound in a sterile environment. The molecular weight of this compound is approximately 925.04 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 9.25 mg of the compound in 1 ml of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution to achieve the final desired concentration. For example, to prepare a 10 µM working solution in 10 ml of medium:
-
Add 1 µl of the 10 mM stock solution to 999 µl of pre-warmed medium to make a 10 µM intermediate solution.
-
Mix gently by inverting the tube or pipetting up and down.
-
-
Add the desired volume of the intermediate solution to your cell culture plates.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
-
Solubility Data
| Solvent/Medium | Expected Solubility | Recommendations |
| Water | Soluble | May be prone to aggregation at higher concentrations. |
| DMSO | Highly Soluble | Recommended for preparing concentrated stock solutions. |
| PBS (Phosphate-Buffered Saline) | Soluble | High ionic strength may promote aggregation. |
| DMEM (Dulbecco's Modified Eagle Medium) | Likely Soluble at low µM concentrations | Test for precipitation at your desired concentration. |
| RPMI-1640 Medium | Likely Soluble at low µM concentrations | Test for precipitation at your desired concentration. |
Signaling Pathways and Experimental Workflows
As a G-quadruplex ligand, this compound can influence several cellular signaling pathways, particularly in cancer cells. The stabilization of G-quadruplex structures in the promoter regions of oncogenes and in telomeres can trigger downstream effects.
Caption: Signaling pathway affected by G-quadruplex stabilization.
The following diagram illustrates a typical experimental workflow for using this compound in cell culture.
Caption: Experimental workflow for cell culture studies.
References
Technical Support Center: Photostability and Photobleaching of Pd(II)TMPyP Tetrachloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and photobleaching of Pd(II)TMPyP tetrachloride.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore or photosensitizer, such as this compound, upon exposure to light. This process can lead to a loss of the compound's photoactivity, which is a significant concern in applications like photodynamic therapy (PDT), where sustained light-induced activity is crucial for therapeutic efficacy. If the photosensitizer bleaches too quickly, the intended therapeutic effect may not be fully realized.
Q2: What are the primary factors that influence the photostability of this compound?
A2: The photostability of metalloporphyrins like this compound is influenced by several factors:
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Central Metal Ion: The palladium(II) ion generally enhances photostability compared to free-base or other metalloporphyrins like zinc or magnesium derivatives due to its higher oxidation potential.[1]
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Solvent Environment: The choice of solvent can significantly impact photostability. The polarity, viscosity, and presence of dissolved oxygen in the solvent can all play a role.
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Oxygen Concentration: The presence of molecular oxygen is often a key factor in the photobleaching process, particularly for photosensitizers that generate singlet oxygen. Low oxygen concentrations have been shown to reduce photobleaching yields for some porphyrins.[2]
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Presence of Other Molecules: The presence of electron acceptors, donors, or singlet oxygen quenchers in the solution can either inhibit or accelerate the photobleaching of porphyrins.[2]
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Light Intensity and Wavelength: Higher light intensity can accelerate photobleaching. The wavelength of irradiation is also a critical factor, with absorption at the Soret band often leading to more significant photobleaching.
Q3: What is the expected photobleaching quantum yield for a palladium porphyrin like this compound?
Q4: How does the aggregation state of this compound affect its photostability?
A4: The aggregation of porphyrins in solution can influence their photophysical properties, including photostability. Aggregation can lead to changes in the absorption and emission spectra and may alter the efficiency of singlet oxygen generation and, consequently, the photobleaching rate. For some water-soluble palladium porphyrins, dimerization has been observed to cause a decrease in the quantum yield of luminescence.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of absorbance/fluorescence during irradiation | High light intensity: The incident light flux may be too high, leading to accelerated photobleaching. | Reduce the light intensity using neutral density filters. Ensure the light source is calibrated. |
| Presence of accelerating species: The solvent or buffer may contain impurities that act as electron acceptors or enhance reactive oxygen species (ROS) production. | Use high-purity, spectrophotometric grade solvents. Consider deoxygenating the solution by bubbling with nitrogen or argon if the experimental design allows. | |
| Inappropriate solvent: The chosen solvent may promote photodegradation pathways. | Test the photostability in a range of solvents with different polarities and viscosities to find the optimal conditions. | |
| Inconsistent photobleaching rates between experiments | Variable oxygen concentration: Fluctuations in dissolved oxygen levels can lead to variability in photobleaching. | Standardize the sample preparation procedure to ensure consistent oxygen levels. For oxygen-sensitive experiments, use deoxygenated solvents and sealed cuvettes. |
| Temperature fluctuations: Temperature can affect reaction rates, including photodegradation. | Use a temperature-controlled cuvette holder to maintain a constant temperature during the experiment. | |
| Sample concentration differences: Variations in the initial concentration can affect the observed photobleaching kinetics. | Prepare samples with precise and consistent initial concentrations. Ensure the absorbance is within the linear range of the spectrophotometer. | |
| No observable photobleaching | Low light dose: The total light exposure may be insufficient to cause significant degradation. | Increase the irradiation time or the light intensity. Ensure the irradiation wavelength corresponds to an absorption band of the porphyrin. |
| High photostability of the compound: this compound may be inherently very photostable under the experimental conditions. | Confirm the experimental setup is functioning correctly using a photosensitizer with a known photobleaching quantum yield as a positive control. | |
| Presence of stabilizing agents: The experimental medium may contain components that quench the excited state or scavenge ROS. | Review the composition of the buffer and media for any known quenching agents. |
Experimental Protocols
Protocol for Determining Photobleaching Quantum Yield (Φpb)
This protocol is adapted from standard methodologies for assessing the photostability of photosensitizers.[4]
Objective: To quantify the photostability of this compound by determining its photobleaching quantum yield.
Materials:
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This compound
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Spectrophotometrically pure solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))
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Calibrated light source with a monochromator or narrow-bandpass filter
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Quartz cuvettes (1 cm path length)
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UV-Vis spectrophotometer
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Chemical actinometer (e.g., ferrioxalate) for light source calibration
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
Control Sample: Prepare an identical sample to be kept in the dark under the same conditions (temperature, atmosphere) as the irradiated sample.
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Irradiation:
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Place the sample cuvette in a temperature-controlled holder.
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Irradiate the sample with monochromatic light at a wavelength corresponding to a specific absorption band (e.g., a Q-band, as Soret band irradiation may be too harsh).
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The incident light intensity (I₀) should be determined using a chemical actinometer or a calibrated photodiode.
-
-
Spectroscopic Monitoring:
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At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the sample.
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Also, record the spectrum of the dark control to account for any thermal degradation.
-
-
Data Analysis:
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Plot the absorbance at the Soret band maximum (or another prominent peak) against the irradiation time.
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Determine the initial rate of concentration change (dC/dt) from the initial slope of the absorbance vs. time plot, using the Beer-Lambert law (A = εcl).
-
Calculate the photobleaching quantum yield (Φpb) using the following equation:
Φpb = (dC/dt) / I₀ * (V/A) * (1 / (1 - 10⁻ᴬ))
where:
-
dC/dt is the initial rate of change of the photosensitizer concentration (mol L⁻¹ s⁻¹)
-
I₀ is the incident photon flux (mol s⁻¹ cm⁻²)
-
V is the volume of the irradiated solution (L)
-
A is the irradiated area (cm²)
-
A is the absorbance of the solution at the irradiation wavelength
-
-
Visualizations
Experimental Workflow for Photostability Testing
Caption: Workflow for determining the photostability of this compound.
Generalized Photobleaching Pathways
Caption: Simplified pathways for photosensitizer (PS) photobleaching.
Quantitative Data Summary
The following table summarizes typical photobleaching quantum yields for various porphyrins to provide a comparative context for experimental results with this compound.
| Porphyrin | Solvent/Medium | Photobleaching Quantum Yield (Φpb) | Reference |
| Hematoporphyrin (HP) | pH 7.4 phosphate (B84403) buffer | 4.7 x 10⁻⁵ | [2] |
| Photofrin II (PF II) | pH 7.4 phosphate buffer | 5.4 x 10⁻⁵ | [2] |
| Tetra(4-sulfonatophenyl)porphine (TSPP) | pH 7.4 phosphate buffer | 9.8 x 10⁻⁶ | [2] |
| Uroporphyrin I (URO) | pH 7.4 phosphate buffer | 2.8 x 10⁻⁵ | [2] |
| Nonplanar Palladium Porphyrins | Deoxygenated toluene | < 10⁻⁹ | [1][3] |
References
- 1. Enhancing Photostability by Thermodynamic and Kinetic Factors: Free-Base and Palladium meso-Aryl-octaethylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Light Dosage for Pd(II)TMPyP Tetrachloride in PDT
Welcome to the technical support center for the use of Pd(II)TMPyP tetrachloride in Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting. The information provided is based on published data for this compound and closely related palladium porphyrins.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in PDT?
A1: The photodynamic activity of this compound, like other photosensitizers, is based on the generation of reactive oxygen species (ROS) upon activation by light. The process begins with the photosensitizer absorbing light, which excites it to a short-lived singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂), which is a primary mediator of cell death in PDT. This process is known as a Type II photochemical reaction. The introduction of a Pd(II) ion into the porphyrin core can enhance the efficiency of intersystem crossing, leading to increased singlet oxygen generation.
Diagram: General Mechanism of Photodynamic Therapy
Caption: A diagram illustrating the activation of Pd(II)TMPyP and subsequent generation of singlet oxygen leading to cell death.
Q2: What is the optimal light wavelength for activating this compound?
A2: Porphyrin-based photosensitizers like this compound typically have a strong absorption band in the blue region of the spectrum (the Soret band, around 420-440 nm) and weaker bands in the red region (Q bands, between 600-700 nm). For deeper tissue penetration, red light is generally preferred in clinical applications. For Pd(II)/diphosphine-coordinated meso-tetrapyridyl porphyrins, a red light at a wavelength of 635 nm has been used effectively. Researchers should determine the optimal wavelength based on the specific absorption spectrum of their this compound solution and the experimental model (in vitro vs. in vivo).
Q3: How does cellular uptake of this compound occur?
A3: As a cationic molecule, the cellular uptake of this compound is influenced by its positive charge. Generally, cationic porphyrins are taken up by cells through a combination of passive diffusion and endocytosis. The specific pathway can depend on the cell type and the physicochemical properties of the photosensitizer. Increased lipophilicity can facilitate passive diffusion across the cell membrane.
Q4: What cellular compartments does this compound localize to?
A4: The subcellular localization of a photosensitizer is a critical determinant of its photodynamic efficacy. Cationic porphyrins have been shown to accumulate in various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum. Localization in or near the mitochondria is often associated with a more efficient induction of apoptosis. The precise localization of this compound should be determined experimentally in the specific cell line being studied, for example, by using fluorescence microscopy.
Q5: What type of cell death is typically induced by PDT with this compound?
A5: PDT with palladium porphyrins can induce various forms of cell death, including apoptosis and necrosis. The dominant cell death pathway can depend on the light dose, photosensitizer concentration, and cell type. Notably, some palladium porphyrins have been shown to induce immunogenic cell death (ICD), which is characterized by the exposure of calreticulin (B1178941) on the cell surface. ICD can stimulate an anti-tumor immune response, which is a significant advantage of this therapeutic modality.
Diagram: PDT-Induced Cell Death Pathways
Caption: Signaling pathways leading to different forms of cell death induced by PDT.
Troubleshooting Guide
Issue 1: Low or no phototoxicity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Light Wavelength | Verify the absorption spectrum of your this compound solution. Ensure the light source wavelength corresponds to an absorption peak. |
| Insufficient Light Dose | Increase the light dose (J/cm²) by increasing the irradiation time or the power density (mW/cm²). Perform a dose-response curve to find the optimal light dose. |
| Low Photosensitizer Concentration | Increase the concentration of this compound. Perform a concentration-response curve. |
| Short Incubation Time | Increase the incubation time to allow for sufficient cellular uptake of the photosensitizer. A 90-minute incubation has been used for similar compounds. |
| Photosensitizer Degradation | Protect the photosensitizer solution from light to prevent photobleaching before the experiment. Prepare fresh solutions for each experiment. |
| Low Oxygen Levels (Hypoxia) | Ensure adequate oxygenation during the experiment, as PDT is an oxygen-dependent process. For in vitro experiments, ensure standard cell culture conditions. |
Issue 2: High dark toxicity (toxicity without light).
| Possible Cause | Troubleshooting Step |
| High Photosensitizer Concentration | Reduce the concentration of this compound. Determine the maximum concentration that does not cause significant dark toxicity. |
| Contamination of Photosensitizer | Ensure the purity of the this compound. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the photosensitizer, ensure the final concentration in the cell culture medium is non-toxic to the cells. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Light Delivery | Ensure consistent positioning of the light source and the experimental samples. Use a power meter to verify the light output before each experiment. |
| Inconsistent Cell Conditions | Use cells at a consistent passage number and confluency. Ensure consistent incubation times and conditions. |
| Photosensitizer Aggregation | Visually inspect the photosensitizer solution for any precipitation. Consider using a different solvent or formulation to improve solubility. |
Diagram: Troubleshooting Workflow
Caption: A decision tree to guide troubleshooting of common issues in PDT experiments.
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay
This protocol provides a general framework for assessing the phototoxicity of this compound in a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the photosensitizer. Incubate for a predetermined time (e.g., 90 minutes), protected from light.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Irradiation: Add fresh, pre-warmed cell culture medium to each well. Irradiate the cells with a light source at the appropriate wavelength (e.g., 635 nm) and light dose (e.g., 1.5 - 10 J/cm²). Include a "dark" control group that is treated with the photosensitizer but not irradiated.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for a further 24-48 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of photosensitizer required to reduce cell viability by 50%) for the light-treated groups.
Protocol 2: Quantification of Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS generation.
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Photosensitizer and Probe Incubation: Treat the cells with this compound as described in Protocol 1. During the last 30 minutes of incubation, add a ROS-sensitive fluorescent probe (e.g., DCFDA or Singlet Oxygen Sensor Green) to the medium according to the manufacturer's instructions.
-
Washing: Gently wash the cells with PBS to remove extracellular photosensitizer and probe.
-
Irradiation and Measurement: Add fresh medium to the wells. Immediately measure the baseline fluorescence using a plate reader. Irradiate the cells with the desired light dose. Measure the fluorescence intensity again at various time points post-irradiation.
-
Data Analysis: Calculate the fold-change in fluorescence intensity relative to the baseline and to the dark control to quantify the amount of ROS generated.
Quantitative Data Summary
The following tables summarize phototoxicity data for palladium-containing porphyrins and related compounds from published studies. Note that these values are for compounds structurally similar to this compound and should be used as a reference for experimental design.
Table 1: IC50 Values of Palladium Porphyrins in Different Cancer Cell Lines
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| 3-PdTPyP | A375 (Melanoma) | Not Specified | 0.43 | |
| 4-PdTPyP | B16-F10 (Melanoma) | Not Specified | 0.51 | |
| PS1 | MIA PaCa-2 (Pancreatic) | 5.7 ± 0.06 | 3 | |
| PS2 | MIA PaCa-2 (Pancreatic) | 1.3 ± 0.1 | 3 |
Table 2: Experimental Parameters for PDT with Related Porphyrins
| Photosensitizer | Wavelength (nm) | Light Dose (J/cm²) | Incubation Time | Reference |
| Pd(II)/diphosphine porphyrins | 635 | 1.5 - 10 | 90 min | |
| TMPyP | Not Specified | 5 and 25 | Not Specified | |
| ZnPc and TMPyP | Not Specified | 2.4 and 3.6 | Not Specified |
Technical Support Center: Troubleshooting Fluorescence Quenching of Pd(II)TMPyP Tetrachloride
Welcome to the technical support center for Pd(II)TMPyP tetrachloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the fluorescence quenching of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence important?
This compound, or Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, is a water-soluble, cationic metalloporphyrin. Porphyrins and their derivatives are known for their unique photochemical and photophysical properties, including strong absorption in the visible light region, making them valuable as photosensitizers in applications like photodynamic therapy (PDT).[1][2] In PDT, a photosensitizer, light, and oxygen interact to generate reactive oxygen species (ROS) that can selectively destroy cancer cells.[3][4] The fluorescence of Pd(II)TMPyP is a critical parameter for monitoring its uptake, localization, and interaction with biological targets.
Q2: I am observing lower than expected fluorescence from my Pd(II)TMPyP sample. What are the potential causes?
Fluorescence quenching, a decrease in fluorescence intensity, can be caused by a variety of factors. For metalloporphyrins like Pd(II)TMPyP, common causes include:
-
Aggregation: In aqueous solutions, Pd(II)TMPyP can form dimers or larger aggregates, which can significantly reduce the phosphorescence quantum yield and lifetime.[5] This process is influenced by factors such as ionic strength, pH, and temperature.[5]
-
Interaction with Quenchers: Various molecules can act as quenchers, decreasing the fluorescence of Pd(II)TMPyP. Molecular oxygen is a known quencher of porphyrin fluorescence.[6] Other potential quenchers include metal ions and heme-containing proteins.[7][8]
-
Solvent Effects: The surrounding environment can greatly affect the photophysical properties of porphyrins.[9] Changes in solvent polarity can influence the fluorescence intensity.
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the irreversible photochemical degradation of the porphyrin molecule, resulting in a loss of fluorescence.
Q3: How can I determine if aggregation is causing the fluorescence quenching in my experiment?
Deviations from the Beer-Lambert law and characteristic changes in the electronic absorption spectrum can indicate aggregation.[5] Specifically, you may observe a broadening or splitting of the Soret band (the intense absorption peak around 420-470 nm).[1] To confirm, you can perform experiments to see if the fluorescence intensity changes with variations in concentration, ionic strength, or temperature, as these factors are known to influence dimerization and aggregation.[5]
Q4: Can the presence of other molecules in my biological sample quench the fluorescence of Pd(II)TMPyP?
Yes, heme-containing proteins and other metal-centered porphyrins can quench the fluorescence of various fluorophores, including porphyrin derivatives.[7][8][10] This quenching can occur through a physical, non-catalytic mechanism where the quencher absorbs light in the same region as the fluorophore's excitation or emission.[7][10] When working with complex biological samples, it is important to consider the potential for quenching by endogenous molecules.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to the fluorescence quenching of Pd(II)TMPyP.
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation | 1. Dilute the sample to a lower concentration. 2. Decrease the ionic strength of the buffer. 3. Adjust the pH of the solution.[5] | An increase in fluorescence intensity upon dilution or adjustment of buffer conditions suggests that aggregation was the cause of quenching. |
| Presence of Quenchers | 1. If possible, remove potential quenchers (e.g., molecular oxygen by purging with nitrogen).[6][11] 2. Use a simplified buffer system to minimize potential interfering substances. 3. Perform control experiments with and without the suspected quenching agent. | An increase in fluorescence after removing the quencher or in the control experiment will confirm this as the issue. |
| Photobleaching | 1. Reduce the intensity of the excitation light. 2. Minimize the exposure time of the sample to the excitation light. 3. Use a photostability agent if compatible with your experiment. | A more stable fluorescence signal over time indicates that photobleaching was a contributing factor. |
| Incorrect Instrument Settings | 1. Verify the excitation and emission wavelengths are correctly set for Pd(II)TMPyP. 2. Check the slit widths and detector gain settings on the fluorometer. | Optimization of instrument settings should lead to an improved signal-to-noise ratio and detectable fluorescence. |
Issue 2: Inconsistent or Unstable Fluorescence Readings
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | 1. As mentioned above, reduce excitation light intensity and exposure time. | A more stable signal over the course of the measurement. |
| Sample Evaporation | 1. Use a sealed cuvette or sample holder to prevent solvent evaporation, especially during long measurements. | A stable baseline and consistent fluorescence readings. |
| Temperature Fluctuations | 1. Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment. | Reduced variability in fluorescence intensity readings. |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
This compound solution of known concentration
-
A suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Prepare a series of dilute solutions of both the Pd(II)TMPyP sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectrum for each solution.
-
Calculate the fluorescence quantum yield of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Investigation of Quenching Mechanisms (Stern-Volmer Analysis)
This protocol helps to distinguish between static and dynamic quenching mechanisms.
Materials:
-
This compound solution of a fixed concentration
-
A solution of the potential quencher at a high concentration
-
Spectrofluorometer
Methodology:
-
Prepare a series of samples containing a fixed concentration of Pd(II)TMPyP and varying concentrations of the quencher.
-
Measure the fluorescence intensity of each sample at the emission maximum.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
Analyze the plot:
-
A linear Stern-Volmer plot is indicative of a single quenching mechanism, either purely static or purely dynamic.
-
An upward-curving plot suggests the presence of both static and dynamic quenching.[12]
-
Visualizations
Photodynamic Therapy (PDT) Signaling Pathway
Photodynamic therapy involves the activation of a photosensitizer, like Pd(II)TMPyP, by light to produce reactive oxygen species (ROS), which then induce cell death through various signaling pathways.
References
- 1. Photophysical, photobiological, and mycobacteria photo-inactivation properties of new meso-tetra-cationic platinum(II) metalloderivatives at meta position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of environment on the photophysical characteristics of mesotetrakis methylpyridiniumyl porphyrin (TMPyP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
Interference of serum proteins with Pd(II)TMPyP tetrachloride uptake
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pd(II)TMPyP tetrachloride in cellular uptake experiments.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Serum Protein Interference | Pd(II)TMPyP, a cationic porphyrin, can bind to negatively charged serum proteins like albumin, reducing its availability for cellular uptake.[1] | 1. Reduce Serum Concentration: Perform experiments in reduced serum (e.g., 1-2% FBS) or serum-free media. Note that this may affect cell health. 2. Pre-incubation Control: Incubate Pd(II)TMPyP in serum-free and serum-containing media for the same duration as the experiment and measure the free porphyrin concentration to quantify the extent of protein binding. 3. Use Purified Albumin: As a control, supplement serum-free media with purified bovine serum albumin (BSA) or human serum albumin (HSA) to systematically assess the inhibitory effect. |
| Porphyrin Aggregation | In aqueous solutions, particularly at high concentrations or in certain buffer conditions, porphyrins can aggregate, which may hinder cellular uptake.[2] | 1. Solvent Preparation: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or water) and dilute to the final working concentration in culture media immediately before use. 2. Spectroscopic Analysis: Measure the absorption spectrum of Pd(II)TMPyP in your experimental media. A change in the Soret band peak or the appearance of new bands can indicate aggregation. 3. Sonication: Briefly sonicate the final working solution to help break up aggregates. |
| Incorrect Detection Method | The fluorescence of porphyrins can be influenced by the local environment, potentially leading to inaccurate quantification. | 1. Flow Cytometry: Use flow cytometry for a quantitative, single-cell analysis of uptake.[3] 2. Fluorescence Microscopy: While less quantitative, fluorescence microscopy can confirm intracellular localization and identify potential issues like membrane binding without internalization. 3. Lysis and Spectrofluorometry: Lyse the cells after incubation and measure the porphyrin fluorescence in the lysate using a spectrofluorometer for a bulk population measurement. |
| Sub-optimal Incubation Time | Cellular uptake is a time-dependent process. The incubation period may be too short for detectable accumulation. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for your cell line. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Recommended Action |
| Media Autofluorescence | Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence. | 1. Use Phenol Red-Free Media: Switch to phenol red-free media for the duration of the experiment. 2. Wash Steps: Ensure thorough washing of the cells with phosphate-buffered saline (PBS) after incubation to remove any residual media and unbound porphyrin. |
| Non-specific Binding | Pd(II)TMPyP may bind non-specifically to the cell surface or the culture plate. | 1. Washing: Increase the number and stringency of wash steps after incubation. 2. Control Wells: Include control wells with no cells to measure background fluorescence from the plate and media. 3. Trypsinization: For adherent cells, brief trypsinization can help remove surface-bound porphyrin. |
| Instrument Settings | Incorrect settings on the flow cytometer or fluorescence microscope can lead to high background noise. | 1. Optimize PMT Voltages: For flow cytometry, adjust the photomultiplier tube (PMT) voltages to ensure the signal from unstained control cells is within the lower range of the detection scale. 2. Use Appropriate Filters: Ensure that the excitation and emission filters are appropriate for the spectral properties of Pd(II)TMPyP. |
Frequently Asked Questions (FAQs)
Q1: How do serum proteins interfere with this compound uptake?
A1: this compound is a cationic porphyrin. Serum proteins, such as albumin, are abundant in cell culture media supplemented with fetal bovine serum (FBS) and carry a net negative charge. The positively charged Pd(II)TMPyP can electrostatically interact with and bind to these proteins.[1][4] This binding can reduce the concentration of free Pd(II)TMPyP available to interact with and be taken up by cells.
Q2: What is the likely cellular uptake mechanism for this compound?
A2: The primary uptake mechanism for many porphyrins in cancer cells is thought to be endocytosis.[5] For some porphyrins, this has been shown to be a clathrin-mediated and dynamin-dependent process.[5] The initial interaction is likely driven by the positive charge of the porphyrin and the negative charge of the cell membrane.
Q3: Can I use fluorescence microscopy to quantify cellular uptake?
A3: While fluorescence microscopy is excellent for visualizing the subcellular localization of Pd(II)TMPyP, it is not ideal for precise quantification. For quantitative analysis, flow cytometry is recommended as it provides data on a per-cell basis for a large population of cells.[3] Alternatively, you can lyse a known number of cells and measure the total fluorescence using a spectrofluorometer.
Q4: How can I be sure the fluorescence I'm detecting is from internalized Pd(II)TMPyP and not just from the compound bound to the cell surface?
A4: To differentiate between internalized and surface-bound porphyrin, you can use a quenching agent that does not penetrate the cell membrane. For example, after incubation with Pd(II)TMPyP, you can briefly expose the cells to a quenching agent like Trypan Blue. The fluorescence from the surface-bound porphyrin will be quenched, while the fluorescence from the internalized compound will remain.
Quantitative Data
Due to the lack of specific quantitative data for this compound uptake in the presence of serum, the following table presents illustrative data for other cationic porphyrins to demonstrate the expected trend.
Table 1: Illustrative Cellular Uptake of Cationic Porphyrins in HEp2 Cells
| Porphyrin | Charge | Relative Uptake (Arbitrary Units) at 24h |
| MAP | +1 | ~150 |
| DADP-a | +2 | ~600 |
| DADP-o | +2 | ~300 |
| TEAP | +4 | ~200 |
Data adapted from a study on the cellular uptake of a series of cationic porphyrins, showing that uptake is dependent on the overall charge and its distribution.[6]
Experimental Protocols
Protocol: Quantification of this compound Cellular Uptake by Flow Cytometry
Materials:
-
Cells of interest
-
Complete culture medium (with and without FBS)
-
Phenol red-free culture medium (for the experiment)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Preparation of Working Solutions: Prepare working solutions of this compound in phenol red-free media with and without your desired concentration of FBS (e.g., 10%, 2%, 0%). A typical final concentration of the porphyrin for uptake studies is in the range of 1-10 µM. Include a vehicle control (media with the same amount of solvent used for the stock solution).
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the prepared Pd(II)TMPyP working solutions to the respective wells. Incubate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator, protected from light.
-
Cell Harvesting (Adherent Cells):
-
Aspirate the porphyrin-containing medium.
-
Wash the cells twice with cold PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension to a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step twice to ensure removal of all unbound porphyrin.
-
Resuspension for Analysis: After the final wash, resuspend the cell pellet in a suitable volume of PBS or flow cytometry staining buffer (typically 300-500 µL).
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use an appropriate laser for excitation (e.g., a violet or blue laser) and a corresponding emission filter for Pd(II)TMPyP.
-
Use unstained cells to set the baseline fluorescence.
-
Record the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized Pd(II)TMPyP.
-
Visualizations
Caption: Experimental workflow for quantifying Pd(II)TMPyP uptake.
Caption: Proposed pathway for Pd(II)TMPyP uptake and the effect of serum protein binding.
References
- 1. Translational albumin nanocarrier caging photosensitizer for efficient cancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Serum Albumin on Porphyrin-Quantum Dot Complex Formation, Characteristics and Spectroscopic Analysis [mdpi.com]
- 3. Hematoporphyrin binding sites on human serum albumin [amscd.termedia.pl]
- 4. Photosensitizer-Conjugated Human Serum Albumin Nanoparticles for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaffinitytech.com [bioaffinitytech.com]
- 6. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects and dark toxicity of Pd(II)TMPyP tetrachloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pd(II)TMPyP tetrachloride. The information focuses on addressing potential issues related to off-target effects and dark toxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a metalloporphyrin, a class of compounds often investigated for their therapeutic potential, particularly in photodynamic therapy (PDT). In PDT, these molecules, known as photosensitizers, are activated by a specific wavelength of light to produce reactive oxygen species (ROS) that can kill cancer cells. The introduction of a palladium(II) ion into the porphyrin core can enhance the generation of these cytotoxic species.
Q2: What is "dark toxicity" and is it a concern for this compound?
A2: Dark toxicity refers to the cytotoxic effects of a photosensitizer on cells in the complete absence of light. Ideally, a photosensitizer should have minimal to no dark toxicity to avoid side effects in tissues not exposed to light.[1] Studies on Pd(II)-complexed porphyrins have reported a lack of dark cytotoxicity in certain experimental models, such as 3D pancreatic cancer spheroids.[2] However, the term "dark" is critical, as even low levels of ambient laboratory light can be sufficient to activate potent photosensitizers like the parent compound TMPyP, leading to effects that may be mistaken for dark toxicity.[3]
Q3: What are the known off-target effects of this compound?
A3: A primary off-target interaction of this compound and similar cationic porphyrins is the binding to and stabilization of G-quadruplexes.[4][5][6] G-quadruplexes are four-stranded secondary structures that can form in guanine-rich sequences of DNA and RNA. These structures are involved in key cellular processes such as replication, transcription, and the maintenance of genomic stability.[7]
Q4: What are the consequences of this compound binding to G-quadruplexes?
A4: The stabilization of G-quadruplexes by ligands like Pd(II)TMPyP can have significant downstream effects. For the parent compound TMPyP, G-quadruplex stabilization has been shown to induce DNA damage, leading to cell cycle arrest.[7] This DNA damage can also activate the cGAS-STING signaling pathway, which in turn can stimulate an anti-tumor immune response.[7] Another study has suggested that the cellular response to TMPyP is linked to the pentose (B10789219) phosphate (B84403) pathway and oxidative stress.[8]
Quantitative Data Summary
The following tables summarize available data on the dark and phototoxicity of Pd(II)TMPyP and related compounds. It is important to note that direct quantitative data for the dark toxicity of this compound is limited, with many studies reporting a qualitative lack of toxicity under their specific experimental conditions.
Table 1: Dark Toxicity of Pd(II)-Porphyrins and Related Compounds
| Compound | Cell Line | Concentration | Incubation Time | Observed Dark Toxicity | Citation |
| Pd(II)-complexed porphyrin (PS2) | MIA PaCa-2 (pancreatic cancer) 3D spheroids | Up to 3 µM | 90 min | None observed | [2] |
| Cationic porphyrin dimers | SK-OV-3 (ovarian cancer) | < 20 µM | 18 hours | Not significant | [9] |
| Cationic porphyrin dimers | SK-OV-3 (ovarian cancer) | 40 µM | 18 hours | Slight toxicity (cell viability >80%) | [9] |
| TMPyP4 | Mel-Juso (melanoma), CCD-1070Sk (fibroblasts) | Not specified | Not specified | Non-toxic in dark conditions | [10] |
Table 2: Phototoxicity (IC50) of Pd(II)-Porphyrins (for comparison)
| Compound | Cell Line | Light Dose | IC50 | Citation |
| 3-PdTPyP | A375 (melanoma) | White light | 0.43 µM | [9] |
| 4-PdTPyP | B16-F10 (melanoma) | White light | 0.51 µM | [9] |
| Pd(II)-complexed porphyrin (PS2) | MIA PaCa-2 (pancreatic cancer) 3D spheroids | 635 nm | 1.3 ± 0.1 J/cm² (at 3 µM) | [2] |
Experimental Protocols
Protocol 1: Assessment of Dark Toxicity
This protocol is designed to rigorously evaluate the cytotoxicity of this compound in the complete absence of light.
-
Cell Preparation:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control (medium only).
-
-
Treatment:
-
All subsequent steps must be performed in absolute darkness or under a specific safelight that does not activate the photosensitizer. This can be achieved by working in a dark room with red light illumination.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Wrap the 96-well plate completely in aluminum foil to ensure no light exposure.
-
Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
After incubation, and still in dark conditions, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell viability) for dark toxicity.
-
Troubleshooting Guides
Issue 1: Unexpectedly High Dark Toxicity
| Possible Cause | Troubleshooting Steps |
| Inadvertent Light Exposure | Even brief exposure to ambient laboratory light can activate the photosensitizer. Ensure all steps following the addition of the compound are performed in absolute darkness or under a validated safelight. Wrap plates in aluminum foil.[3] |
| High Compound Concentration | The concentration of this compound may be too high, leading to cytotoxicity independent of its photosensitizing properties. Perform a dose-response curve to determine a non-toxic concentration range in the dark. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) and that a vehicle control is included to account for any solvent-induced effects. |
| Contamination | Microbial contamination (e.g., mycoplasma) can affect cell health and lead to increased cell death. Regularly test cell cultures for contamination. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the compound. It may be necessary to optimize the concentration and incubation time for your specific cell line. |
Issue 2: Inconsistent Results in Off-Target Effect Assays
| Possible Cause | Troubleshooting Steps |
| Variability in G-quadruplex Formation | The formation and stability of G-quadruplexes can be influenced by factors such as cation concentration (especially K⁺ or Na⁺). Ensure consistent buffer conditions in your assays. |
| Compound Aggregation | Porphyrins can aggregate at high concentrations, which can affect their bioavailability and interaction with cellular targets. Prepare fresh dilutions for each experiment and consider using a surfactant or altering the solvent to prevent aggregation. |
| Indirect Effects | The observed cellular phenotype may be an indirect consequence of G-quadruplex stabilization. For example, DNA damage is a downstream effect.[7] Use multiple assays to probe different points in the suspected signaling pathway. |
| Non-specific Binding | This compound may have other off-target interactions besides G-quadruplexes. Consider proteomic approaches to identify other potential binding partners. |
Visualizations
Caption: Putative signaling pathway for off-target effects of this compound.
Caption: Experimental workflow for assessing dark toxicity.
References
- 1. The Dark Side: Photosensitizer Prodrugs [mdpi.com]
- 2. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 3. A Closer Look at Dark Toxicity of the Photosensitizer TMPyP in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adl.usm.my [adl.usm.my]
Optimizing Cellular Uptake of Pd(II)TMPyP Tetrachloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for the cellular uptake of Pd(II)TMPyP tetrachloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cellular uptake for this compound?
A1: While the precise mechanism for every cell line has not been definitively elucidated, cationic porphyrins like this compound are generally thought to enter cells through passive diffusion. This process is driven by the electrochemical gradient across the plasma membrane. The number and distribution of the positive charges on the porphyrin macrocycle are known to influence their preferential localization and photodynamic efficacy.[1] Some studies on structurally similar cationic metal complexes suggest that uptake is sensitive to membrane potential and is an energy-independent process.
Q2: What is a typical starting incubation time for cellular uptake experiments with this compound?
A2: Based on studies with other metalloporphyrins, a typical starting incubation time can range from 90 minutes to 24 hours.[2][3] For initial experiments, we recommend a time-course study to determine the optimal incubation period for your specific cell line and experimental conditions. A common starting point is to test 2, 4, 8, 12, and 24-hour intervals.
Q3: What factors can influence the cellular uptake of this compound?
A3: Several factors can impact the efficiency of cellular uptake:
-
Compound-related factors:
-
Concentration: Uptake is generally concentration-dependent.
-
Aggregation: Porphyrins can aggregate in aqueous solutions, which can reduce cellular uptake. Ensure proper dissolution of the compound.
-
Lipophilicity and Amphiphilicity: The balance between water solubility and lipid solubility is crucial for membrane permeation.[3]
-
-
Cell-related factors:
-
Cell type: Different cell lines will exhibit varying uptake kinetics.
-
Cell density: The number of cells can affect the available concentration of the compound per cell.
-
Cell cycle stage: The stage of the cell cycle may influence membrane permeability and uptake.
-
-
Experimental conditions:
-
Incubation temperature: While some cationic complexes show energy-independent uptake, temperature can still affect membrane fluidity. Most studies are conducted at 37°C.
-
Serum concentration in media: Components in fetal bovine serum (FBS) can bind to the porphyrin, potentially affecting its availability for cellular uptake.
-
Q4: How can I quantify the intracellular concentration of this compound?
A4: Intracellular quantification can be achieved through several methods:
-
Fluorometry/Spectrophotometry: After incubation, cells are washed to remove extracellular compound, lysed, and the intracellular porphyrin is quantified based on its characteristic fluorescence or absorbance.
-
Flow Cytometry: This method allows for the quantification of uptake in a large population of cells by measuring the fluorescence of the porphyrin on a single-cell basis.[2][3]
-
Confocal Microscopy: This technique provides qualitative and semi-quantitative information on the subcellular localization of the compound.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique can be used to quantify the intracellular palladium content.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular uptake | Compound Aggregation: this compound may not be fully dissolved in the culture medium. | Ensure the stock solution is properly prepared and vortexed before diluting into the final culture medium. Consider using a small percentage of a co-solvent like DMSO in the final medium (typically <0.5%). |
| Suboptimal Incubation Time: The incubation period may be too short for significant accumulation. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your cell line. | |
| Incorrect Compound Concentration: The concentration used may be too low. | Perform a dose-response experiment to identify a concentration that provides a detectable signal without causing significant dark toxicity. | |
| Cell Line Resistance: The specific cell line may have low permeability to this compound. | If possible, test a different cell line known to have good uptake of cationic compounds. | |
| Serum Interference: Proteins in the serum may be binding to the compound, reducing its availability. | Try reducing the serum concentration in the culture medium during the incubation period or use a serum-free medium. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable uptake. | Ensure accurate and consistent cell counting and seeding in all wells. |
| Incomplete Washing: Residual extracellular compound can lead to artificially high readings. | Implement a consistent and thorough washing procedure after incubation (e.g., 2-3 washes with PBS). | |
| Photobleaching: The compound may be sensitive to light, leading to loss of fluorescence. | Minimize exposure of the compound and the cells to light during preparation and incubation. | |
| High Dark Toxicity | Compound Concentration Too High: The concentration used may be cytotoxic even without light activation. | Determine the dark cytotoxicity of the compound using a cell viability assay (e.g., MTT, XTT) and use a concentration well below the toxic level for uptake studies. |
| Contamination: Contamination of the cell culture or the compound solution. | Ensure aseptic techniques are followed and that all solutions are sterile. |
Experimental Protocols
Protocol 1: Time-Course of Cellular Uptake using Fluorometry
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in complete culture medium to the desired final concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for various time points (e.g., 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After each time point, remove the compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes to ensure complete cell lysis.
-
Quantification: Measure the fluorescence of the lysate using a plate reader with the appropriate excitation and emission wavelengths for this compound.
-
Data Normalization: Normalize the fluorescence intensity to the protein concentration in each well (determined by a protein assay like BCA) to account for any differences in cell number.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with the desired concentration of this compound and incubate for the predetermined optimal time.
-
Cell Harvesting: Wash the cells twice with PBS. Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface integrity.
-
Resuspension: Centrifuge the cells and resuspend the pellet in cold PBS or flow cytometry buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser that can excite the porphyrin and a detector to capture its emission.
-
Gating: Gate on the live cell population based on forward and side scatter to exclude debris and dead cells.
-
Data Acquisition: Record the mean fluorescence intensity of the gated population as a measure of cellular uptake.
Visualizations
Caption: Experimental workflow for quantifying cellular uptake using fluorometry.
Caption: Troubleshooting logic for addressing low cellular uptake of this compound.
References
- 1. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on the stability and activity of Pd(II)TMPyP tetrachloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the stability and activity of Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in experiments involving this compound?
The pH of the solution can significantly influence the physicochemical properties of water-soluble porphyrins like this compound. Variations in pH can alter the aggregation state of the porphyrin, its electronic structure, and consequently its spectroscopic properties and reactivity. For instance, related porphyrin compounds have shown pH-dependent shifts in their UV-Vis absorption spectra, which can be indicative of structural changes.
Q2: How does pH affect the aggregation of this compound?
Q3: Can pH changes impact the catalytic or photodynamic activity of this compound?
Yes, pH can be a critical factor. For a similar compound, meso-(N′,N′-dimethyl-4-aminophenyl)-tris(N-methyl-p-pyridinio)porphyrin (DMATMPyP), its photoexcited state and subsequent photooxidation activity were found to be pH-dependent. The protonation of the molecule at a pKa of 4.5 led to an increase in fluorescence intensity and singlet oxygen generation. This suggests that the protonation state of the porphyrin or its peripheral groups, which is dictated by pH, can directly modulate its functional activity.
Q4: What are the recommended buffer systems and pH ranges for working with this compound?
The optimal pH and buffer system will be application-dependent. For general studies and to maintain a monomeric state, a pH range of 4 to 12 has been noted for some related palladium porphyrins. For biological experiments, phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. However, it is crucial to experimentally determine the stability and activity of this compound in your specific buffer system and pH range of interest.
Q5: How can I determine if my this compound solution is stable at a given pH?
A straightforward method is to use UV-Vis spectroscopy. Significant changes in the Soret band (around 420-440 nm) or the Q-bands (in the 500-700 nm region), such as peak broadening, splitting, or a shift in wavelength (hypsochromic or bathochromic shift), can indicate aggregation or degradation of the compound. Monitoring the spectrum over time at a constant pH can also provide information on its stability.
Troubleshooting Guide
| Problem | Potential pH-Related Cause | Suggested Solution |
| Unexpected changes in UV-Vis spectrum (e.g., peak broadening, shifts) | The pH of the solution may be promoting aggregation of the porphyrin. The porphyrin may be degrading at the current pH. | Perform a pH titration and record the UV-Vis spectrum at different pH values to identify the stable pH range for your compound. Ensure the buffer has sufficient capacity to maintain the desired pH. |
| Low or inconsistent experimental results (e.g., in catalysis, photodynamic therapy) | The activity of this compound can be pH-dependent. The compound may be in an inactive aggregation state at the experimental pH. | Optimize the pH of your reaction buffer. Review literature for similar porphyrins to identify potentially optimal pH ranges for activity. For example, some porphyrin-based photosensitizers show enhanced activity in acidic environments. |
| Precipitation of the compound from the solution | The pH may be at or near the isoelectric point of the porphyrin, reducing its solubility. High ionic strength in combination with a suboptimal pH can also decrease solubility. | Adjust the pH of the solution to be further away from the potential isoelectric point. If possible, reduce the ionic strength of the buffer while maintaining pH. |
| Difficulty reproducing results from the literature | Minor differences in the pH of buffers can lead to significant variations in results. The type of buffer used can also have an effect. | Prepare fresh buffers and accurately measure the pH before each experiment. Use the same buffer system as described in the literature you are referencing. |
Reference Data from Related Porphyrin Compounds
The following table summarizes pH-related data for porphyrin compounds structurally similar to this compound. This information can serve as a useful reference for designing experiments and troubleshooting.
| Compound | Parameter | Value | Significance |
| Water-soluble Pd(II) porphyrins with bis-phosphonate substituents | pH Stability Range | 4 - 12 | Existed predominantly as monomeric species within this range. |
| meso-(N′,N′-dimethyl-4-aminophenyl)-tris(N-methyl-p-pyridinio)porphyrin (DMATMPyP) | pKa | 4.5 | Protonation of the DMA moiety below this pH enhanced photo-oxidative activity. |
| meso-(N′,N′-dimethyl-4-aminophenyl)-tris(N-methyl-p-pyridinio)porphyrin (DMATMPyP) | pKa | 2.1 | Attributed to the protonation of the central nitrogen atoms of the porphyrin core. |
Experimental Protocols
Protocol: Investigating the Effect of pH on the UV-Vis Spectrum of this compound
Objective: To determine the pH range in which this compound is spectrally stable.
Materials:
-
This compound stock solution (e.g., in deionized water)
-
A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
pH meter
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a set of buffer solutions covering the desired pH range.
-
For each pH value, add a small, constant aliquot of the this compound stock solution to a fixed volume of the buffer to achieve the final desired concentration.
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Ensure the final concentration of the porphyrin is suitable for UV-Vis measurements (typically in the low micromolar range).
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Measure and record the final pH of each solution.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 350-700 nm).
-
Analyze the spectra for any changes in the Soret and Q-bands, such as shifts in λmax, changes in absorbance, or peak broadening.
-
Plot the λmax of the Soret band as a function of pH to visualize the pH-dependent spectral changes.
Visualizations
Caption: Logical flow of pH's impact on porphyrin state and activity.
Caption: Workflow for pH-dependent UV-Vis analysis.
Reducing non-specific binding of Pd(II)TMPyP tetrachloride in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Pd(II)TMPyP tetrachloride in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound, or Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, is a cationic porphyrin. Its planar structure and positive charge can lead to non-specific interactions with various biological molecules and surfaces. These interactions are often hydrophobic and electrostatic in nature, causing the compound to bind to unintended targets such as unrelated proteins, nucleic acids, and plasticware. This can result in high background signals and inaccurate assay results.
Q2: What are the common causes of high background signals in assays using this compound?
High background signals are a common manifestation of non-specific binding. The primary causes include:
-
Hydrophobic Interactions: The porphyrin ring can non-specifically adsorb to hydrophobic surfaces of proteins and microplates.
-
Electrostatic Interactions: The cationic nature of the molecule can lead to binding to negatively charged cellular components and surfaces.
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Suboptimal Assay Conditions: Inappropriate pH, ionic strength, or temperature of the assay buffer can promote non-specific interactions.
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Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on assay surfaces (e.g., microplate wells, membranes) is a major contributor to high background.
-
High Compound Concentration: Using concentrations of this compound that are too high can lead to saturation of the specific target and increased binding to low-affinity, non-specific sites.
Q3: How can I reduce non-specific binding of this compound in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Assay Buffer: Adjust the pH and ionic strength of your assay buffer. Increasing the salt concentration (e.g., with NaCl) can often reduce electrostatic interactions.
-
Use Blocking Agents: Incorporate blocking agents into your assay buffer to saturate non-specific binding sites. Common choices include proteins like Bovine Serum Albumin (BSA) and casein, or synthetic polymers like Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG).
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Include a Detergent: A small amount of a non-ionic detergent, such as Tween-20 (typically 0.05-0.1%), can help to disrupt hydrophobic interactions.[1]
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.
-
Increase Wash Steps: Thorough and repeated washing steps can help to remove unbound or weakly bound compound.
Troubleshooting Guide
Problem: High background fluorescence in your assay.
High background can obscure your signal and reduce the sensitivity of your assay. Here is a step-by-step guide to troubleshoot this issue.
Caption: Troubleshooting workflow for reducing high background signal.
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. While the optimal blocker is assay-dependent, the following table summarizes the effectiveness of common blocking agents in reducing non-specific binding in immunoassays, which can be a useful starting point for assays involving this compound.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability, may cross-react with some antibodies.[2] |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and very effective at blocking. | Contains phosphoproteins and biotin, which can interfere with certain assays.[2] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian proteins. | May be less effective than BSA or casein in some cases. |
| Polyethylene Glycol (PEG) | 0.5-3% (w/v) | Synthetic, protein-free, good for reducing hydrophobic interactions. | Can interfere with some biological interactions. |
| Polyvinylpyrrolidone (PVP) | 1% (w/v) | Synthetic, protein-free, can be used with other blockers. | May not be as effective as protein-based blockers on its own. |
Experimental Protocols
Protocol 1: Measuring Non-Specific Binding of this compound
This protocol allows for the quantification of non-specific binding in a cell-based fluorescence assay.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in your optimized assay buffer.
-
Set Up Control Wells:
-
Total Binding Wells: Add the this compound dilutions to the wells containing cells.
-
Non-Specific Binding (NSB) Wells: To a separate set of wells, add a high concentration of a non-fluorescent competitor compound that is known to bind to the specific target of interest. Then, add the this compound dilutions. The signal from these wells will represent binding to non-target sites.
-
Background Wells: Include wells with cells and assay buffer only (no this compound) to measure cellular autofluorescence.
-
-
Incubation: Incubate the plate at the desired temperature for a time sufficient to reach binding equilibrium.
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Washing: Gently wash the cells multiple times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound compound.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for this compound.
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Data Analysis:
-
Subtract the average background fluorescence from all total binding and NSB wells.
-
The remaining signal in the NSB wells represents the non-specific binding.
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Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Protocol 2: Optimizing Blocking Conditions
This protocol helps to identify the most effective blocking agent and concentration for your assay.[3]
-
Prepare a Panel of Blocking Buffers: Prepare a set of different blocking buffers (e.g., 1% BSA in PBS, 3% non-fat milk in TBS, 1% PVP in PBS) and a range of concentrations for each.
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Coating (if applicable): If your assay involves a coated surface, perform this step according to your standard protocol.
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Blocking: Add the different blocking buffers to the wells of a microplate and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells thoroughly with the corresponding wash buffer (e.g., PBS-T or TBS-T).
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Incubation with this compound: Add this compound (at a concentration known to give a high background) to all wells and incubate as you would in your assay.
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Washing: Repeat the washing steps to remove unbound compound.
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Signal Detection: Measure the fluorescence in each well.
-
Analysis: The blocking buffer that results in the lowest background signal without significantly affecting the specific signal (determined in a separate experiment with your target) is the optimal choice.
Visualizations
Potential Mechanism of Action: Induction of Apoptosis
Some palladium complexes have been shown to induce apoptosis in cancer cells.[4][5] The following diagram illustrates a simplified, representative pathway of apoptosis that could be investigated in relation to this compound's mechanism of action.
Caption: Simplified signaling pathway for apoptosis induction.
Factors Contributing to Non-Specific Binding
The following diagram illustrates the key factors that can contribute to non-specific binding of this compound.
Caption: Key factors contributing to non-specific binding.
References
- 1. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements | MDPI [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. licorbio.com [licorbio.com]
- 4. Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Induced by Newly Synthesized Palladium (II) Complexes Lead to the Death of MCF-7 and MDA-MB-435 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of Pd(II)TMPyP tetrachloride stock solutions
This technical support center provides guidance on the long-term storage and stability of Pd(II)TMPyP tetrachloride stock solutions for researchers, scientists, and drug development professionals. Due to limited specific long-term stability data for this compound, the following recommendations are based on general knowledge and best practices for metalloporphyrins.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a water-soluble porphyrin. For stock solutions, it is recommended to use high-purity deionized water. To ensure complete dissolution, gentle vortexing or sonication may be applied. The concentration of the stock solution will depend on your specific experimental needs, but preparing a concentrated stock (e.g., 1-10 mM) allows for greater flexibility in dilutions for various assays.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maximize the shelf-life of your this compound stock solution, it is crucial to protect it from light and elevated temperatures. Porphyrins, in general, are light-sensitive and can undergo photodegradation.[1] Therefore, storing stock solutions in amber vials or wrapping the container in aluminum foil is highly recommended. For long-term storage, refrigeration at 2-8°C is advisable.[2] Some sources suggest that for certain drug solutions, refrigeration can extend stability.[3][4]
Q3: How long can I expect my this compound stock solution to be stable?
Q4: What are the signs of degradation in my this compound stock solution?
A4: Degradation of a this compound solution can manifest in several ways:
-
Color Change: A noticeable change in the color of the solution can indicate chemical alteration of the porphyrin macrocycle.
-
Precipitation: The formation of a precipitate may suggest decreased solubility due to degradation or aggregation.
-
Changes in UV-Vis Spectrum: The UV-Vis absorption spectrum of porphyrins is highly characteristic. Degradation can lead to a decrease in the intensity of the Soret band (around 400-450 nm) and changes in the Q-bands (in the 500-700 nm region). The appearance of new peaks may also indicate the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | Low quality solvent or insufficient mixing. | Use high-purity deionized water. Gentle vortexing or brief sonication can aid dissolution. |
| Precipitate Forms in Stored Solution | Aggregation or degradation of the porphyrin. Change in pH of an unbuffered solution. | Filter the solution through a 0.22 µm filter. Consider preparing fresh stock solution. For future preparations, consider using a buffer appropriate for your experimental pH range. |
| Inconsistent Experimental Results | Degradation of the stock solution. Inaccurate concentration determination. | Check the UV-Vis spectrum of your stock solution for signs of degradation. Re-measure the concentration using the Beer-Lambert law with the known molar extinction coefficient. Prepare a fresh stock solution if degradation is suspected. |
| Color of the Solution Has Faded | Photodegradation due to light exposure. | Discard the solution and prepare a fresh stock. Ensure the new stock solution is stored in a light-protected container (e.g., amber vial or wrapped in foil). |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity deionized water
-
Calibrated balance
-
Volumetric flask
-
Micro-spatula
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and a final concentration of 1 mM (Molecular Weight: 931.05 g/mol ).
-
Accurately weigh the calculated mass of the powder using a calibrated balance.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of deionized water to the flask to dissolve the powder.
-
Gently vortex or sonicate the solution until all the powder is completely dissolved.
-
Add deionized water to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Transfer the solution to a light-protected container for storage.
-
Protocol 2: Assessment of Stock Solution Stability using UV-Vis Spectroscopy
-
Materials:
-
This compound stock solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent for dilution (e.g., deionized water or buffer)
-
-
Procedure:
-
Immediately after preparing the stock solution (Time 0), take an aliquot and dilute it to a concentration that gives a Soret peak absorbance within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Record the full UV-Vis spectrum (e.g., from 350 nm to 700 nm).
-
Note the wavelength of maximum absorbance (λmax) of the Soret band and the Q-bands, as well as their corresponding absorbance values.
-
Store the stock solution under the recommended conditions.
-
At regular intervals (e.g., weekly or bi-weekly), repeat steps 1-3 with a new aliquot from the stock solution.
-
Compare the spectra over time. A significant decrease in the Soret band absorbance or a shift in λmax may indicate degradation.
-
Stability of Related Metalloporphyrins
While specific quantitative data for this compound is limited, the following table summarizes stability data for other metalloporphyrins to provide a general reference.
| Compound | Solvent/Matrix | Storage Conditions | Observed Stability | Reference |
| Tigecycline | Peritoneal Dialysis Solutions | 4°C | >90% retained for at least 216 hours | [6] |
| Tigecycline | Peritoneal Dialysis Solutions | 25°C | >90% retained for at least 72 hours | [6] |
| Cefazolin | Dextrose-based PD solutions | Refrigerated | Stable for 14 days | [3][4] |
| Cefazolin | Dextrose-based PD solutions | Room Temperature | Stable for 8 days | [3] |
Visualizations
Caption: A flowchart outlining the experimental workflow for assessing the stability of a this compound stock solution.
Caption: A simplified diagram illustrating potential factors leading to the degradation of metalloporphyrins.
References
- 1. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The stability of porphyrin and metalloporphyrin molecular complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Tigecycline in Different Types of Peritoneal Dialysis Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in TMPyP-Based Photodynamic Therapy
This technical support center is designed for researchers, scientists, and drug development professionals working with TMPyP-based photodynamic therapy (PDT). It provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help overcome experimental challenges and cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is TMPyP and what is its mechanism of action in PDT? A1: TMPyP (specifically, the meso-tetra (N-methyl-4-pyridyl) porphyrin cation) is a photosensitizer used in photodynamic therapy. In PDT, the photosensitizer is administered and accumulates in target cells. Upon activation by light of a specific wavelength (around 420 nm for TMPyP), it transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS). These ROS induce oxidative stress, leading to cellular damage and death.
Q2: What are the primary known mechanisms of resistance to TMPyP-PDT? A2: Resistance to PDT, including with TMPyP, can be multifactorial. Key mechanisms include:
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Reduced Photosensitizer Accumulation: This can be due to poor uptake or increased efflux of TMPyP from the cell, potentially mediated by ABC transporters.
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Enhanced Antioxidant Capacity: Cancer cells can upregulate endogenous antioxidant systems to neutralize the ROS produced during PDT. A key player in this process is the Nrf2 signaling pathway, which controls the expression of various cytoprotective enzymes that scavenge ROS.
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Activation of Pro-Survival Pathways: Cells can activate signaling pathways that inhibit apoptosis (programmed cell death), such as those involving anti-apoptotic proteins like Bcl-2.
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Induction of Autophagy: Autophagy can act as a survival mechanism, allowing cells to recycle damaged components and withstand the stress induced by PDT. However, in some contexts, it can also contribute to cell death.
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Increased DNA Repair: Cells may enhance their DNA repair mechanisms to counteract PDT-induced damage.
Q3: My cells are not responding to the treatment. Where should I start troubleshooting? A3: A lack of response is a common issue. A systematic approach is best. Start by verifying the fundamental components of your experiment: photosensitizer uptake, light delivery, and ROS generation. The troubleshooting guide below provides a step-by-step workflow to diagnose the problem.
Troubleshooting Guide: Low or No Cytotoxicity
This guide addresses the common problem of observing insufficient cell death following TMPyP-based PDT.
Issue: Cells show high viability after TMPyP incubation and light irradiation.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to identify the root cause of low PDT efficacy.
Caption: Troubleshooting workflow for low efficacy in TMPyP-PDT experiments.
Mechanisms of Resistance and Mitigation Strategies
If basic experimental parameters are correct, resistance is the likely cause. The primary resistance mechanism against many forms of PDT is the Nrf2 antioxidant response.
Nrf2-Mediated Antioxidant Response
PDT-generated ROS activate the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and drives the expression of antioxidant genes. This enhanced antioxidant capacity allows cancer cells to neutralize ROS and survive the treatment.
Caption: The Nrf2 signaling pathway contributing to PDT resistance.
Mitigation Strategy: Inhibition of the Nrf2 pathway can re-sensitize resistant cells to PDT. Brusatol is an example of an Nrf2 inhibitor that has been shown to enhance the efficacy of PDT in preclinical models.
Quantitative Data Summary
This table summarizes key quantitative parameters for TMPyP. Note that optimal concentrations and light doses are highly dependent on the specific cell line and experimental setup.
| Parameter | Value | Cell Line/System | Notes |
| Absorption Maxima (Soret Band) | ~422 nm | Aqueous Solution | This is the primary wavelength for light activation. |
| Absorption Maxima (Q Bands) | 518 - 643 nm | Aqueous Solution | These bands are much less intense than the Soret band. |
| Effective Concentration | 0.25 - 5 µM | In Vitro Cancer Cells | A dose-response curve is necessary to determine the optimal concentration for your specific cell line. |
| Effective Light Dose | 5 - 50 J/cm² | In Vitro Cancer Cells | The required light dose depends on the TMPyP concentration and cell sensitivity. |
Experimental Protocols
Protocol 1: Assessing Cellular Uptake of TMPyP
This protocol uses fluorescence microscopy to qualitatively assess the uptake and subcellular localization of TMPyP.
Principle: TMPyP is naturally fluorescent. Its uptake can be visualized directly inside cells using a fluorescence microscope.
Materials:
-
Cell culture medium (serum-free and complete)
-
Phosphate-Buffered Saline (PBS)
-
TMPyP stock solution
-
Glass-bottom culture dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or similar red channel)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow them to attach overnight.
-
TMPyP Incubation:
-
Prepare the desired final concentration of TMPyP in serum-free cell culture medium. Using serum-free medium can enhance uptake consistency.
-
Wash cells once with warm PBS.
-
Add the TMPyP-containing medium to the cells.
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Incubate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in the dark.
-
-
Washing:
-
Remove the TMPyP-containing medium.
-
Gently wash the cells three times with warm PBS to remove extracellular TMPyP.
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Add fresh, warm, complete culture medium or PBS to the dish for imaging.
-
-
Imaging:
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images using both fluorescence (red channel) and bright-field channels. Successful uptake will be indicated by red fluorescence within the cellular compartments.
-
Protocol 2: Measurement of Intracellular ROS Generation
This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure ROS.
Principle: DCFH-DA is non-fluorescent until it diffuses into the cell, where cellular esterases cleave the acetate (B1210297) groups. The resulting DCFH is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS generated.
Materials:
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DCFH-DA stock solution (e.g., in DMSO)
-
Cell culture medium
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm) or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and grow to 70-80% confluency.
-
Photosensitizer Incubation: Treat cells with the desired concentration of TMPyP for the optimized duration in the dark. Include appropriate controls (no TMPyP).
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Washing: Wash cells twice with warm PBS to remove extracellular TMPyP.
-
DCFH-DA Loading:
-
Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (typically 5-20 µM).
-
Add the DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Irradiation:
-
Wash the cells once with PBS to remove excess DCFH-DA.
-
Add fresh medium or PBS back to the wells.
-
Immediately irradiate the cells with the appropriate light source and dose. Include a dark control group (cells with TMPyP and DCFH-DA but no light).
-
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity using a plate reader (Ex/Em: ~485/535 nm).
-
Alternatively, visualize and capture images with a fluorescence microscope.
-
Protocol 3: Assessing Apoptosis via Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
PBS
-
Flow cytometer
Procedure:
-
PDT Treatment: Treat cells with TMPyP-PDT in a standard culture dish (e.g., 6-well plate). Be sure to include all necessary controls (untreated, TMPyP-only, light-only).
-
Cell Harvesting: At a specified time post-treatment (e.g., 6, 12, or 24 hours), harvest the cells.
-
Collect the supernatant (which may contain floating dead cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells.
-
-
Staining:
-
Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Technical Support Center: Enhancing Cationic Porphyrin Delivery to Solid Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of cationic porphyrins to solid tumors.
Section 1: Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format.
Issue 1: Poor Solubility and Aggregation of Cationic Porphyrins in Aqueous Media
Question: My cationic porphyrin is precipitating out of my aqueous buffer or showing signs of aggregation (e.g., changes in UV-Vis spectra). How can I improve its solubility and prevent aggregation?
Answer: Aggregation of cationic porphyrins in aqueous solutions is a common issue that can diminish their therapeutic efficacy by reducing the quantum yield of reactive oxygen species (ROS) and hindering cellular penetration.[1][2] Here are several strategies to address this:
-
pH Adjustment: Ensure the pH of your buffer is appropriate for the specific porphyrin. The protonation state of peripheral substituents can influence solubility.
-
Solvent Optimization: While maintaining biocompatibility, consider the use of co-solvents. For instance, a small percentage of DMSO or ethanol (B145695) in the final formulation can sometimes prevent aggregation.[3]
-
Structural Modification: The tendency to aggregate is influenced by factors like concentration, temperature, solvent, and the hydrophobicity of the porphyrin's peripheral substituents.[2] Replacing small counterions (like iodide) with bulkier ones can reduce aggregation and enhance the photodynamic effect.[3][4]
-
Use of Nanocarriers: Encapsulating the porphyrin in nanocarriers is a highly effective strategy.[5][6]
-
Liposomes: The amphiphilic nature of cationic porphyrins allows for their accumulation in the aqueous core of liposomes.[6]
-
Polymeric Nanoparticles: Co-precipitation with polymers can create stable nanoparticles that improve solubility and delivery.[7][8]
-
Micelles: Amphiphilic porphyrin-polymer conjugates can self-assemble into micelles, encapsulating the therapeutic agent.[9]
-
Issue 2: Low Cellular Uptake of Cationic Porphyrins
Question: I am observing low uptake of my cationic porphyrin in my target cancer cell line. What factors could be contributing to this, and how can I improve it?
Answer: While the positive charge of cationic porphyrins generally promotes interaction with the negatively charged cell membrane, several factors can influence the efficiency of cellular uptake.[10]
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Overall Charge and Distribution: The number and distribution of cationic groups on the porphyrin ring are critical. Studies have shown that both the overall charge and its spatial arrangement affect accumulation within cells.[11] The amphiphilicity of the molecule, rather than just its hydrophobicity, plays a significant role in cellular uptake.[11]
-
Incubation Time: Cellular uptake is a time-dependent process. It is advisable to perform a time-course experiment (e.g., 4, 6, 8 hours) to determine the optimal incubation time for maximum internalization.[3]
-
Formulation: As mentioned for solubility, the formulation has a major impact on uptake. Nanoparticle-based delivery systems can enhance cellular uptake through endocytosis.[3] The positive surface charge of some nanomedicines can further facilitate efficient cellular internalization.[4]
-
Cell Line Specificity: Different cancer cell lines can exhibit varying uptake efficiencies for the same porphyrin. It's important to characterize uptake in the specific cell line being used in your experiments.
Issue 3: High "Dark" Toxicity (Toxicity Without Photoactivation)
Question: My cationic porphyrin is showing significant cytotoxicity to cells even without light activation. How can I troubleshoot this?
Answer: While many porphyrins have low intrinsic toxicity in the dark, some can exhibit this effect, which is undesirable for photodynamic therapy (PDT).[1][12]
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Porphyrin Structure: Certain structural features can lead to inherent toxicity. For example, some dicationic porphyrins have been shown to be intrinsically toxic.[13] It may be necessary to screen different porphyrin derivatives to find one with a better safety profile.
-
Concentration: Dark toxicity is often dose-dependent.[3] Determine the concentration range where the porphyrin is non-toxic in the dark by performing a dose-response curve (e.g., using an MTT assay) without light exposure.[3][14]
-
Purity of the Compound: Ensure that the observed toxicity is not due to impurities from the synthesis or residual solvents. Proper purification and characterization of the porphyrin are essential.
-
Vehicle Effects: If using a vehicle like DMSO to dissolve the porphyrin, ensure that the final concentration of the vehicle in the cell culture medium is below its toxic threshold (typically <0.5% for DMSO).[3]
Issue 4: Inconsistent or Low Phototoxicity
Question: I am not observing the expected level of cell death after irradiating the cells treated with my cationic porphyrin. What could be the reasons for this low photodynamic effect?
Answer: The efficacy of PDT depends on the interplay of the photosensitizer, light, and molecular oxygen.[6]
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Subcellular Localization: For maximal efficacy, the porphyrin should localize in sensitive cellular compartments.[15] For instance, accumulation in the mitochondria can be particularly effective at inducing apoptosis.[4][15] You can investigate the subcellular localization of your porphyrin using fluorescence microscopy with organelle-specific dyes (e.g., MitoTracker for mitochondria).[3]
-
Aggregation: As previously discussed, aggregation can significantly quench the excited state of the porphyrin, leading to a lower yield of singlet oxygen.[1][2]
-
Light Dose and Wavelength: Ensure that the wavelength of the light source matches the absorption spectrum of the porphyrin.[6] The light dose (fluence) should be sufficient to activate the photosensitizer. An initial light dose-response experiment can help determine the optimal fluence.
-
Hypoxia: Solid tumors are often characterized by low oxygen levels (hypoxia), which can severely limit the effectiveness of PDT.[16][17] If you are working with 3D cell cultures or in vivo models, hypoxia might be a significant factor. Strategies to overcome hypoxia include using oxygen-carrying nanocarriers or exploring oxygen-independent therapeutic modalities like photothermal therapy (PTT).[18]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right cationic porphyrin for my experiments?
A1: The choice of porphyrin depends on the specific application. Key considerations include:
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Photophysical Properties: A high molar extinction coefficient at the desired wavelength of light and a high singlet oxygen quantum yield are desirable for PDT.[3]
-
Solubility and Stability: The porphyrin should be soluble and stable in physiological media.
-
Cellular Uptake and Localization: The porphyrin should be efficiently taken up by the target cancer cells and localize in a region that is sensitive to photodamage.[15]
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Toxicity Profile: The ideal photosensitizer has low dark toxicity and high phototoxicity.[19]
Q2: What are the advantages of using a nanocarrier for porphyrin delivery?
A2: Nanocarriers offer several advantages for delivering cationic porphyrins to solid tumors:
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Improved Solubility: They can encapsulate hydrophobic or aggregation-prone porphyrins, increasing their solubility in aqueous environments.[5]
-
Enhanced Tumor Accumulation: Nanoparticles can passively accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.[13]
-
Controlled Release: Nanocarriers can be designed for controlled or triggered release of the porphyrin at the tumor site.
-
Protection from Degradation: They can protect the porphyrin from degradation in the bloodstream, increasing its circulation time.
-
Combination Therapy: Nanocarriers can be co-loaded with other therapeutic agents for synergistic effects.[9]
Q3: How can I assess the biodistribution of my porphyrin formulation in vivo?
A3: Several techniques can be used to evaluate the biodistribution of porphyrin formulations:
-
Fluorescence Imaging: The intrinsic fluorescence of porphyrins allows for their detection in tissues using in vivo imaging systems (IVIS).[13]
-
Radiolabeling: The porphyrin or its carrier can be labeled with a radionuclide for PET or SPECT imaging.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If the porphyrin contains a metal or is delivered via a metal-containing nanoparticle, ICP-MS can be used to quantify its concentration in different organs after tissue harvesting.[20]
Q4: My in vitro results are promising, but the in vivo efficacy is low. What are the potential reasons?
A4: The transition from in vitro to in vivo models presents several challenges:
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Poor Bioavailability: The formulation may not be stable in the bloodstream or may be rapidly cleared by the reticuloendothelial system.
-
Inefficient Tumor Penetration: Even if the formulation reaches the tumor via the EPR effect, it may not penetrate deep into the tumor tissue.
-
Hypoxic Tumor Microenvironment: As discussed, the low oxygen levels in many solid tumors can severely limit the efficacy of PDT.[17]
-
Immune Response: The delivery system might trigger an immune response, leading to its clearance.
Section 3: Experimental Protocols
Protocol 1: Cellular Uptake Assay
This protocol describes a method to quantify the internalization of a cationic porphyrin into cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with the cationic porphyrin formulation at the desired concentration (e.g., 15 µM).[3]
-
Incubation: Incubate the cells in the dark for different time intervals (e.g., 4, 6, and 8 hours).[3]
-
Washing: After incubation, aspirate the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized porphyrin.[3]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the fluorescence or absorbance of the porphyrin in the cell lysate using a plate reader. The amount of porphyrin can be quantified by comparing the signal to a standard curve of the porphyrin in the same lysis buffer.
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This protocol assesses the light-induced cytotoxicity of a cationic porphyrin.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of the cationic porphyrin formulation. Include appropriate controls (untreated cells, vehicle-only control).
-
Incubation: Incubate the cells for a predetermined optimal uptake time (e.g., 4 hours) in the dark.[3]
-
Washing: Remove the porphyrin-containing medium and wash the cells three times with PBS.[3]
-
Irradiation: Add fresh, phenol (B47542) red-free medium to the cells and irradiate them with light of the appropriate wavelength and dose. A parallel plate of cells should be kept in the dark to assess "dark" toxicity.
-
Post-Irradiation Incubation: Incubate the cells for an additional 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Protocol 3: Singlet Oxygen Quantum Yield (SOQY) Measurement
This protocol measures the efficiency of singlet oxygen generation by the porphyrin.
-
Reagents: Use a singlet oxygen probe such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA).[3]
-
Sample Preparation: Prepare a solution of the cationic porphyrin and the probe in a suitable solvent (e.g., ethanol for DPBF, water/PBS for ABDA).[3]
-
Irradiation: Irradiate the mixture with light at a wavelength corresponding to the porphyrin's absorption peak.
-
Monitoring: Monitor the decrease in the absorbance of the probe at its characteristic wavelength (e.g., ~415 nm for DPBF, ~380 nm for ABDA) at regular time intervals.[3]
-
Calculation: The SOQY can be calculated by comparing the rate of probe degradation to that of a standard photosensitizer with a known SOQY.
Section 4: Data Presentation and Visualizations
Table 1: Example Data on Cellular Uptake of Porphyrin Formulations
| Formulation | Incubation Time (h) | Cellular Uptake (%) |
| Parent Porphyrin | 4 | 15 ± 2.1 |
| Parent Porphyrin | 6 | 25 ± 3.5 |
| Parent Porphyrin | 8 | 22 ± 2.8 |
| Porphyrin-Nanoformulation A | 4 | 30 ± 4.2 |
| Porphyrin-Nanoformulation A | 6 | 55 ± 6.1 |
| Porphyrin-Nanoformulation A | 8 | 50 ± 5.5 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Table 2: Example IC50 Values for Porphyrin Formulations
| Formulation | Dark IC50 (µM) | Light IC50 (µM) |
| Parent Porphyrin | > 100 | 8.5 ± 1.2 |
| Porphyrin-Nanoformulation A | > 100 | 2.1 ± 0.5 |
| Porphyrin-Nanoformulation B | 75 ± 5.9 | 1.5 ± 0.3 |
IC50 values were determined by MTT assay after irradiation with a specific light dose. This is hypothetical data for illustrative purposes.
Diagrams
References
- 1. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Porphyrin-Based Ionic Nanomedicines for Improved Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04916D [pubs.rsc.org]
- 8. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A tumor-targeting porphyrin-micelle with enhanced STING agonist delivery and synergistic photo-/immuno- therapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Overall Charge and Charge Distribution on Cellular Uptake, Distribution and Phototoxicity of Cationic Porphyrins in HEp2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological assessment of photoactivated tetra-cationic porphyrin molecules under white light exposure in a Caenorhabditis elegans model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preliminary Toxicity Evaluation of a Porphyrin Photosensitizer in an Alternative Preclinical Model | MDPI [mdpi.com]
- 15. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ablation of Hypoxic Tumors with Dose-Equivalent Photothermal, but Not Photodynamic, Therapy Using a Nanostructured Porphyrin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ablation of hypoxic tumors with dose-equivalent photothermal, but not photodynamic, therapy using a nanostructured porphyrin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Strategies to Address Hypoxic Tumor Environments in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Minimizing skin photosensitivity after treatment with porphyrin photosensitizers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize skin photosensitivity during experiments with porphyrin photosensitizers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of porphyrin-induced skin photosensitivity?
A1: Porphyrin-induced photosensitivity is a phototoxic reaction that occurs when porphyrins accumulate in the skin.[1] Upon exposure to light of a specific wavelength (typically in the Soret band around 400 nm and Q bands at longer visible wavelengths), the porphyrin molecule absorbs photons and transitions to an excited triplet state.[2][3] This excited state can then initiate two types of photochemical reactions, both of which lead to the generation of reactive oxygen species (ROS).[2]
-
Type I Reaction: The excited porphyrin reacts directly with biological substrates, like cell membranes or proteins, through electron transfer, producing free radicals and other ROS such as superoxide (B77818) and hydroxyl radicals.[2]
-
Type II Reaction: The excited porphyrin transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[2]
These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to inflammation, cell death, and the clinical manifestations of photosensitivity, such as erythema (redness), edema (swelling), and pain.[1][4]
Q2: What are the primary strategies to minimize skin photosensitivity in preclinical and clinical settings?
A2: Minimizing skin photosensitivity involves a multi-faceted approach targeting the photosensitizer, the light exposure, and the biological response. Key strategies include:
-
Chemical Modification of Porphyrins: Altering the structure of the porphyrin molecule can reduce its retention in the skin and enhance its clearance from the body. Modifications that increase hydrophilicity or introduce specific functional groups can decrease skin photosensitivity.[1][5]
-
Advanced Formulations: Encapsulating porphyrins in nanocarriers, such as liposomes or polymeric nanoparticles, can alter their biodistribution, leading to higher accumulation in target tissues (e.g., tumors) and lower concentrations in the skin. This approach has been shown to significantly reduce the severity and duration of skin photosensitivity.[6][7]
-
Control of Light Exposure: After administration of a porphyrin photosensitizer, strict avoidance of sunlight and bright artificial light is crucial until the photosensitizer has cleared from the skin. The duration of this period depends on the specific porphyrin's pharmacokinetic profile.
-
Use of Antioxidants: Antioxidants can help to neutralize the ROS produced during the phototoxic reaction. Both enzymatic and non-enzymatic antioxidants, such as vitamins C and E, have been investigated for their potential to mitigate photosensitivity.[8][9]
-
Topical Interventions: The use of sunscreens that block visible light, particularly in the absorption spectrum of the porphyrin, can offer some protection.[10]
Q3: How do chemical modifications of porphyrins influence their photosensitizing potential and side effects?
A3: Chemical modifications of the porphyrin skeleton are a key strategy to enhance therapeutic efficacy while minimizing side effects like skin photosensitivity.[5]
-
Hydrophilicity and Lipophilicity: The balance between water and fat solubility affects the photosensitizer's tissue distribution and clearance. Generally, more hydrophilic porphyrins are cleared more rapidly from the body, reducing the duration of skin photosensitivity. However, a certain degree of lipophilicity is required for cellular uptake.[5]
-
Cationic vs. Anionic Groups: The introduction of charged groups can influence cellular localization and photodynamic activity. Cationic porphyrins often show enhanced uptake by tumor cells and may exhibit potent phototoxicity.[5]
-
Glycosylation: Conjugating porphyrins with sugar moieties (e.g., glucose, mannose) can improve their water solubility and target specific cell surface receptors, potentially increasing tumor selectivity and reducing off-target effects.[5]
-
Halogenation: The addition of halogen atoms to the porphyrin ring can increase the efficiency of intersystem crossing, leading to a higher quantum yield of singlet oxygen and thus greater photodynamic activity. This allows for the use of lower drug doses, which can help to reduce side effects.[5]
Q4: What are the standard in vitro and in vivo methods for assessing photosensitivity?
A4: A variety of standardized methods are used to evaluate the photosensitizing potential of porphyrin-based compounds, guided by regulatory bodies like the FDA and ICH.[11][12][13]
-
In Vitro Methods:
-
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432): This is the most widely accepted in vitro method. It compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. A substance is identified as a phototoxin if its cytotoxicity is significantly increased by light exposure.[14][15][16]
-
Reconstructed Human Epidermis (RhE) Phototoxicity Test (OECD TG 498): This newer method uses a 3D skin model that more closely mimics human skin, allowing for the assessment of phototoxicity in a more physiologically relevant context.[11]
-
Reactive Oxygen Species (ROS) Assays: Fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or MitoSOX Green are used to quantify the intracellular generation of ROS upon irradiation of cells treated with the photosensitizer.[17][18][19]
-
-
In Vivo Methods:
-
Erythema Assessment: The most common in vivo endpoint is the visual scoring of skin redness (erythema) and swelling (edema) at various time points after light exposure.[6][20]
-
Quantitative Erythema Measurement: Instruments like chromameters or spectrophotometers can be used to objectively measure changes in skin color and quantify the erythema index.[21][22][23]
-
Porphyrin Fluorescence Monitoring: The concentration and clearance of porphyrins in the skin can be non-invasively monitored by measuring their characteristic fluorescence.[10][24]
-
Q5: What are the regulatory guidelines for photosafety testing of new drug candidates?
A5: Regulatory agencies like the FDA and the European Medicines Agency (EMA), under the International Council for Harmonisation (ICH), have established guidelines for photosafety evaluation, primarily outlined in ICH S10.[12][13][25] The evaluation follows a stepwise approach:
-
Initial Assessment: A new drug candidate is first evaluated for its potential to absorb light in the UV-visible range (290-700 nm). If the molar extinction coefficient is above a certain threshold (e.g., 1000 L mol⁻¹ cm⁻¹), further investigation is warranted.[25]
-
Pharmacokinetic Evaluation: The drug's distribution to the skin and eyes is considered. If significant concentrations are expected in these light-exposed tissues, photosafety testing is typically required.[12]
-
Nonclinical Testing: If the initial assessment indicates a potential for photosensitivity, nonclinical studies are conducted. The in vitro 3T3 NRU phototoxicity test is the standard initial assay.[15][25]
-
Clinical Evaluation: If nonclinical studies suggest a photosafety risk, this must be carefully evaluated in clinical trials. This may involve phototesting in human volunteers and implementing strict sun avoidance measures for trial participants.[26]
Troubleshooting Guides
Issue 1: High variability or inconsistent results in in vitro phototoxicity assays (e.g., MTT, NRU).
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a standardized cell seeding density and that cells are in the logarithmic growth phase. Perform experiments at the same level of cell confluence.[27] |
| Variable Photosensitizer Uptake | If possible, perform photosensitizer incubation in serum-free medium to avoid interference from serum proteins. If serum is required, maintain a consistent concentration and incubation time across all experiments.[27] |
| Non-uniform Light Delivery | Verify that the light source provides a uniform beam across the entire treatment area (e.g., all wells of a 96-well plate). Regularly calibrate the power output of the light source.[27] |
| Photosensitizer Aggregation | Hydrophobic porphyrins can aggregate in aqueous media, reducing their effective concentration and photodynamic activity. Consider using a small amount of a biocompatible solvent (e.g., DMSO) in the final medium or using a formulation designed to improve solubility.[27] |
| Cell Culture Contamination | Regularly test cell cultures for mycoplasma and other contaminants, as these can affect cell health and response to treatment.[28][29] |
Issue 2: Significant toxicity observed in "dark control" (photosensitizer, no light) group.
| Possible Cause | Troubleshooting Step |
| Inherent Cytotoxicity of the Porphyrin | The porphyrin derivative itself may be cytotoxic at the concentrations tested, independent of light activation. Perform a dose-response curve in the dark to determine the non-toxic concentration range.[5] |
| Solvent Toxicity | If a solvent like DMSO is used to dissolve the porphyrin, ensure the final concentration in the cell culture medium is below the toxic threshold for the cell line being used (typically <0.5%). Run a solvent-only control. |
| Extended Incubation Time | Long incubation times may lead to increased dark toxicity. Optimize the incubation time to achieve sufficient cellular uptake without causing significant dark cytotoxicity. |
| Photosensitizer Instability | The porphyrin derivative may be unstable in the culture medium, degrading into toxic byproducts. Assess the stability of the compound under your experimental conditions. |
Issue 3: Low or no phototoxic effect observed in the experimental group.
| Possible Cause | Troubleshooting Step |
| Suboptimal Photosensitizer Concentration or Incubation Time | Insufficient cellular uptake of the photosensitizer will result in a weak photodynamic effect. Optimize the concentration and incubation time to maximize uptake without causing dark toxicity.[27] |
| Inadequate Light Dose or Incorrect Wavelength | Ensure the light source emits at the correct wavelength corresponding to the porphyrin's absorption spectrum. The total light dose (fluence) may be too low; perform a light-dose escalation study.[27] |
| Low Oxygen Levels (Hypoxia) | The generation of ROS is oxygen-dependent. In dense cell cultures, hypoxia can reduce the efficacy of photodynamic therapy. Ensure adequate gas exchange during the experiment.[27] |
| Rapid Efflux of Photosensitizer | Some cell lines may actively pump out the photosensitizer. Consider using efflux pump inhibitors or modifying the porphyrin structure to reduce efflux. |
Quantitative Data Summary
Table 1: Comparative Phototoxicity of Porphyrin Derivatives in Cancer Cell Lines
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC₅₀ (µM) | Reference |
| Cationic Porphyrin 13 | HEp2 | 1 | 2 | [5] |
| Glyco-conjugated Porphyrin 36 | Y79 | Not specified | 0.35 | [5] |
| Amphiphilic Porphyrin 16 | HeLa | 3.6 | 0.11 | [5] |
| Amphiphilic Porphyrin 16 | U87MG | 3.6 | 0.15 | [5] |
| β-substituted Porphyrin 42 | HeLa | Not specified | 4.43 | [5] |
Table 2: Efficacy of Strategies to Mitigate Skin Photosensitivity
| Intervention | Model | Endpoint | Result | Reference |
| Porphyrin-lipid nanoparticles (Porphysomes) | Rat | Skin erythema and edema | Markedly reduced symptoms of skin photosensitivity compared to Photofrin at 4 days post-injection. No detectable skin response by day 12. | [6][7] |
| Vitamin E (50 mg/day) + Vitamin C (150 mg/day) | Human (Variegate Porphyria patients) | PPOX gene expression in lymphocytes | Increased PPOX expression, suggesting a restoration of antioxidant defenses. | [9] |
| β-carotene, lycopene, ascorbic acid, α-tocopherol | Human fibroblasts | Cell protection against PPIX phototoxicity | Combination of antioxidants offered significant cell protection. | [8] |
| Methyl aminolaevulinate (MAL) clearance | Human volunteers | Porphyrin fluorescence in forearm skin | Fluorescence halved after 8 hours and reduced by >90% within 24 hours. Photosensitivity ceased within 24-48 hours. | [10] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay (adapted from OECD TG 432)
-
Cell Seeding: Seed Balb/c 3T3 cells in two separate 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[15]
-
Treatment: Prepare a range of concentrations of the test porphyrin. Remove the culture medium and add the photosensitizer solutions to both plates.
-
Pre-incubation: Incubate the cells with the photosensitizer for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake.
-
Irradiation:
-
Expose one plate (+Light) to a non-cytotoxic dose of simulated solar light (e.g., 5 J/cm² UVA).[30]
-
Keep the second plate (-Light) in the dark for the same duration.
-
-
Post-incubation: Wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake:
-
Incubate the cells with medium containing Neutral Red dye for 3 hours.
-
Wash the cells and then extract the dye from the viable cells using a solubilization solution.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ values for both the +Light and -Light conditions. Determine the Photo-Irritation Factor (PIF) by dividing the IC₅₀ (-Light) by the IC₅₀ (+Light). A PIF > 5 is generally considered indicative of phototoxicity.[15]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Seed cells in a 6-well plate or on glass coverslips and allow them to attach.
-
Photosensitizer Loading: Treat the cells with the porphyrin photosensitizer at the desired concentration and for the optimal duration. Include a vehicle-only control.
-
ROS Probe Staining: Wash the cells and incubate them with a ROS-sensitive fluorescent probe (e.g., 5 µM MitoSOX Green for mitochondrial superoxide or CM-H2DCFDA for general ROS) for 10-30 minutes in the dark, according to the manufacturer's instructions.[17][18][19]
-
Irradiation: Irradiate the cells with the appropriate wavelength and dose of light. Keep a set of stained cells in the dark as a control.
-
Detection:
-
Flow Cytometry: Immediately after irradiation, harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry.[17]
-
Fluorescence Microscopy: Mount the coverslips and visualize the fluorescence using a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell populations. An increase in fluorescence in the irradiated group compared to the dark control indicates ROS production.
Visualizations
Signaling Pathways and Workflows
Caption: Core mechanism of porphyrin-induced photosensitization.
Caption: Signaling pathway of PPIX-induced necrotic cell death.[4]
Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photodynamic and non-photodynamic actions of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutaneous photosensitivity of phototheranostic porphyrin–lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutaneous photosensitivity of phototheranostic porphyrin-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant inhibition of porphyrin-induced cellular phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidants restore protoporphyrinogen oxidase in variegate porphyria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phototoxic reaction and porphyrin fluorescence in skin after topical application of methyl aminolaevulinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines [cptclabs.com]
- 12. ICH Releases New Photosafety Testing Guideline for Comment | RAPS [raps.org]
- 13. fda.gov [fda.gov]
- 14. Phototoxicity | UKAAT [ukaat.org.uk]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 17. Enhanced Intracellular Reactive Oxygen Species by Photodynamic Therapy Effectively Promotes Chemoresistant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Precise determination of the erythema response of human skin to ultraviolet radiation and quantification of effects of protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spectrophotometric Measurement of Minimal Erythema Dose Sites after Narrowband Ultraviolet B Phototesting: Clinical Implication of Spetrophotometric Values in Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of cutaneous erythema by means of photodensitometry: application to cutaneous photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative Assessment of Age-dependent Changes in Porphyrins from Fluorescence Images of Ultraviolet Photography by Image Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. database.ich.org [database.ich.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. promocell.com [promocell.com]
- 29. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 30. enfo.hu [enfo.hu]
Potential for degradation products of Pd(II)TMPyP tetrachloride to be phototoxic.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pd(II)TMPyP tetrachloride. The focus is on the potential for its degradation products to be phototoxic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its phototoxicity a concern?
This compound, or palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride, is a synthetic porphyrin. Porphyrins are potent photosensitizers, meaning they can absorb light and transfer the energy to molecular oxygen to produce reactive oxygen species (ROS). This property makes them useful in applications like photodynamic therapy (PDT) for cancer. However, this same mechanism can lead to unintended phototoxicity, causing damage to healthy cells and tissues upon light exposure. A concern for any photosensitizer is its stability; if the parent compound degrades, its degradation products might also be phototoxic, potentially leading to unforeseen biological consequences.
Q2: What are the likely degradation products of Pd(II)TMPyP under irradiation?
While specific, comprehensively characterized degradation products of Pd(II)TMPyP are not extensively documented in publicly available literature, the photodegradation of porphyrins generally proceeds via oxidation of the macrocycle by ROS. The highly reactive singlet oxygen, generated by the photosensitizer itself, can attack the porphyrin ring, leading to the formation of open-chain tetrapyrroles, such as biladienones. The specific fragments will depend on the exact cleavage sites on the porphyrin macrocycle.
Q3: Are the degradation products of Pd(II)TMPyP expected to be phototoxic?
Yes, it is plausible that the degradation products of Pd(II)TMPyP are also phototoxic. Porphyrin-like fragments and linear tetrapyrroles (bilins) can still possess photosensitizing capabilities. They may retain the ability to absorb light and generate ROS, thus contributing to overall phototoxicity. Therefore, when assessing the phototoxic potential of a Pd(II)TMPyP formulation, it is crucial to consider the effects of both the parent compound and its photodegradation products.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in experiments.
Possible Cause: Phototoxicity due to ambient light exposure.
Troubleshooting Steps:
-
Control for Light Exposure: Ensure all experimental steps involving Pd(II)TMPyP, from stock solution preparation to cell incubation, are performed in the dark or under dim, red light to prevent unintended photoactivation.
-
"Dark" Control Group: Always include a control group that is treated with Pd(II)TMPyP but not exposed to light. This will help differentiate between inherent cytotoxicity and phototoxicity.
-
Vehicle Control: Include a vehicle control (the solvent used to dissolve the Pd(II)TMPyP) to rule out any cytotoxic effects of the solvent itself.
Issue 2: Inconsistent results in phototoxicity assays.
Possible Cause: Inconsistent light source or dosimetry.
Troubleshooting Steps:
-
Calibrate Light Source: Regularly calibrate the light source to ensure a consistent and known light dose (fluence rate) is delivered to the samples.
-
Standardize Geometry: Maintain a consistent distance and geometry between the light source and the experimental samples for all experiments.
-
Monitor Temperature: Use filters to block heat from the lamp and monitor the temperature of the samples during irradiation to prevent thermal effects from confounding the results.
Issue 3: Difficulty in interpreting the mechanism of cell death (apoptosis vs. necrosis).
Possible Cause: The mode of cell death is often dependent on the dose of the photosensitizer and the light dose.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform experiments with a range of Pd(II)TMPyP concentrations and light doses. High doses tend to induce rapid necrosis, while lower doses are more likely to trigger apoptosis.
-
Multiple Cell Death Assays: Use a combination of assays to distinguish between apoptosis and necrosis. For example, Annexin V/Propidium Iodide staining can differentiate between early apoptotic, late apoptotic, and necrotic cells. Caspase activation assays can specifically measure apoptotic pathway engagement.
Quantitative Data
| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| 3-PdTPyP | A375 | Not Specified | 0.43 | |
| 4-PdTPyP | B16-F10 | Not Specified | 0.51 | |
| Pd-Tripor | HeLa | Not Specified | 9.6 | |
| Palladium(II)/diphosphine-coordinated meso-tetrapyridyl porphyrin (PS2) | MIA PaCa-2 | 1.3 ± 0.1 | 3 |
The quantum yield of reactive oxygen species generation is another critical parameter. The singlet oxygen quantum yield for the related compound meso-tetra(N-methyl-4-pyridyl) porphine (B87208) (TMPyP) has been reported to be in the range of 0.503 to 0.74.
Experimental Protocols
In Vitro Phototoxicity Testing: 3T3 Neutral Red Uptake (NRU) Assay
This protocol is based on the OECD Test Guideline 432.
Objective: To assess the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of light.
Methodology:
-
Cell Culture: Maintain Balb/c 3T3 mouse fibroblasts in appropriate culture conditions. Seed 1x10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for monolayer formation.
-
Pre-incubation: Prepare eight different concentrations of the test substance (e.g., Pd(II)TMPyP or its isolated degradation products). Replace the culture medium in both plates with the test substance dilutions and incubate for 1 hour in the dark.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while keeping the other plate in the dark.
-
Post-incubation: Replace the treatment medium in both plates with fresh culture medium and incubate for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red solution for 3 hours. Subsequently, wash the cells and extract the dye.
-
Data Analysis: Measure the absorbance of the extracted dye. Calculate cell viability for each concentration relative to untreated controls. Compare the IC50 values from the irradiated (+UV) and non-irradiated (-UV) plates to determine the Photo-Irritation-Factor (PIF). A PIF significantly greater than 1 indicates phototoxic potential.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Objective: To qualitatively and quantitatively measure the generation of intracellular ROS following photosensitization.
Methodology:
-
Cell Preparation: Culture cells of interest to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and incubate them with a working solution of DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
-
Photosensitizer Treatment: Remove the DCFH-DA solution, wash the cells, and add the medium containing the photosensitizer (Pd(II)TMPyP or its degradation products) at the desired concentration.
-
Irradiation: Expose the cells to the light source for the desired duration. Include a non-irradiated control group.
-
Detection: Immediately following irradiation, measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity in the irradiated group compared to the control group indicates ROS production.
Visualizations
Experimental Workflow for Phototoxicity Assessment
Caption: Workflow for the 3T3 NRU Phototoxicity Assay.
Signaling Pathway of Phototoxicity-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by phototoxicity.
Validation & Comparative
Distinguishing Apoptosis from Necrosis Induced by Pd(II)TMPyP Tetrachloride Photodynamic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a promising modality in cancer treatment that utilizes a photosensitizer, light, and oxygen to induce cell death. The specific cell death pathway triggered—primarily apoptosis or necrosis—is a critical determinant of the therapy's overall efficacy and the subsequent immune response. This guide provides a framework for validating whether a specific photosensitizer, Pd(II)TMPyP tetrachloride, induces apoptosis or necrosis. While direct comparative quantitative data for this novel compound is emerging, this document outlines the established methodologies and expected outcomes based on studies of similar palladium-containing porphyrins and other photosensitizers.
Understanding the Cell Death Dichotomy in PDT
The mode of cell death following PDT is contingent on several factors, including the photosensitizer's chemical nature, its subcellular localization, the light dose administered, and the cell type being treated.[1][2]
-
Apoptosis , or programmed cell death, is an active, energy-dependent process characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3] It is generally considered a non-inflammatory process.
-
Necrosis is a passive, lytic form of cell death resulting from overwhelming cellular damage.[3] It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can provoke an inflammatory response.[4]
The prevalence of one pathway over the other carries significant implications for the therapeutic outcome. Apoptosis is often the preferred mechanism in cancer therapy due to its controlled and non-inflammatory nature. However, inducing necrosis can sometimes be beneficial, particularly for triggering an anti-tumor immune response.[5]
Experimental Validation of Apoptosis vs. Necrosis
A multi-assay approach is essential to definitively characterize the cell death modality induced by this compound PDT. Below are the standard experimental protocols and how to present the resulting data.
Data Presentation: Quantifying Cell Death
Quantitative data from the following assays should be summarized in clear, well-structured tables to facilitate comparison between different treatment conditions (e.g., varying concentrations of this compound, different light doses).
Table 1: Flow Cytometry Analysis of Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (No treatment) | ||||
| Light Only | ||||
| Pd(II)TMPyP Only | ||||
| Pd(II)TMPyP + Light (Dose 1) | ||||
| Pd(II)TMPyP + Light (Dose 2) |
Table 2: Quantification of Necrosis via Lactate (B86563) Dehydrogenase (LDH) Release Assay
| Treatment Group | Absorbance (490 nm) | % Cytotoxicity (Compared to Max LDH Release) |
| Control (Spontaneous LDH Release) | ||
| Light Only | ||
| Pd(II)TMPyP Only | ||
| Pd(II)TMPyP + Light (Dose 1) | ||
| Pd(II)TMPyP + Light (Dose 2) | ||
| Maximum LDH Release Control | 100% |
Table 3: Measurement of Apoptosis via Caspase-3 Activity Assay
| Treatment Group | Fold Increase in Caspase-3 Activity (Compared to Control) |
| Control (No treatment) | 1.0 |
| Light Only | |
| Pd(II)TMPyP Only | |
| Pd(II)TMPyP + Light (Dose 1) | |
| Pd(II)TMPyP + Light (Dose 2) | |
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a cornerstone assay for differentiating between apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat cells with this compound for a specified duration, followed by light irradiation at the appropriate wavelength and dose. Include untreated, light-only, and photosensitizer-only controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.[6]
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[7]
-
Add PI staining solution and incubate for 5-15 minutes on ice or at room temperature.[7]
-
Analyze the cells by flow cytometry within one hour.[8]
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies necrosis by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane rupture.[9]
-
Principle: LDH released from necrotic cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of necrotic cells and can be measured spectrophotometrically.[1]
-
Protocol:
-
Culture and treat cells as described for the Annexin V/PI assay. Include a "maximum LDH release" control by treating a set of cells with a lysis buffer.
-
Carefully collect the cell culture supernatant from each well.
-
Add the supernatant to a new assay plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light, for 10-30 minutes.[1]
-
Add the stop solution.
-
Measure the absorbance at 490-520 nm using a microplate reader.[1]
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 in apoptotic cell lysates cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be quantified by measuring its absorbance.[10]
-
Protocol:
-
Following PDT treatment, harvest the cells.
-
Lyse the cells using a chilled cell lysis buffer.[11]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Add the reaction buffer (containing DTT) and the caspase-3 substrate to the supernatant.[11]
-
Incubate at 37°C for 1-2 hours.[12]
-
Measure the absorbance at 400-405 nm.[11]
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying molecular pathways and the experimental process can aid in understanding and planning experiments.
References
- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
A Researcher's Guide to Caspase Activation Assays Following Pd(II)TMPyP Tetrachloride Treatment
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Caspases, a family of cysteine proteases, are central to this process, acting as initiators and executioners of the apoptotic cascade. Therefore, the quantitative assessment of caspase activation is a critical step in the preclinical evaluation of new drug candidates like Pd(II)TMPyP tetrachloride.
Comparison of Common Caspase Activation Assays
Several robust methods are available to measure caspase activation, each with distinct advantages and limitations. The choice of assay often depends on the specific research question, available equipment, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages | Typical Throughput |
| Colorimetric/Fluorometric Substrate Assays | Cleavage of a caspase-specific peptide substrate conjugated to a chromophore or fluorophore by active caspases in cell lysates. | Simple, rapid, and cost-effective. High-throughput compatible. | Measures bulk activity of a cell population, not single-cell resolution. Substrate specificity can be a concern. | High |
| Western Blotting | Detection of the cleaved (active) forms of specific caspases or their substrates (e.g., PARP) using antibodies. | High specificity for individual caspases. Provides information on protein levels. | Semi-quantitative. Lower throughput and more time-consuming. | Low to Medium |
| Flow Cytometry | Detection of active caspases in individual cells using fluorescently labeled inhibitors (FLICA) or substrates. | Single-cell analysis. Allows for multiplexing with other apoptotic markers (e.g., Annexin V). | Requires a flow cytometer. Can be more expensive per sample. | Medium to High |
| Immunofluorescence/Immunohistochemistry | In situ detection of active caspases in cells or tissue sections using specific antibodies. | Provides spatial information on caspase activation within cells and tissues. | Can be subjective and difficult to quantify accurately. | Low to Medium |
Quantitative Comparison of Caspase Activation by Alternative Apoptosis-Inducing Agents
To provide a reference for evaluating the potency of this compound, the following tables summarize typical quantitative data for caspase activation induced by established chemotherapeutic and research compounds. Note: These values can vary significantly depending on the cell line, drug concentration, and treatment duration.
Table 1: Caspase-3/7 Activation
| Compound | Cell Line | Concentration | Incubation Time | Fold Increase in Activity (vs. Control) | Reference Assay |
| Cisplatin | A2780 (ovarian) | IC90 | 48h | 2-3 fold | Colorimetric Substrate Assay[1] |
| Etoposide | HOC313 (head and neck) | 100 µg/ml | 12h | ~4 fold | Luminescence-based Assay[2] |
| Staurosporine | HCT116 (colon) | 1 µM | 24h | >10 fold | Luminescence-based Assay[3] |
Table 2: Caspase-8 Activation
| Compound | Cell Line | Concentration | Incubation Time | % of Cells with Active Caspase-8 | Reference Assay |
| Novel Pd(II) Complex 2a | MCF-7 (breast) | 25 µM | 24h | 50.33 ± 2.53% | Flow Cytometry[4] |
| Cisplatin | MCF-7 (breast) | 25 µM | 24h | 13.83 ± 1.40% | Flow Cytometry[4] |
| Etoposide | SK-N-AS (neuroblastoma) | 50 µM | 48h | Cleavage observed | Western Blot[5] |
Table 3: Caspase-9 Activation
| Compound | Cell Line | Concentration | Incubation Time | % of Cells with Active Caspase-9 | Reference Assay |
| Novel Pd(II) Complex 2a | MCF-7 (breast) | 25 µM | 24h | 40.63 ± 1.15% | Flow Cytometry[4] |
| Cisplatin | MCF-7 (breast) | 25 µM | 24h | 8.75 ± 1.12% | Flow Cytometry[4] |
| Staurosporine | PaTu 8988t (pancreatic) | 1 µM | 6h | Peak cleavage observed | Western Blot[6] |
Signaling Pathways in Apoptosis
The two primary apoptosis pathways, the intrinsic and extrinsic pathways, converge on the activation of executioner caspases. Understanding these pathways is crucial for interpreting caspase activation data.
Caption: The intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflows
The following diagrams illustrate the typical workflows for common caspase activation assays.
Caption: Workflow for colorimetric and fluorometric caspase assays.
Caption: Workflow for Western Blot analysis of caspases.
Caption: Workflow for flow cytometry-based caspase assays.
Detailed Experimental Protocols
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is adapted from commercially available kits and provides a general procedure for measuring caspase-3 activity in cell lysates.
Materials:
-
Cells treated with this compound or control vehicle.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT).
-
Caspase-3 Substrate (e.g., Ac-DEVD-pNA, 4 mM stock).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
Add 50 µg of protein from each cell lysate to a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Protocol 2: Western Blot for Cleaved PARP
This protocol outlines the detection of the 89 kDa cleaved fragment of PARP, a hallmark of caspase-3 activation.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against cleaved PARP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Mix 20-30 µg of protein from each cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity of the cleaved PARP fragment and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Flow Cytometry for Apoptosis using Annexin V and Propidium Iodide
This assay allows for the simultaneous detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[7][8][9][10][11]
Materials:
-
Cells treated with this compound or control vehicle.
-
Annexin V-FITC.
-
Propidium Iodide (PI).
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Acquisition:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Use appropriate software to gate the cell populations and quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Considerations for this compound
Given that this compound is a metalloporphyrin, its mechanism of action could involve photodynamic therapy (PDT) if experiments are conducted under light exposure. Porphyrin-based photosensitizers are known to generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis.[12][13][14][15] Therefore, it is crucial to control light conditions during experiments and consider the possibility of light-induced apoptosis.
Furthermore, some palladium complexes have been reported to induce necrosis rather than apoptosis.[16] It is therefore recommended to use assays that can distinguish between these two modes of cell death, such as the Annexin V/PI flow cytometry assay.
References
- 1. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. DNA damage and apoptosis induced by photosensitization of 5,10,15,20-tetrakis (N-methyl-4-pyridyl)-21H,23H-porphyrin via singlet oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two combined photosensitizers: a goal for more effective photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell death-inducing effect of novel palladium(II) and platinum(II) complexes on non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Mitochondrial Dysfunction After Pd(II)TMPyP Tetrachloride Photodynamic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a promising therapeutic modality for cancer treatment that utilizes a photosensitizer, light, and oxygen to induce cell death. A key strategy to enhance PDT efficacy is the targeted delivery of photosensitizers to mitochondria. These organelles are central to cellular energy metabolism and apoptosis, making them a prime target for therapeutic intervention. This guide provides a comparative assessment of mitochondrial dysfunction induced by photodynamic therapy, with a focus on the potential of palladium(II) meso-tetra(N-methyl-4-pyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride) and other mitochondria-targeting photosensitizers.
Principles of Mitochondria-Targeted Photodynamic Therapy
The rationale for targeting mitochondria in PDT is twofold. Firstly, mitochondria are the primary sites of oxygen consumption within the cell, ensuring a high local concentration of a key substrate for the photodynamic reaction. Secondly, damage to mitochondria can initiate the intrinsic apoptotic pathway, leading to programmed cell death. Upon activation by light, a mitochondria-localized photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which can lead to:
-
Disruption of the Mitochondrial Membrane Potential (ΔΨm): Damage to the inner mitochondrial membrane leads to the dissipation of the proton gradient, compromising ATP synthesis.
-
Increased Mitochondrial Permeability: The opening of the mitochondrial permeability transition pore (mPTP) allows for the release of pro-apoptotic factors.
-
Release of Cytochrome c: This heme protein, once in the cytosol, activates the caspase cascade, leading to apoptosis.
-
Oxidative Damage: ROS can directly damage mitochondrial DNA, proteins, and lipids, further impairing mitochondrial function.
Comparative Analysis of Mitochondria-Targeting Photosensitizers
While specific quantitative data for this compound's direct impact on mitochondrial function from comparative studies is emerging, its cationic porphyrin structure suggests a propensity for mitochondrial accumulation. The following table compares the performance of other well-characterized mitochondria-targeting photosensitizers, providing a benchmark for assessing novel compounds like this compound.
| Photosensitizer | Targeting Moiety | Mitochondrial Localization (Pearson's Coefficient) | Singlet Oxygen Production (Arbitrary Units) | Change in Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Cell Line | Reference |
| Verteporfin (BPD-MA) | None (lipophilic) | 0.722 ± 0.044 | 21,072 ± 423.1 | - | Various | [1] |
| 0323 (Verteporfin Derivative) | Triphenylphosphine | 0.860 ± 0.012 | 35,339 ± 666 | Significant reduction at 6 min | Various | [1] |
| 0317 (Verteporfin Derivative) | Guanidinium | 0.678 ± 0.029 | 24,142 ± 451.5 | - | Various | [1] |
| IR700DX-6T | Translocator Protein (TSPO) Ligand | High (qualitative) | Not specified | Not specified | MDA-MB-231 | [2] |
| Rh-PTZ | Lipophilic Cation | High (qualitative) | Type I ROS (O₂•⁻, •OH) | Not specified | 4T1 | [3] |
Note: Higher Pearson's coefficient indicates better co-localization with mitochondria. Higher singlet oxygen production suggests greater phototoxic potential. A significant reduction in the red/green fluorescence ratio of mitochondrial membrane potential-sensitive dyes indicates mitochondrial depolarization.
Experimental Protocols for Assessing Mitochondrial Dysfunction
The following are detailed methodologies for key experiments used to evaluate mitochondrial dysfunction after PDT.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondrial matrix of healthy cells, driven by the high mitochondrial membrane potential, and forms red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates a loss of ΔΨm.[4]
Protocol:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish).
-
Treat cells with the photosensitizer for the desired time.
-
Irradiate the cells with light of the appropriate wavelength and dose.
-
At the desired post-irradiation time points, incubate the cells with 5 µM JC-1 at 37°C for 15-30 minutes in the dark.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Acquire fluorescence images using a fluorescence microscope or plate reader with appropriate filters for red aggregates (e.g., excitation ~560 nm, emission ~595 nm) and green monomers (e.g., excitation ~485 nm, emission ~530 nm).
-
Quantify the fluorescence intensity of both red and green channels and calculate the red/green ratio.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence. An increase in red fluorescence intensity indicates an increase in mitochondrial ROS production.
Protocol:
-
Seed and treat cells with the photosensitizer and light as described above.
-
At the desired time point, incubate the cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C in the dark.[5]
-
Wash the cells with warm PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy (e.g., excitation ~510 nm, emission ~580 nm).
-
Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS.
Assessment of Apoptosis via Annexin V and Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Collect both adherent and floating cells after PDT treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The cell populations can be distinguished as follows:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizing the Pathways and Workflows
Signaling Pathway of PDT-Induced Mitochondrial Apoptosis
Caption: PDT-induced mitochondrial apoptosis pathway.
Experimental Workflow for Assessing Mitochondrial Dysfunction
Caption: Workflow for mitochondrial dysfunction assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tumor Mitochondria-targeted Photodynamic Therapy with a Translocator Protein (TSPO)-specific Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeting Type-I Photodynamic Therapy Based on Phenothiazine for Realizing Enhanced Immunogenic Cancer Cell Death via Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray induced photodynamic therapy (PDT) with a mitochondria-targeted liposome delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted photodynamic therapy triggers GSDME-mediated pyroptosis and sensitizes anti-PD-1 therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of DNA Damage by Pd(II)TMPyP Tetrachloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative analysis of DNA damage induced by Pd(II)TMPyP tetrachloride, a palladium-containing porphyrin known for its interaction with G-quadruplex DNA structures. The performance of this compound in inducing DNA damage is compared with other alternatives, supported by experimental data and detailed methodologies.
Introduction
This compound belongs to a class of compounds known as G-quadruplex ligands. These molecules selectively bind to and stabilize G-quadruplexes, which are four-stranded DNA structures prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, G-quadruplex ligands can interfere with critical cellular processes like DNA replication and transcription, leading to DNA damage and ultimately, cell death. This makes them promising candidates for anticancer therapies. The DNA-damaging effects of Pd(II)TMPyP and similar porphyrins are often enhanced by photoactivation, which generates reactive oxygen species (ROS) that can induce oxidative DNA lesions and strand breaks.[1][2]
This guide will delve into the quantitative methods used to assess the DNA damage caused by this compound and compare its effects to cisplatin (B142131), a conventional DNA-damaging anticancer drug.
Quantitative Comparison of DNA Damage
The following tables summarize the quantitative data on DNA damage induced by Pd(II)-containing porphyrins and the well-established anticancer drug, cisplatin. The data for Pd(II)-porphyrins is derived from studies on related compounds and illustrates the typical extent of damage observed.
Table 1: Quantification of DNA Damage by a Pd(II)-Porphyrin Complex upon Photoactivation [3]
| Treatment Condition (PdTThPor Concentration) | Single-Strand Breaks (Breaks per 1000 bp) | Oxidized Purines (Breaks per 1000 bp) |
| 5 µM (in dark) | ~0.1 | ~0.15 |
| 10 µM (in dark) | ~0.1 | ~0.2 |
| 20 µM (in dark) | ~0.15 | ~0.3 |
| 5 µM (+ light) | ~0.2 | ~0.4 |
| 10 µM (+ light) | ~0.3 | ~0.7 |
| 20 µM (+ light) | ~0.4 | ~1.1 |
Data is approximated from graphical representations in the source study and represents damage to plasmid DNA. The study used a meso-tetra(2-thienyl)porphyrin with a peripheral Pd(II) complex (PdTThPor), which is structurally related to Pd(II)TMPyP.
Table 2: Quantification of DNA Damage by Cisplatin
| Cisplatin Concentration | DNA Adducts (lesions/10kb) in DHFR gene |
| 10 µM | ~0.17 |
This table presents data on the formation of DNA adducts by cisplatin in the DHFR gene of mouse leukemia cells. This type of damage is distinct from the primary oxidative damage caused by photoactivated Pd(II)TMPyP.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[4][5][6] An adaptation of this assay can be used to detect oxidative base damage by incorporating DNA glycosylases like formamidopyrimidine-DNA glycosylase (Fpg) that recognize and cleave at oxidized purines.[3]
Protocol for Alkaline Comet Assay with Fpg for Oxidized Base Detection:
-
Cell Preparation: Treat cells with this compound at the desired concentrations. For photoactivated studies, expose the cells to an appropriate light source (e.g., white light at an irradiance of 50 mW/cm²) for a defined period.[3]
-
Embedding Cells in Agarose (B213101): Mix a single-cell suspension with low melting point agarose (0.5% in PBS) at 37°C and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Enzyme Treatment: Wash the slides three times with an enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/ml BSA, pH 8.0). Add Fpg enzyme solution to the slides and incubate for 30 minutes at 37°C. A parallel set of slides should be incubated with buffer only to measure strand breaks alone.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding. Conduct electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.[5]
LM-PCR allows for the detection of DNA breaks at the nucleotide level within specific gene sequences.[7][8][9] This is particularly useful for investigating if this compound induces damage at G-quadruplex forming sequences.
Generalized Protocol for LM-PCR:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells treated with this compound (with or without photoactivation).
-
Primer Extension: Use a gene-specific primer that anneals upstream of the putative G-quadruplex target site. Extend the primer with a DNA polymerase that is blocked by DNA lesions. This will generate a population of blunt-ended DNA fragments where the ends correspond to the damage sites.
-
Ligation of Asymmetric Linker: Ligate a double-stranded, asymmetric linker to the blunt ends of the fragments generated in the previous step.
-
PCR Amplification: Amplify the ligated products using a second gene-specific primer (nested to the first) and a primer complementary to the ligated linker.
-
Analysis: Analyze the PCR products on a sequencing gel to map the precise locations of the DNA breaks. The intensity of the bands will correlate with the frequency of damage at each nucleotide position.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying specific oxidative DNA lesions like 8-oxoguanine (8-oxoG).[10][11][12][13]
Protocol Outline:
-
DNA Extraction and Hydrolysis: Isolate genomic DNA from treated cells and hydrolyze it to its constituent nucleosides or bases using enzymatic or acid hydrolysis.
-
Chromatographic Separation: Inject the hydrolyzed DNA sample into an HPLC system equipped with a reverse-phase column to separate the different nucleosides/bases.
-
Electrochemical Detection: As the separated components elute from the column, they pass through an electrochemical detector. 8-oxoG is electrochemically active and will generate a signal at a specific potential.
-
Quantification: Quantify the amount of 8-oxoG in the sample by comparing the peak area to a standard curve generated with known amounts of 8-oxoG. The results are typically normalized to the amount of guanine (B1146940) in the sample.
Signaling Pathways and Experimental Workflows
G-quadruplex ligands like this compound can induce DNA damage that activates cellular DNA damage response (DDR) pathways. The stabilization of G-quadruplexes can lead to replication fork stalling and the generation of single-strand DNA (ssDNA) and double-strand breaks (DSBs). These are primarily sensed by the ATR/Chk1 and ATM/Chk2 pathways, respectively.[14][15][16][17][18]
Caption: DNA damage response pathway activated by this compound.
The following diagram illustrates a typical workflow for the quantitative analysis of DNA damage induced by this compound.
Caption: Experimental workflow for DNA damage quantification.
Conclusion
This compound and related G-quadruplex ligands represent a distinct class of DNA damaging agents with a mechanism that differs significantly from classical chemotherapeutics like cisplatin. The primary mode of action for photoactivated Pd(II)TMPyP involves the generation of oxidative stress, leading to single-strand breaks and base lesions, particularly oxidized purines. In contrast, cisplatin forms covalent adducts with DNA. The choice of quantitative assay depends on the specific type of DNA damage being investigated. The Comet assay provides a general measure of strand breaks and can be modified to detect oxidative lesions. LM-PCR offers high-resolution mapping of damage sites, which is crucial for understanding the sequence-specific effects of G-quadruplex ligands. HPLC-ECD provides precise quantification of specific oxidative adducts like 8-oxoguanine. Understanding the DNA damage profile of this compound and the cellular responses it elicits is essential for its further development as a potential therapeutic agent.
References
- 1. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A state-of-the-art view: G-quadruplex-targeting for platinum complexes’ treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-Interactive and Damage Study with meso-Tetra(2-thienyl)porphyrins Coordinated with Polypyridyl Pd(II) and Pt(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]
- 5. researchtweet.com [researchtweet.com]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. Ligation-mediated PCR for quantitative in vivo footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligation-mediated PCR for genomic sequencing and footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring the formation and repair of DNA damage by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Figure 3 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Pd(II)TMPyP and Pt(II)TMPyP Tetrachloride for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two prominent metalloporphyrins, Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride) and Platinum(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pt(II)TMPyP tetrachloride). This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their performance based on available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in various research fields. The following table summarizes the key characteristics of Pd(II)TMPyP and Pt(II)TMPyP tetrachloride.
| Property | This compound | Pt(II)TMPyP Tetrachloride |
| Molecular Formula | C₄₄H₃₆Cl₄N₈Pd | C₄₄H₃₆Cl₄N₈Pt |
| Molecular Weight | 925.04 g/mol | 1014.5 g/mol |
| Appearance | Dark purple to dark blue solid | Data not readily available, likely a colored solid |
| Solubility | Soluble in water. | Soluble in water. |
| Stability | Stable under recommended storage conditions. | Generally stable, though platinum complexes can exhibit varying ligand exchange kinetics. |
Performance in Key Applications
Both Pd(II)TMPyP and Pt(II)TMPyP have garnered significant interest for their potential applications in photodynamic therapy (PDT), as G-quadruplex DNA stabilizing agents for anticancer therapy, and as catalysts.
Interaction with G-Quadruplex DNA
G-quadruplexes are non-canonical DNA structures found in telomeres and oncogene promoters, making them attractive targets for anticancer drug development. Both Pd(II)TMPyP and Pt(II)TMPyP have been shown to interact with and stabilize these structures.
A comparative study on their interaction with the human telomeric G-quadruplex (Tel22) revealed that both porphyrins are effective stabilizers, with binding affinities in the range of 10⁶–10⁷ M⁻¹. The stabilization temperatures, a measure of their ability to maintain the G-quadruplex structure, were found to be remarkably similar and significantly higher than that of the metal-free TMPyP.
| Parameter | Pd(II)TMPyP | Pt(II)TMPyP |
| Binding Affinity (Kₐ) | 10⁶–10⁷ M⁻¹ | 10⁶–10⁷ M⁻¹ |
| Stabilization Temp. (ΔTₘ) | 30.9 ± 0.4 °C | 30.7 ± 0.6 °C |
| Selectivity (Quadruplex vs. Duplex DNA) | Modest (Selectivity Ratio: 330) | Modest (Selectivity Ratio: 150) |
These results suggest that both metalloporphyrins are potent G-quadruplex stabilizers, with the palladium complex showing slightly better selectivity for quadruplex over duplex DNA.
Photodynamic Therapy (PDT)
In PDT, a photosensitizer is activated by light to produce reactive oxygen species (ROS), which can induce cell death. The introduction of a heavy metal ion like palladium or platinum into the porphyrin core can enhance the generation of singlet oxygen, a key cytotoxic agent in PDT.
While direct comparative studies on the photodynamic efficiency of Pd(II)TMPyP and Pt(II)TMPyP are limited, studies on related palladium porphyrins have demonstrated their potential in PDT for pancreatic cancer models. The palladium ion is believed to favor the formation of the excited triplet state, which is crucial for singlet oxygen generation. Platinum-containing porphyrins have also been shown to be photostable and capable of generating singlet oxygen upon light irradiation.
A logical workflow for evaluating the photodynamic efficacy of these compounds is illustrated below.
Caption: Workflow for comparing the photodynamic efficacy of photosensitizers.
Experimental Protocols
Detailed experimental methodologies are essential for reproducing and building upon existing research. Below are summaries of protocols relevant to the comparison of Pd(II)TMPyP and Pt(II)TMPyP.
G-Quadruplex DNA Interaction Studies
Methodology based on UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy
-
Preparation of DNA Solutions: G-quadruplex DNA is formed by dissolving the oligonucleotide (e.g., Tel22) in a buffer solution containing potassium ions (e.g., 10 mM KPi, 50 mM KCl, pH 7.0) and annealing by heating to 90°C followed by slow cooling.
-
Spectroscopic Titrations:
-
UV-Vis Spectroscopy: A solution of the porphyrin is titrated with increasing concentrations of the G-quadruplex DNA. Changes in the Soret band of the porphyrin are monitored to determine the binding affinity.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the porphyrin is monitored as it is titrated with the G-quadruplex DNA. A "light switch" effect, where fluorescence increases upon binding, can be observed.
-
Circular Dichroism (CD) Spectroscopy: CD spectra are recorded to observe conformational changes in the DNA upon porphyrin binding.
-
-
FRET Melting Assays: A fluorescently labeled oligonucleotide that forms a G-quadruplex is used. The melting temperature (Tₘ) of the G-quadruplex in the absence and presence of the porphyrin is determined by monitoring the fluorescence as the temperature is increased. The change in melting temperature (ΔTₘ) indicates the degree of stabilization.
The following diagram illustrates the interaction between the porphyrins and G-quadruplex DNA.
Caption: Signaling pathway of G-quadruplex stabilization by metalloporphyrins.
Conclusion
Both this compound and Pt(II)TMPyP tetrachloride are valuable tools for researchers in various fields. Their strong interaction with and stabilization of G-quadruplex DNA make them promising candidates for the development of novel anticancer therapies. While both show potential as photosensitizers in photodynamic therapy, further direct comparative studies are needed to definitively establish which compound offers superior performance in this application. The choice between these two metalloporphyrins will ultimately depend on the specific experimental context and desired outcomes.
A Comparative Analysis of Pd(II)TMPyP Tetrachloride and Photofrin® for Photodynamic Therapy in Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a promising second-generation photosensitizer, Pd(II)TMPyP tetrachloride, and the clinically established Photofrin® in the context of lung cancer photodynamic therapy (PDT).
This analysis synthesizes available preclinical data to evaluate key performance indicators, including cytotoxicity, cellular uptake, reactive oxygen species (ROS) generation, and mechanisms of action. While direct head-to-head comparative studies are limited, this guide offers a structured comparison based on existing research to inform future drug development and experimental design.
Executive Summary
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce targeted cell death. Photofrin®, a first-generation photosensitizer, is approved for the treatment of certain types of lung cancer.[1][2] However, the quest for photosensitizers with improved photophysical properties, greater tumor selectivity, and reduced side effects has led to the investigation of second-generation agents like metalloporphyrins, including this compound.
This guide indicates that while Photofrin® has a well-documented, albeit modest, efficacy in lung cancer, palladium-containing porphyrins, such as this compound and its analogs, show potential for potent phototoxicity, distinct mechanisms of cell death, and efficient reactive oxygen species generation.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data from preclinical studies on lung cancer cell lines, primarily A549 (non-small cell lung carcinoma). It is important to note that the data for each photosensitizer are derived from separate studies, and experimental conditions may vary.
| Photosensitizer | Cell Line | IC50 Value (µM) | Light Dose (J/cm²) | Incubation Time (h) | Wavelength (nm) | Citation |
| Pd(II) analog (PdTPPo) | A549 | Not explicitly an IC50, but lethal effects observed at 0.1 µM and 0.5 µM | Variable | 1 | Not Specified (Red Light) | [1] |
| Photofrin® | H460 | 1.833 - 3.015 | Not Specified | Not Specified | Not Specified | [2] |
| Photofrin® | A549 | Cytotoxicity observed, but specific IC50 not provided | 0 - 0.225 | 2 | 630 | [3] |
Table 1: Comparative Cytotoxicity. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of photosensitizer potency. Lower IC50 values indicate higher potency. Direct comparison is challenging due to variations in experimental protocols across studies.
| Photosensitizer | Cell Line | Uptake Characteristics | Time to Max. Uptake (h) | Citation |
| Pd(II)TMPyP (and analogs) | General (Cationic Porphyrins) | Rapid uptake, localization in cytoplasm and potentially mitochondria. | Not specified for A549 | [4] |
| Photofrin® (as HPD) | A549 | Rapid accumulation, distributed in the cytoplasm. Strongest uptake among several lung cancer cell lines. | 12 | [5] |
Table 2: Cellular Uptake. This table summarizes the cellular uptake characteristics of the photosensitizers. Efficient uptake into cancer cells is crucial for effective PDT.
| Photosensitizer | Cell Type | ROS Detected | Method of Detection | Citation |
| Pd(II) analog (PdTPPS4) | G361 (Melanoma) | Reactive Oxygen Species (ROS) | CM-H2DCFDA | [6] |
| Photofrin® | RIF (Fibrosarcoma) | Reactive Oxygen Species (ROS), primarily Singlet Oxygen (¹O₂) | Explicit Dosimetry | [7][8] |
Table 3: Reactive Oxygen Species (ROS) Generation. This table outlines the generation of cytotoxic ROS by each photosensitizer upon light activation. The type and amount of ROS are critical determinants of PDT efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key experiments based on the available literature.
In Vitro Photodynamic Therapy Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human lung adenocarcinoma A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Photosensitizer Incubation: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing the desired concentration of either this compound or Photofrin®, and the cells are incubated for a specified period (e.g., 1 to 24 hours) in the dark.
-
Light Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with light of a specific wavelength (e.g., 630 nm for Photofrin®) and dose (e.g., 0-10 J/cm²).
-
Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader, and cell viability is calculated relative to untreated control cells.
Cellular Uptake Studies
-
Cell Preparation: A549 cells are seeded in appropriate culture vessels (e.g., plates or slides).
-
Photosensitizer Incubation: Cells are incubated with a specific concentration of the photosensitizer for various time points.
-
Quantification/Visualization:
-
Fluorometry: For quantitative analysis, cells are washed, lysed, and the fluorescence of the intracellular photosensitizer is measured using a fluorometer. A calibration curve is used to determine the concentration.[5]
-
Confocal Microscopy: For visualization of subcellular localization, cells are incubated with the photosensitizer, washed, and imaged using a confocal microscope. Specific organelle stains can be used for co-localization studies.
-
Detection of Reactive Oxygen Species (ROS)
-
Cell Treatment: A549 cells are incubated with the photosensitizer and subsequently irradiated as in the cytotoxicity assay.
-
ROS Probe Incubation: After irradiation, a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), is added to the cells and incubated for a specific time.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.[6]
Signaling Pathways and Mechanisms of Action
The mode of cell death induced by PDT is dependent on the photosensitizer's subcellular localization and the dose of treatment.
This compound and Analogs
Studies on palladium-containing porphyrins suggest that they can induce a necrotic form of cell death in A549 lung cancer cells.[1][3] This is in contrast to other cell lines where the same photosensitizer can induce apoptosis.[1] The primary targets appear to be cytoskeletal components, with immediate and strong damage to microtubules and actin microfilaments.[1] Cationic porphyrins, like Pd(II)TMPyP, are known to localize in the cytoplasm and potentially in the mitochondria.[4]
Photofrin®
Photofrin®-mediated PDT in lung cancer cells can induce both apoptosis and necrosis.[4] The specific pathway is often dose-dependent. At lower doses, apoptosis is more prevalent, while higher doses tend to lead to necrosis.[4] Photofrin® localizes primarily in cellular membranes.[9] PDT with Photofrin® has been shown to activate survival signaling pathways, such as the EGFR and STAT3 pathways, which could be potential targets for combination therapies to enhance PDT efficacy.[10] The apoptotic pathway involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria.[4][11]
Experimental Workflow
The general workflow for preclinical evaluation of photosensitizers in lung cancer involves a series of in vitro and in vivo experiments.
Conclusion
This comparative guide highlights the therapeutic potential of both this compound and Photofrin® for the photodynamic therapy of lung cancer. Photofrin® is a clinically established photosensitizer with a known, though sometimes limited, efficacy and a tendency to induce both apoptosis and necrosis while also activating cell survival pathways. This compound and related palladium porphyrins represent a promising class of second-generation photosensitizers that may offer potent cytotoxicity, potentially through different mechanisms of cell death such as necrosis, by targeting the cytoskeleton.
The lack of direct comparative studies necessitates caution when interpreting the presented data. Future research should focus on head-to-head comparisons of these photosensitizers under standardized experimental conditions to definitively determine their relative efficacy and to elucidate the specific signaling pathways involved in their photodynamic action in lung cancer. Such studies will be instrumental in guiding the development of more effective PDT strategies for lung cancer patients.
References
- 1. Photodynamic therapy of lung cancer, where are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro photodynamic therapy of human lung cancer: investigation of dose-rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targets and Mechanisms of Photodynamic Therapy in Lung Cancer Cells: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactive Oxygen Species Explicit Dosimetry for Photofrin-mediated Pleural Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reactive oxygen species explicit dosimetry to predict local tumor control for Photofrin-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autophagy sensitizes cancer cells to Photofrin-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy activated signaling from epidermal growth factor receptor and STAT3: Targeting survival pathways to increase PDT efficacy in ovarian and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update in clinical utilization of photodynamic therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pd(II)TMPyP Tetrachloride and 5-ALA Induced Protoporphyrin IX in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photodynamic therapy (PDT) efficacy of two distinct photosensitizing agents: the synthetically developed metalloporphyrin, Pd(II)TMPyP tetrachloride, and the endogenously synthesized protoporphyrin IX (PpIX) induced by the precursor molecule 5-aminolevulinic acid (5-ALA). The following sections detail their mechanisms of action, present comparative quantitative data from experimental studies, outline typical experimental protocols, and visualize the key cellular pathways involved.
Mechanism of Action
This compound: This exogenous photosensitizer is a palladium(II)-complexed meso-tetra(4-pyridyl)porphyrin. The introduction of the heavy palladium ion into the porphyrin core is designed to enhance the intersystem crossing from the excited singlet state to the triplet state, which is crucial for the efficient generation of singlet oxygen, a primary cytotoxic agent in Type II PDT.[1] Upon activation by light of a specific wavelength, this compound transfers energy to molecular oxygen, producing reactive oxygen species (ROS) that induce cellular damage and trigger cell death pathways.
5-ALA Induced Protoporphyrin IX (PpIX): 5-ALA is a prodrug that is metabolically converted within cells into the potent photosensitizer, protoporphyrin IX, through the heme biosynthesis pathway.[2] Cancer cells often exhibit altered enzymatic activity in this pathway, leading to a preferential accumulation of PpIX compared to normal cells.[2] Similar to other photosensitizers, when PpIX is exposed to light, it generates ROS, leading to cytotoxicity.[3][4]
Quantitative Data Presentation
The following tables summarize key performance indicators for this compound derivatives (PS1 and PS2, which are palladium(II)/diphosphine-coordinated meso-tetrapyridyl porphyrins) and 5-ALA induced PpIX from various studies. It is important to note that the experimental conditions differ between studies, which should be considered when making direct comparisons.
Table 1: Cellular Uptake and Cytotoxicity
| Photosensitizer | Cell Line | Concentration | Incubation Time | Light Dose (J/cm²) | IC50 | Cellular Uptake (Relative Fluorescence Units) | Citation |
| PS1 (Pd(II)TMPyP derivative) | MIA PaCa-2 (Pancreatic Cancer) | 3 µM | 90 min | 5.7 ± 0.06 | Not explicitly quantified, lower than PS2 | [1] | |
| PS2 (Pd(II)TMPyP derivative) | MIA PaCa-2 (Pancreatic Cancer) | 3 µM | 90 min | 1.3 ± 0.1 | Higher than PS1 | [1] | |
| 5-ALA | A431 (Epidermoid Carcinoma) | 0.5 - 2 mM | 4 h | 25 | 31-42% decrease in viability at 2mM | Not quantified | [5] |
| 5-ALA | MDA-MB-231 (Triple Negative Breast Cancer) | 2.5 µM (with Cisplatin) | Not specified | 6 and 9 | 46.78% and 53.6% apoptotic death (combination) | Not quantified | [6] |
Table 2: Reactive Oxygen Species (ROS) Generation
| Photosensitizer | Cell Line | Concentration | Light Dose (J/cm²) | ROS Generation (Relative Fluorescence) | Citation |
| PS1 (Pd(II)TMPyP derivative) | MIA PaCa-2 (Pancreatic Cancer) | 3 µM | 1.5 - 10 | Dose-dependent increase | [1] |
| PS2 (Pd(II)TMPyP derivative) | MIA PaCa-2 (Pancreatic Cancer) | 3 µM | 1.5 - 10 | Sustained, dose-dependent increase (higher than PS1) | [1] |
| 5-ALA | 9L (Glioma) | Not specified | X-ray irradiation | Enhanced DCF fluorescence | [4][7] |
Table 3: In Vivo Tumor Reduction
| Photosensitizer | Animal Model | Tumor Type | Treatment Protocol | Tumor Growth Inhibition | Citation |
| 5-ALA | Rat | 9L Glioma | 5-ALA + fractionated X-ray (2 Gy x 5) | Strongly inhibited tumor growth | [4][7] |
| 5-ALA | Mouse | Human Colon Tumors | 5-ALA-PDT + MEK inhibitor | Significantly suppressed tumor growth; 44% complete response | [3] |
Experimental Protocols
In Vitro Photodynamic Therapy with Pd(II)TMPyP Derivatives (PS1/PS2)
-
Cell Culture: MIA PaCa-2 pancreatic cancer cells are cultured in appropriate media.
-
Photosensitizer Incubation: Cells are incubated with 3 µM of PS1 or PS2 for 90 minutes.[1]
-
Irradiation: Following incubation, the cells are irradiated with red light (λ = 635 nm) at doses ranging from 1.5 to 10 J/cm².[1]
-
Assessment of Efficacy:
-
Cytotoxicity: Cell viability is assessed 72 hours post-treatment using assays such as the MTT assay to determine the IC50 value.[1]
-
ROS Generation: Intracellular ROS production is measured using a fluorescent probe like DCFDA at various time points after PDT.[1]
-
Cellular Uptake: The efficiency of cellular internalization is evaluated by measuring the fluorescence intensity of the photosensitizer using flow cytometry.[1]
-
Organelle Damage: Mitochondrial and lysosomal integrity are assessed using specific fluorescent trackers like MitoTracker and LysoTracker.[1]
-
In Vitro Photodynamic Therapy with 5-ALA Induced PpIX
-
Cell Culture: Plate cells (e.g., 2 x 10^4 cells/well in a 6-well plate) and incubate for 24 hours.[8]
-
5-ALA Incubation: Treat cells with varying concentrations of freshly prepared 5-ALA (e.g., 0.5, 1, or 2 mM) and incubate for a specified duration (e.g., 4 hours), protected from light.[8][9]
-
Irradiation: Replace the 5-ALA containing medium with fresh medium and irradiate the cells with a light source of a specific wavelength (e.g., blue light at 417 nm or red light at 635 nm) and dose.[8][9]
-
Assessment of Efficacy:
-
Cytotoxicity: Determine cell viability using methods like the MTT assay at a set time point (e.g., 24-48 hours) after PDT.[5]
-
PpIX Fluorescence: Measure the intracellular accumulation of PpIX using fluorescence microscopy or flow cytometry.[10]
-
Apoptosis Analysis: Assess the induction of apoptosis using techniques like Annexin V/PI staining and flow cytometry.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the photodynamic action of these agents and a general experimental workflow for evaluating their efficacy.
Caption: General mechanism of photodynamic therapy.
Caption: 5-ALA induced PpIX metabolic and activation pathway.
Caption: General in vitro experimental workflow for PDT.
Conclusion
Both this compound and 5-ALA-induced PpIX demonstrate significant potential as photosensitizing agents for photodynamic therapy. The choice between an exogenous, pre-formed photosensitizer like Pd(II)TMPyP and an endogenously synthesized one via a prodrug like 5-ALA depends on various factors including the target tissue, desired treatment parameters, and potential for selective accumulation.
The palladium-complexed porphyrin derivatives show high phototoxicity at low micromolar concentrations and a rapid incubation time.[1] This suggests a potent and efficient photosensitizer. On the other hand, 5-ALA leverages the metabolic differences between cancerous and normal cells to achieve selective accumulation of PpIX, which has been successfully translated into clinical applications for both photodynamic therapy and fluorescence-guided surgery.[2]
Further direct comparative studies under standardized experimental conditions are warranted to definitively establish the relative efficacy of these two approaches. Such studies should focus on key parameters including singlet oxygen quantum yield, cellular uptake kinetics, subcellular localization, and in vivo therapeutic efficacy in various cancer models. This will enable a more informed selection of photosensitizing agents for specific clinical and research applications.
References
- 1. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic MEK inhibition enhances the efficacy of 5-aminolevulinic acid-photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicsinoncology.com [clinicsinoncology.com]
- 5. Synergistic Cytotoxic Effect of Gold Nanoparticles and 5-Aminolevulinic Acid-Mediated Photodynamic Therapy against Skin Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic efficacy of 5-ALA based photodynamic therapy and chemotherapy combination in triple negative breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 7. clinicsinoncology.com [clinicsinoncology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficacy of photodynamic therapy using 5-aminolevulinic acid-induced photosensitization is enhanced in pancreatic cancer cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of lapatinib for enhancing 5-aminolevulinic acid-mediated protoporphyrin IX fluorescence and photodynamic therapy in human cancer cell lines with varied ABCG2 activities - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Assessing Phototoxicity of Pd(II)TMPyP Tetrachloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for evaluating the phototoxicity of the photosensitizer Pd(II)TMPyP tetrachloride. The presented data and protocols are intended to assist researchers in designing robust experiments to characterize the photodynamic efficacy and safety of this and similar compounds.
Data Presentation: Comparative Phototoxicity
| Photosensitizer | Cell Line | Dark IC50 (µM) | Light-Activated IC50 (µM) | Light Dose (J/cm²) | Reference Compound |
| This compound (Anticipated) | Various Cancer Cell Lines | >10 (projected) | 0.1 - 1.0 (projected) | 1.5 - 10 | N/A |
| 3-PdTPyP | A375 (Melanoma) | Not Reported | 0.43 | Not Specified | |
| 4-PdTPyP | B16-F10 (Melanoma) | Not Reported | 0.51 | Not Specified | |
| PS2 (Pd(II)/diphosphine-coordinated meso-tetrapyridyl porphyrin) | MIA PaCa-2 (Pancreatic) | >10 | 1.3 (at 3 µM concentration) | Not Specified | |
| PdTPPo (Palladium(II)-tetraphenylporphycene) | A-549 (Lung Adenocarcinoma) | >1 (at 10⁻⁶ M for 1h) | Dose-dependent lethal effects observed | Not Specified |
Note: The data for related compounds strongly suggest that this compound will exhibit high phototoxicity at low micromolar or even nanomolar concentrations, with negligible dark toxicity. The insertion of palladium into the porphyrin core is known to enhance intersystem crossing, leading to efficient generation of singlet oxygen.
Experimental Protocols
Robust assessment of phototoxicity requires well-defined experimental protocols. Below are methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the photosensitizer in the presence and absence of light.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Light source with appropriate wavelength for porphyrin activation (typically in the red region, ~630-650 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Control Groups:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used for the drug dilutions.
-
Dark Toxicity Controls: A duplicate plate treated with the same concentrations of this compound but kept in the dark.
-
Light-Only Control: Cells with fresh medium only, exposed to the same light dose as the experimental group.
-
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 4, 12, or 24 hours) in a CO2 incubator.
-
Irradiation:
-
For the "light" plate, remove the medium and replace it with fresh, phenol (B47542) red-free medium.
-
Irradiate the cells with a specific light dose (e.g., 1-10 J/cm²).
-
The "dark" plate should be handled identically but kept shielded from light.
-
-
Post-Irradiation Incubation: Return both plates to the incubator for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both dark and light conditions.
Reactive Oxygen Species (ROS) Detection
This assay confirms the generation of ROS upon photoactivation of the photosensitizer.
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Cells and treatment setup as described in the MTT assay.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using black-walled plates.
-
Probe Loading: After the incubation period with this compound, wash the cells with PBS and then add the DCFDA/H2DCFDA probe solution (typically 10 µM in PBS) to each well.
-
Irradiation: Immediately expose the plate to the light source at various doses.
-
Fluorescence Measurement: Measure the fluorescence intensity at excitation/emission wavelengths of approximately 485/535 nm at different time points (e.g., 0, 1, and 2 hours) post-irradiation using a fluorescence microplate reader.
-
Controls: Include wells with cells and the probe but no photosensitizer, and wells with the photosensitizer and probe but no light.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Phototoxicity Assessment
The following diagram outlines the key steps in assessing the phototoxicity of a photosensitizer.
Caption: Workflow for in vitro phototoxicity assessment.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Upon photoactivation, this compound is expected to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, driven by ROS-induced cellular damage.
Caption: Proposed intrinsic apoptotic pathway.
Validating the Singlet Oxygen Quantum Yield of Pd(II)TMPyP Tetrachloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the singlet oxygen quantum yield (ΦΔ) of Palladium(II) meso-tetra(4-N-methylpyridyl)porphyrin tetrachloride (Pd(II)TMPyP tetrachloride) with other commonly used photosensitizers. The data presented is supported by established experimental protocols for accurate validation.
Performance Comparison of Photosensitizers
The efficiency of a photosensitizer in photodynamic therapy (PDT) is critically dependent on its ability to generate singlet oxygen (¹O₂), a highly reactive oxygen species that induces cell death. The singlet oxygen quantum yield (ΦΔ) is the definitive measure of this efficiency. This compound exhibits a notable quantum yield, positioning it as a potent photosensitizer for PDT applications.
A comparative summary of the singlet oxygen quantum yields for this compound and other well-established photosensitizers is presented below. It is important to note that the quantum yield can be influenced by the solvent and the concentration of the photosensitizer.[1][2]
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| This compound | 0.65 | Not specified |
| Rose Bengal | 0.75 | Water[3] |
| 0.53 | Acetonitrile[4] | |
| Methylene Blue | ~0.5 - 0.52 | Water, Methanol, Ethanol[5][6][7] |
| Photofrin® | Varies with wavelength and aggregation | Triton X-100 solution[8] |
| Hematoporphyrin IX dimethyl ester (HPDME) | 0.60 | N,N-dimethyl formamide (B127407) (DMF)[9] |
| PdHPDME | 0.34 | N,N-dimethyl formamide (DMF)[9] |
| HiPorfin | 0.61 ± 0.03 | N,N-dimethyl formamide (DMF)[10] |
| HMME | 0.60 ± 0.02 | N,N-dimethyl formamide (DMF)[10] |
| PsD-007 | 0.59 ± 0.03 | N,N-dimethyl formamide (DMF)[10] |
Experimental Protocols for Singlet Oxygen Quantum Yield Determination
Accurate determination of the singlet oxygen quantum yield is paramount for the evaluation of new photosensitizers. Two primary methods are widely employed: the direct method involving the detection of singlet oxygen phosphorescence and indirect methods that utilize chemical traps.
Method 1: Direct Detection via Time-Resolved Infrared Luminescence
This is the most reliable method for quantifying singlet oxygen due to its specificity.[1][2] It involves the direct measurement of the weak near-infrared phosphorescence emitted by singlet oxygen at approximately 1270 nm upon its decay to the ground state.
Experimental Workflow:
Caption: Workflow for direct measurement of singlet oxygen quantum yield.
Detailed Steps:
-
Solution Preparation: Prepare optically matched solutions of the sample photosensitizer and a reference standard with a known singlet oxygen quantum yield (e.g., Rose Bengal) in the desired solvent. The absorbance of both solutions at the excitation wavelength should be identical and typically low (< 0.1) to avoid inner filter effects.
-
Excitation: Excite the aerated solutions with a pulsed laser at a wavelength where both the sample and the reference absorb.
-
Detection: Use a near-infrared (NIR) detector, such as a germanium photodiode or a photomultiplier tube (PMT), to detect the phosphorescence emission of singlet oxygen. A monochromator is used to select the characteristic emission wavelength of ~1270 nm.[1][2]
-
Data Acquisition: Record the time-resolved decay of the phosphorescence signal.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated relative to the reference (ΦΔ_r) using the initial phosphorescence intensities (I₀) and the absorbed light intensities (I_abs) of the sample and the reference, according to the following equation:
ΦΔ_s = ΦΔ_r * (I₀_s / I₀_r) * (I_abs_r / I_abs_s)
Method 2: Indirect Method using a Chemical Trap (e.g., 1,3-Diphenylisobenzofuran (B146845) - DPBF)
This method relies on a chemical acceptor that reacts specifically with singlet oxygen, leading to a measurable change, such as the bleaching of its absorption spectrum.
Experimental Workflow:
Caption: Workflow for indirect measurement of singlet oxygen quantum yield.
Detailed Steps:
-
Solution Preparation: In the dark, prepare a solution containing the photosensitizer and the singlet oxygen acceptor, 1,3-diphenylisobenzofuran (DPBF), in an appropriate solvent. A reference solution with a standard photosensitizer should also be prepared. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~415 nm) should be recorded.[11]
-
Irradiation: Irradiate the solution with a continuous light source at a wavelength where the photosensitizer absorbs but the DPBF does not. The solution should be continuously stirred during irradiation.
-
Monitoring: At regular time intervals, measure the absorption spectrum of the solution and monitor the decrease in the absorbance of DPBF at ~415 nm.
-
Data Analysis: Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time. The slope of this plot gives the observed first-order rate constant for DPBF photo-bleaching.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated by comparing its rate of DPBF consumption to that of a reference photosensitizer (ΦΔ_r) with a known quantum yield, using the following equation:
ΦΔ_s = ΦΔ_r * (k_s / k_r) * (F_r / F_s)
where k is the rate of DPBF consumption and F is the absorption correction factor, which is the fraction of light absorbed by the photosensitizer.
Signaling Pathways in Photodynamic Therapy
The cytotoxic effects of singlet oxygen generated during PDT trigger a complex network of cellular signaling pathways, ultimately leading to cell death through apoptosis or necrosis, and can also stimulate an anti-tumor immune response.[12][13][14] Understanding these pathways is crucial for optimizing PDT efficacy and developing combination therapies.
Caption: Key signaling pathways activated by PDT-induced singlet oxygen.
The generation of singlet oxygen by photosensitizers like this compound initiates a cascade of events. Oxidative stress and endoplasmic reticulum (ER) stress activate several key transcription factors and signaling cascades, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Plays a dual role in promoting inflammation and cell survival.[12][13]
-
AP-1 (Activator Protein 1): Involved in cellular proliferation, differentiation, and apoptosis.[12]
-
NRF2 (Nuclear factor erythroid 2-related factor 2): A master regulator of the antioxidant response, which can contribute to cell survival.[12]
-
HIF-1α (Hypoxia-inducible factor 1-alpha): Can be activated by PDT-induced hypoxia and promotes cell survival and angiogenesis.[12]
-
MAPK (Mitogen-activated protein kinase) pathways (e.g., JNK, p38): These are stress-activated pathways that are often involved in the induction of apoptosis.[15]
The balance between these pro-survival and pro-death signals ultimately determines the fate of the cancer cell following photodynamic therapy.
References
- 1. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ursabioscience.com [ursabioscience.com]
- 6. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 7. mdpi.com [mdpi.com]
- 8. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. worldscientific.com [worldscientific.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Standardization of Pd(II)TMPyP Tetrachloride Experiments for G-Quadruplex Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pd(II)TMPyP tetrachloride, a notable G-quadruplex stabilizing agent, with other relevant ligands. The focus is on the reproducibility and standardization of experimental data, offering detailed protocols and performance metrics to aid in the selection and application of these compounds in research and drug development.
Introduction to G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures play crucial roles in key cellular processes, including telomere maintenance and the regulation of oncogene expression. The stabilization of G4 structures by small molecules has emerged as a promising therapeutic strategy, particularly in oncology. This compound, a metallated porphyrin, is one such ligand that has garnered attention for its ability to bind to and stabilize G-quadruplexes, thereby interfering with cancer cell proliferation. This guide will delve into the experimental data supporting its efficacy, provide standardized protocols for its use, and compare its performance with alternative G4 stabilizing agents.
Quantitative Comparison of G-Quadruplex Ligand Performance
The effectiveness of a G-quadruplex stabilizing ligand is primarily assessed by its ability to increase the thermal stability of the G4 structure, its binding affinity, and its selectivity for G-quadruplex DNA over duplex DNA.
Table 1: Thermal Stabilization of Human Telomeric G-Quadruplex (Tel22) by Porphyrin Derivatives
| Ligand | ΔTm (°C) at 2:1 Ligand-to-DNA Ratio | Experimental Conditions |
| Pd(II)TMPyP | 30.9 ± 0.4 | K+ buffer [1] |
| Pt(II)TMPyP | 30.7 ± 0.6 | K+ buffer[1] |
| TMPyP4 (unmetalated) | Significantly lower than metalated derivatives | K+ buffer[1] |
ΔTm represents the change in melting temperature, a measure of stabilization.
Table 2: Comparative G-Quadruplex Stabilization and Selectivity of Various Ligands
| Ligand | G-Quadruplex Target | ΔTm (°C) | Binding Affinity (Ka, M⁻¹) | Selectivity (G4 vs. dsDNA) |
| Pd(II)TMPyP | Human Telomeric (Tel22) | ~31 [1] | 10⁶ - 10⁷ [1] | ~330 [1] |
| Pt(II)TMPyP | Human Telomeric (Tel22) | ~31[1] | 10⁶ - 10⁷[1] | ~150[1] |
| BRACO-19 | Human Telomeric | Variable | Strong | Moderate |
| PhenDC3 | Human Telomeric | High | Very High | High |
| TMPyP4 | Human Telomeric | Lower than metalated forms | 10⁵ - 10⁶[2] | Poor |
Experimental Protocols
Reproducibility in G-quadruplex ligand research is critically dependent on standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the performance of this compound and its alternatives.
Synthesis and Purification of this compound
Standardized synthesis is the first step towards reproducible results. While a universally adopted protocol is not formally established, the following is a general procedure based on common porphyrin metalation techniques.
1. Synthesis of 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP4):
-
This is typically achieved through the condensation of pyrrole (B145914) and 4-pyridinecarboxaldehyde (B46228) in a refluxing organic acid, such as propionic acid.[3]
-
The resulting tetrakis(4-pyridyl)porphyrin is then quaternized using an alkylating agent like methyl iodide or dimethyl sulfate (B86663) to yield the tetracationic TMPyP4.
2. Metalation with Palladium(II):
-
The free-base TMPyP4 is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
An excess of a palladium(II) salt, typically palladium(II) chloride (PdCl₂), is added to the solution.
-
The reaction mixture is heated to allow for the coordination of the palladium ion into the porphyrin core.[4]
-
The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic shift in the Soret band.
3. Purification and Characterization:
-
The crude product is purified by methods such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.
-
The purity and identity of the final this compound product should be confirmed by techniques like ¹H NMR, mass spectrometry, and elemental analysis to ensure consistency across different batches.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
The FRET melting assay is a widely used method to determine the thermal stabilization of a G-quadruplex by a ligand.
1. Oligonucleotide Preparation:
-
A G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence Tel22) is dually labeled with a FRET pair, such as FAM (donor) at the 5' end and TAMRA (acceptor) at the 3' end.
-
The labeled oligonucleotide is annealed in a buffer containing a G-quadruplex stabilizing cation (e.g., 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
2. Assay Procedure:
-
The annealed, labeled oligonucleotide is diluted to a final concentration (e.g., 0.2 µM) in the assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
This compound or other test ligands are added at various concentrations (e.g., 0.4 µM for a 2:1 ligand-to-DNA ratio).
-
The fluorescence is monitored as the temperature is increased in a stepwise manner (e.g., 1°C/min from 25°C to 95°C) using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, identified by the inflection point of the melting curve.
-
The ΔTm is calculated by subtracting the Tm of the G-quadruplex in the absence of the ligand from the Tm in its presence.
UV-Visible and Circular Dichroism (CD) Titrations
These spectroscopic methods are used to determine the binding affinity and to observe conformational changes in the G-quadruplex upon ligand binding.
1. Sample Preparation:
-
An annealed G-quadruplex DNA solution is prepared at a known concentration (e.g., 2-5 µM) in the desired buffer.
2. Titration Procedure:
-
An initial UV-Vis or CD spectrum of the G-quadruplex solution is recorded.
-
Small aliquots of a concentrated stock solution of this compound are incrementally added to the DNA solution.
-
After each addition, the solution is allowed to equilibrate, and a new spectrum is recorded.
-
For UV-Vis titrations, changes in the Soret band of the porphyrin (around 420-440 nm) are monitored. A red shift and hypochromicity are indicative of binding.[5]
-
For CD spectroscopy, changes in the characteristic G-quadruplex signature (e.g., a positive peak around 295 nm for a hybrid-type G-quadruplex) are observed.
-
The binding constant (Ka) can be calculated by fitting the spectral changes to a suitable binding model.
Signaling Pathways and Experimental Workflows
The stabilization of G-quadruplexes by ligands like this compound can impact various cellular signaling pathways, leading to anticancer effects. The parent compound, TMPyP4, has been shown to induce cell cycle arrest and activate DNA damage response pathways.[6]
G-Quadruplex Stabilization and Downstream Cellular Effects
Caption: Cellular pathways affected by G-quadruplex stabilization with Pd(II)TMPyP.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing G-quadruplex stabilizing ligands.
Challenges in Reproducibility and Standardization
-
Purity of Porphyrins: The synthesis of porphyrins can result in byproducts that are difficult to separate. Impurities can significantly affect the outcome of biological assays, leading to inconsistent results between different batches and laboratories. Rigorous purification and characterization are paramount.
-
Experimental Conditions: The stability and conformation of G-quadruplexes are highly sensitive to the ionic environment (especially the type and concentration of cations like K⁺ and Na⁺), pH, and molecular crowding agents. Minor variations in buffer composition can lead to different results.
-
Ligand Aggregation: Porphyrins, including Pd(II)TMPyP, can aggregate at higher concentrations, which can affect their binding to DNA and lead to artifacts in spectroscopic measurements. It is crucial to work within a concentration range where the ligand is monomeric.
-
Choice of G-Quadruplex Sequence: There is a wide variety of G-quadruplex-forming sequences, which can adopt different topologies (e.g., parallel, antiparallel, hybrid). The binding affinity and stabilizing effect of a ligand can vary significantly depending on the G-quadruplex structure.
Conclusion
This compound is a potent stabilizer of G-quadruplex DNA, demonstrating superior performance in terms of thermal stabilization and selectivity compared to its unmetalated precursor, TMPyP4. Its efficacy is comparable to that of its platinum analogue. For researchers and drug development professionals, the key to obtaining reliable and reproducible data with this and other G-quadruplex ligands lies in the meticulous control over the purity of the compound and the strict standardization of experimental protocols. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for future studies and the rational design of novel G-quadruplex-targeted therapeutics.
References
- 1. Investigation of the interactions between Pt(II) and Pd(II) derivatives of 5,10,15,20-tetrakis (N-methyl-4-pyridyl) porphyrin and G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Design of Hybrid Metalloporphyrin Polymers Based on Palladium (II) and Copper (II) Cations and Axial Complexes of Pyridyl-Substituted Sn(IV)Porphyrins with Octopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on spectroscopic characterization of Pd porphyrin and its interaction with ctDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cationic porphyrins as G-quadruplex interactive agents in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power Unleashed: Pd(II)TMPyP Tetrachloride in Combination Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. One such promising agent is the palladium(II) complex of meso-tetra(4-methylpyridyl)porphyrin tetrachloride, hereafter referred to as Pd(II)TMPyP. While metalloporphyrins are widely recognized for their utility in photodynamic therapy (PDT), emerging research highlights the intrinsic cytotoxic effects of palladium-porphyrin complexes and their potential to synergize with conventional chemotherapeutic agents, independent of photoactivation. This guide provides a comparative analysis of the synergistic effects of Pd(II)TMPyP in combination with standard chemotherapy, supported by available experimental data and mechanistic insights.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic potential of combining therapeutic agents is often quantified by comparing the efficacy of the combination to that of the individual treatments. While direct studies on the non-photoactivated synergistic effects of Pd(II)TMPyP tetrachloride with chemotherapy are limited, valuable insights can be drawn from studies on similar metalloporphyrins and the combination of porphyrin-based photodynamic therapy with chemotherapy. These studies consistently demonstrate a significant enhancement in cancer cell death when porphyrin derivatives are combined with agents like doxorubicin (B1662922) and cisplatin (B142131).
A key study on the combination of TMPyP-mediated PDT with doxorubicin in breast cancer cell lines provides a strong indication of the potential for synergy.[1][2][3][4][5] The following table summarizes the key findings, showcasing the reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin when used in combination with TMPyP-PDT.
| Cell Line | Treatment | IC50 (Doxorubicin) | Fold Change in Doxorubicin Efficacy | Reference |
| MDA-MB-231 | Doxorubicin alone | > 2 µg/ml | - | [1][2] |
| Doxorubicin + TMPyP-PDT (at IC50 of TMPyP-PDT) | 0.0625 µg/ml | > 32-fold increase | [1][2] | |
| T47D | Doxorubicin alone | > 2 µg/ml | - | [1][2] |
| Doxorubicin + TMPyP-PDT (at IC50 of TMPyP-PDT) | 0.0625 µg/ml | > 32-fold increase | [1][2] |
Note: The IC50 of TMPyP-PDT was predetermined to be 24.48 µM for MDA-MB-231 and 60.1 µM for T47D cells.
These data clearly illustrate that the presence of the porphyrin complex, even when activated by light for PDT, dramatically sensitizes cancer cells to the cytotoxic effects of doxorubicin, allowing for significantly lower, and potentially less toxic, doses of the chemotherapeutic agent.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed experimental methodologies are crucial. The following protocols are based on standard techniques used in the cited studies for assessing cytotoxicity and synergy.
Cell Culture and Maintenance
Human breast cancer cell lines, MDA-MB-231 and T47D, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or a combination of both. Control wells receive only the vehicle (e.g., DMSO or media).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis.
Experimental Workflow for Synergy Assessment
Mechanistic Insights: Signaling Pathways
The synergistic interaction between Pd(II)TMPyP and chemotherapeutic agents is believed to stem from a multi-pronged attack on cancer cells. While the precise non-PDT mechanism of Pd(II)TMPyP is still under investigation, studies on related compounds suggest a combination of direct cytotoxicity and sensitization to the effects of other drugs. The combination of TMPyP-PDT with chemotherapy has been shown to enhance the production of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis.[2][3][4]
Key signaling pathways implicated in this synergy include:
-
Induction of Apoptosis: The combination treatment leads to a significant upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[1][2][6] This shifts the cellular balance towards programmed cell death.
-
DNA Damage: Palladium complexes, similar to platinum-based drugs, can interact with DNA, causing damage and cell cycle arrest.[7] This action can be complemented by the DNA-damaging effects of chemotherapeutic agents.
-
Inhibition of Angiogenesis: The combination therapy has been shown to decrease the expression of key angiogenic factors like TGF-β and VEGF-A, which are crucial for tumor growth and metastasis.[1][2]
-
Modulation of Drug Resistance Pathways: Porphyrin-based compounds may interfere with drug efflux pumps, thereby increasing the intracellular concentration and efficacy of the co-administered chemotherapeutic agent.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, particularly when utilized in a chemo-photodynamic therapy context, holds significant promise for synergistic cancer treatment. The ability to dramatically enhance the efficacy of conventional chemotherapeutics at lower doses could lead to more effective and less toxic treatment regimens. Future research should focus on elucidating the precise molecular mechanisms of synergy of this compound independent of photoactivation. Furthermore, in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this combination in a preclinical setting. The continued exploration of metalloporphyrins in combination therapies represents a promising frontier in the development of novel and more effective cancer treatments.
References
- 1. Synergistic Effects in PtII -Porphyrinoid Dyes as Candidates for a Dual-Action Anticancer Therapy: A Theoretical Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-soluble porphyrin-mediated enhanced photodynamic and chemotherapy employing doxorubicin for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron transfer-based combination therapy of cisplatin with tetramethyl-p-phenylenediamine for ovarian, cervical, and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining Water-Soluble Porphyrin and Phthalocyanine Photosensitizers With Doxorubicin Improves the Efficacy of Chemo-Photodynamic Therapy Against DMBA-Induced Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light exposure of tetra-cationic porphyrins containing peripheral Pd(II)-bipyridyl complexes and the induced effects on purified DNA molecule, fibroblast and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metalloporphyrins in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing the interplay of a photosensitizer, light, and oxygen to induce targeted cell death.[1][2][3] Metalloporphyrins, with their versatile photochemical and photophysical properties, are a cornerstone of PDT research.[4][5] The central metal ion within the porphyrin ring profoundly influences the photosensitizer's efficacy, making a comparative understanding crucial for developing next-generation PDT agents.[6] This guide provides an objective comparison of different metalloporphyrins, supported by experimental data, to aid researchers in selecting and designing more effective phototherapeutics.
The Decisive Role of the Central Metal Ion
The therapeutic potential of a metalloporphyrin in PDT is intrinsically linked to its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon photoactivation.[1][3][6] The nature of the chelated metal ion dictates the photophysical pathways of the porphyrin, significantly impacting its singlet oxygen quantum yield (ΦΔ) and, consequently, its photodynamic activity.[6]
Diamagnetic vs. Paramagnetic Metals:
-
Diamagnetic metals , such as Zinc (Zn²⁺), Palladium (Pd²⁺), and Indium (In³⁺), generally enhance the singlet oxygen quantum yield.[6] These metals promote the transition of the excited photosensitizer to its triplet state, a prerequisite for energy transfer to molecular oxygen to form singlet oxygen.[7]
-
Paramagnetic metals , including Iron (Fe³⁺), Manganese (Mn³⁺), and Copper (Cu²⁺), typically quench the excited triplet state, leading to a dramatic decrease in singlet oxygen production and rendering them inefficient as photosensitizers.[6]
However, the prediction of PDT efficacy is not solely dependent on singlet oxygen quantum yield.[6] Factors such as cellular uptake, subcellular localization, and the stability of the metalloporphyrin complex within the biological environment also play a critical role in its overall therapeutic outcome.[6]
Quantitative Comparison of Metalloporphyrin Efficacy
The following table summarizes key performance indicators for a selection of metalloporphyrins, offering a comparative overview of their photodynamic capabilities.
| Metalloporphyrin | Central Metal | Singlet Oxygen Quantum Yield (ΦΔ) | In Vitro Cell Line | IC50 (µM) post-PDT | Reference |
| TPPS₄ | None (Free Base) | ~0.60 | Human Skin Melanoma | Not specified | [8] |
| ZnTPPS₄ | Zn²⁺ (Diamagnetic) | High | Human Skin Melanoma | Most effective | [8] |
| MgTPPS₄ | Mg²⁺ (Diamagnetic) | Moderate | Human Skin Melanoma | Second most effective | [8] |
| PdTPPS₄ | Pd²⁺ (Diamagnetic) | Not specified | Human Skin Melanoma | Less effective | [8] |
| Cationic Porphyrin 4 | None (Free Base) | 0.61 | HEp2 | 2.4 | [9] |
| Cationic Porphyrin 3 | None (Free Base) | 0.52 | HEp2 | 7.4 | [9] |
| HiPorfin | Not specified | 0.61 ± 0.03 | Not applicable | Not applicable | [10] |
| HMME | Not specified | 0.60 ± 0.02 | Not applicable | Not applicable | [10] |
| PsD-007 | Not specified | 0.59 ± 0.03 | Not applicable | Not applicable | [10] |
| P-InCl | In³⁺ (Diamagnetic) | 0.32 | Not specified | Not specified | [11] |
| P-2H | None (Free Base) | 0.096 | Not specified | Not specified | [11] |
| HPDME | None (Free Base) | 0.60 | Not applicable | Not applicable | [12] |
| Zn HPDME | Zn²⁺ (Diamagnetic) | 0.40 | Not applicable | Not applicable | [12] |
| PdHPDME | Pd²⁺ (Diamagnetic) | 0.34 | Not applicable | Not applicable | [12] |
| Sn(OH)₂ HPDME | Sn⁴⁺ (Diamagnetic) | 0.28 | Not applicable | Not applicable | [12] |
| PtHPDME | Pt²⁺ (Diamagnetic) | 0.24 | Not applicable | Not applicable | [12] |
| HQZnPc | Zn²⁺ (Diamagnetic) | Not specified | A253, FaDu, HT29 | Significant phototoxicity | [13] |
| HQInPc | In³⁺ (Diamagnetic) | Not specified | A253, FaDu, HT29 | Substantial cell death | [13] |
| HQH₂Pc | None (Free Base) | Not specified | A253, FaDu, HT29 | Limited photodynamic efficacy | [13] |
Visualizing the Mechanisms and Workflow
To better understand the processes involved in metalloporphyrin-based PDT, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of PDT-induced cell death.
Caption: Experimental workflow for evaluating metalloporphyrin efficacy in PDT.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of metalloporphyrin efficacy.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
This protocol describes the indirect method using a chemical quencher.
-
Principle: The rate of photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), is monitored by the decrease in its absorbance in the presence of the photosensitizer and a light source.
-
Materials:
-
Procedure:
-
Prepare solutions of the metalloporphyrin and the reference photosensitizer in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should result in an initial absorbance of around 1.0 at its absorption maximum (approx. 410-420 nm).
-
Irradiate the solution with the light source while continuously monitoring the decrease in DPBF absorbance at its maximum wavelength at regular time intervals.
-
Repeat the procedure with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield is calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_abs (reference) / I_abs (sample)) where k is the rate of DPBF decomposition (obtained from the slope of the plot of ln(A₀/Aₜ) vs. time) and I_abs is the rate of light absorption by the photosensitizer.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.[8]
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Metalloporphyrin stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
For Dark Toxicity: Treat the cells with varying concentrations of the metalloporphyrin and incubate for a specific period (e.g., 24 hours) in the dark.
-
For Phototoxicity (PDT): After incubation with the metalloporphyrin in the dark, wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at a specific wavelength and dose.
-
Following treatment (and irradiation for PDT), incubate the cells for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth) is determined from the dose-response curve.
-
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine cytotoxicity based on the measurement of cellular protein content.[6]
-
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Metalloporphyrin stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with the metalloporphyrin (for dark and phototoxicity) as described in the MTT assay protocol.
-
After the desired incubation period post-treatment, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 25 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with Tris-base solution.
-
Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the untreated control and determine the IC50 value.
-
Conclusion
The selection of the central metal ion is a critical design parameter in the development of effective metalloporphyrin-based photosensitizers for PDT. While diamagnetic metals generally lead to higher singlet oxygen quantum yields, a comprehensive evaluation encompassing cellular uptake, stability, and in vivo performance is essential for identifying clinically viable candidates. The data and protocols presented in this guide offer a foundational framework for researchers to compare, select, and develop novel metalloporphyrins with enhanced therapeutic potential. The continued exploration of structure-activity relationships will undoubtedly pave the way for the next generation of highly effective PDT agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Frontiers | Potential Application of Photosensitizers With High-Z Elements for Synergic Cancer Therapy [frontiersin.org]
- 8. The in vitro cytotoxicity of metal-complexes of porphyrin sensitizer intended for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro PDT Evaluation of New Porphyrins Containing Meso-Epoxymethylaryl Cationic Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to TMPyP and Other Photosensitizers for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cationic photosensitizer meso-tetra(4-N-methylpyridyl)porphine (TMPyP) and other notable photosensitizers used in in vivo photodynamic therapy (PDT) research. The information presented is collated from various studies to aid in the selection of appropriate photosensitizers for preclinical investigations.
Overview of Photosensitizers
Photodynamic therapy relies on the interplay of a photosensitizer, light, and oxygen to induce cytotoxic effects. The choice of photosensitizer is critical and depends on various factors including its photochemical properties, tumor localization, and clearance from normal tissues. This guide focuses on TMPyP and provides a comparative look at other well-established photosensitizers such as Photofrin®, 5-aminolevulinic acid (5-ALA)-induced Protoporphyrin IX (PpIX), meta-tetra(hydroxyphenyl)chlorin (mTHPC), and Methylene (B1212753) Blue.
Data Presentation
The following tables summarize the key characteristics and in vivo performance of TMPyP and its counterparts. It is important to note that the in vivo data is derived from different studies with varying experimental conditions (e.g., tumor models, drug and light doses), which may limit direct comparability.
Table 1: Physicochemical and Photodynamic Properties of Selected Photosensitizers
| Property | TMPyP | Photofrin® | 5-ALA (PpIX) | mTHPC (Temoporfin) | Methylene Blue |
| Chemical Class | Cationic Porphyrin | Hematoporphyrin Derivative | Porphyrin Precursor | Chlorin | Thiazine Dye |
| Molecular Weight ( g/mol ) | 638.7 (as tetra-tosylate salt) | Oligomeric mixture (approx. 600-10,000) | 131.13 (induces PpIX: 562.66) | 680.78 | 319.85 |
| Absorption Maxima (nm) | ~422 (Soret), 518, 554, 585, 641 | ~405 (Soret), 510, 540, 580, 630 | ~405 (Soret), 505, 540, 580, 635 (for PpIX) | ~420 (Soret), 515, 550, 600, 652 | ~665 |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (~0.74) | Moderate (~0.3-0.5) | Moderate (~0.5-0.6 for PpIX) | High (~0.4-0.5) | Moderate (~0.5) |
| Solubility | Water-soluble | Water-soluble | Water-soluble | Lipophilic | Water-soluble |
Table 2: In Vivo Antitumor Efficacy of TMPyP and Other Photosensitizers in Preclinical Models
| Photosensitizer | Animal Model | Tumor Type | Drug Dose & Route | Light Dose & Wavelength | Key Findings on Tumor Response | Citation |
| TMPyP | Nude mice | Hela cervical cancer xenograft | 10 mg/kg, intratumoral | 108 J/cm², blue laser | Multiple low-dose treatments significantly inhibited tumor growth compared to a single treatment. | |
| Photofrin® | RAG-2 mice | Human oral squamous cell carcinoma xenograft (XF 354) | Not specified | Not specified | Photofrin®-mediated PDT was highly effective in causing tumor growth retardation or remission. | [1] |
| 5-ALA (PpIX) | Not specified in detail in the provided abstracts | High-grade gliomas | Not specified | Not specified | 5-ALA PDT is being investigated for intraoperative resection cavity treatment and for inoperable high-grade gliomas. | [2] |
| mTHPC | Nude mice | Human squamous cell carcinoma and adenocarcinoma xenografts | 0.1 mg/kg, intraperitoneal | 20 J/cm², 652 nm | Produced significant tumor necrosis compared to untreated controls. | [3] |
| Methylene Blue | Animal models of infected skin wounds | Bacterial and fungal infections | Variable concentrations | 12-360 J/cm², 630-670 nm | Effective in treating cutaneous bacterial and fungal infections. | [4] |
Table 3: In Vivo Biodistribution of TMPyP
| Animal Model | Tumor Type | Administration Route | Time Post-Injection | Key Biodistribution Findings | Citation |
| Balb/c mice | MS-2 fibrosarcoma | Intravenous | 1-48 hours | Preferential accumulation in tumor tissue compared to healthy tissue, with the exception of the liver and spleen. Minimal kidney concentration suggests excretion via the bile-gut pathway. No brain uptake was detected. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are generalized protocols for key in vivo experiments based on the reviewed literature.
In Vivo Antitumor Photodynamic Therapy Protocol
-
Animal Model and Tumor Induction:
-
Select an appropriate animal model (e.g., nude mice for xenografts).
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of the mouse.
-
Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter) before initiating treatment.
-
-
Photosensitizer Administration:
-
Prepare the photosensitizer solution according to the manufacturer's instructions or literature protocols.
-
Administer the photosensitizer to the tumor-bearing animals via the desired route (e.g., intravenous, intraperitoneal, or intratumoral injection). The dose will be specific to the photosensitizer and experimental design.
-
-
Drug-Light Interval (DLI):
-
Allow a specific time interval between photosensitizer administration and light irradiation for optimal tumor accumulation and clearance from normal tissues. This interval is highly dependent on the photosensitizer's pharmacokinetic profile.
-
-
Light Irradiation:
-
Anesthetize the animal.
-
Deliver light of the appropriate wavelength to the tumor area using a laser or a filtered lamp.
-
The light dose (fluence, J/cm²) and fluence rate (mW/cm²) should be carefully controlled and measured.
-
-
Tumor Response Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate tumor volume.
-
Monitor the overall health and body weight of the animals.
-
At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis.
-
In Vivo Biodistribution Protocol
-
Animal Model and Photosensitizer Administration:
-
Use tumor-bearing animals as described in the PDT protocol.
-
Administer the photosensitizer, often radiolabeled or fluorescently tagged for easier detection.
-
-
Tissue Harvesting:
-
At various time points post-administration, euthanize the animals.
-
Harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, skin, muscle, brain).
-
-
Quantification of Photosensitizer:
-
For fluorescent photosensitizers, homogenize the tissues and extract the drug with an appropriate solvent. Measure the fluorescence intensity using a spectrofluorometer.
-
For radiolabeled photosensitizers, measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the concentration of the photosensitizer per gram of tissue.
-
-
Data Analysis:
-
Determine the tumor-to-normal tissue ratios to assess the selectivity of the photosensitizer.
-
Mandatory Visualization
General Workflow for In Vivo Photodynamic Therapy
References
- 1. Comparison of the in vivo efficiency of photofrin II-, mTHPC-, mTHPC-PEG- and mTHPCnPEG-mediated PDT in a human xenografted head and neck carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endobronchial photodynamic therapy: comparison of mTHPC and polyethylene glycol-derived mTHPC on human tumor xenografts and tumor-free bronchi of minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial photodynamic therapy with methylene blue and its derivatives in animal studies: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pd(II)TMPyP Tetrachloride and Clinically Approved Photosensitizers for Photodynamic Therapy
For Immediate Release
This guide provides a detailed comparison of the investigational photosensitizer Pd(II)TMPyP tetrachloride against clinically established photosensitizers such as Photofrin®, Verteporfin, and Temoporfin (B1682017). This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of their performance based on available experimental data.
Executive Summary
Photodynamic therapy (PDT) is a clinically approved modality for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death. The efficacy of PDT is highly dependent on the photophysical and photochemical properties of the photosensitizer. This guide benchmarks the performance of a promising palladium(II) porphyrin, this compound, against well-established, clinically approved photosensitizers. The comparison focuses on key performance indicators including photophysical properties, in vitro efficacy, and mechanisms of action. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable resource for the research community.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of this compound and clinically approved photosensitizers. It is important to note that the data for this compound is based on a closely related palladium(II)-complexed meso-tetra(4-pyridyl)porphyrin, and the data for the approved photosensitizers are compiled from various studies, which may involve different experimental conditions.
Table 1: Photophysical and Photochemical Properties
| Photosensitizer | Type | Max Absorption (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound (analog) | Porphyrin | Not Specified | High (inferred)[1] |
| Photofrin® (Porfimer sodium) | Porphyrin mixture | ~630 | 0.89[2] |
| Verteporfin (Visudyne®) | Benzoporphyrin derivative | ~690 | High[3] |
| Temoporfin (Foscan®) | Chlorin | ~652 | High[4][5] |
Table 2: In Vitro Photodynamic Efficacy
| Photosensitizer | Cell Line(s) | Light Dose (J/cm²) | IC50 | Reference |
| Pd(II)-tetra(4-pyridyl)porphyrin | MIA PaCa-2 (3D model) | 1.5 - 10 | ~1.3 µM (PS2) | [1] |
| Photofrin® | Namalva (Burkitt's lymphoma) | Varies | Varies with drug load | [6] |
| Verteporfin | MKN45, MKN74 (Gastric cancer) | 2.5 | 0.61 µM, 1.21 µM | [7] |
| 4T1 (Triple negative breast cancer) | 1 or 2.5 | 0.15 - 0.3 µM | [8] | |
| Temoporfin | A-427, BHY, KYSE-70, RT-4 | 1.8 | 0.10 - 0.20 µM | [9] |
| Nasopharyngeal carcinoma (HK1, CNE2) | Varies | ~100-fold more potent than HPD | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and replication of experimental findings. Below are standardized protocols for key experiments cited in this guide.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoactivation. It can be determined by direct or indirect methods.
Direct Method (Near-Infrared Phosphorescence): This is considered the gold standard and involves the direct detection of the weak phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays to its ground state.
-
Sample Preparation: Prepare optically matched solutions of the test photosensitizer and a reference standard with a known ΦΔ in the desired solvent.
-
Instrumentation: Utilize a sensitive photodetector, such as a liquid nitrogen-cooled germanium detector, coupled with a monochromator and a pulsed laser for excitation.
-
Measurement: The time-resolved phosphorescence decay of singlet oxygen is measured for both the sample and the reference under identical conditions.
-
Calculation: The ΦΔ of the sample is calculated by comparing the intensity of its singlet oxygen phosphorescence signal to that of the reference standard.
Indirect Method (Chemical Trapping): This method involves the use of a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence.
-
Probe Selection: 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe that is bleached upon reaction with singlet oxygen.
-
Procedure: A solution containing the photosensitizer and DPBF is irradiated at a wavelength absorbed by the photosensitizer but not by DPBF.
-
Monitoring: The decrease in DPBF absorbance is monitored over time using a spectrophotometer.
-
Calculation: The rate of DPBF bleaching is proportional to the rate of singlet oxygen production. The ΦΔ of the test compound is determined by comparing its rate of DPBF bleaching to that of a reference photosensitizer with a known ΦΔ under the same conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a photodynamic treatment.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer for a specific duration (e.g., 4 to 24 hours) in the dark.
-
Irradiation: Wash the cells to remove the free photosensitizer and irradiate with light of the appropriate wavelength and dose.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 to 48 hours) to allow for cell death to occur.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Uptake of Photosensitizers
The efficiency of cellular uptake is a critical factor for the efficacy of a photosensitizer. It can be quantified using fluorescence-based methods.
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., plates or flasks).
-
Incubation: Incubate the cells with the photosensitizer at a specific concentration for various time points.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Quantification:
-
Spectrofluorometry: Lyse the cells and measure the fluorescence of the photosensitizer in the cell lysate using a spectrofluorometer. A calibration curve of the photosensitizer in the lysis buffer is used for quantification.
-
Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence using a flow cytometer. This method provides information on the distribution of the photosensitizer within the cell population.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in photodynamic therapy and the experimental workflow for evaluating photosensitizers.
Caption: General mechanism of Type II photodynamic therapy.
Caption: Experimental workflow for in vitro PDT cytotoxicity assessment.
Conclusion
This compound and its analogs represent a promising class of photosensitizers for photodynamic therapy. The incorporation of palladium is known to enhance intersystem crossing, a key step for efficient singlet oxygen generation[1]. The available data on a closely related palladium porphyrin suggests potent photodynamic activity in preclinical models. However, further direct comparative studies against clinically approved photosensitizers under standardized conditions are necessary to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the continued development and evaluation of novel photosensitizers.
References
- 1. Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carrying Temoporfin with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the relationship between rate of uptake of Photofrin and cellular responses to photodynamic treatment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular uptake, subcellular localization and photodamaging effect of temoporfin (mTHPC) in nasopharyngeal carcinoma cells: comparison with hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pd(II)TMPyP Tetrachloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Pd(II)TMPyP tetrachloride are critical for ensuring laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.
This compound, a complex organometallic compound, requires careful management as hazardous chemical waste. While specific disposal protocols for every chemical are not always available, adherence to general principles of hazardous waste management is mandatory. The following procedures are based on established safety data and guidelines for handling similar chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste process. Do not dispose of this chemical down the drain or in regular solid waste.[1][2][3]
-
Waste Collection:
-
Place all solid waste containing this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), into a designated, compatible, and clearly labeled hazardous waste container.[4][5][6]
-
The container must be made of a material compatible with the chemical and have a tightly sealing lid to prevent any release of the substance.[6][7]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[4][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Management
In the event of a spill, the primary concern is to prevent the dispersal of the solid material.
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding the creation of dust. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₄₄H₃₆Cl₄N₈Pd | PubChem |
| Appearance | Solid | N/A |
| Storage Temperature | Room Temperature | MedChemExpress[8] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. danielshealth.com [danielshealth.com]
- 8. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
Personal protective equipment for handling Pd(II)TMPyP tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Pd(II)TMPyP tetrachloride (CAS No. 110314-07-3). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks. Due to the limited availability of specific toxicity data for this compound, a cautious approach, treating it as a potentially hazardous substance, is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that no specific hazard classification data is available, the presence of palladium, a heavy metal, necessitates stringent safety measures.[1] The compound should be handled in accordance with good industrial hygiene and safety practices.[1]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. For prolonged contact or handling larger quantities, consider thicker gloves (>8 mil) or double-gloving.[2][3][4] Always inspect gloves for tears or degradation before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. |
| Respiratory Protection | NIOSH-approved Respirator | Required when working outside a certified chemical fume hood or if aerosolization is possible. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[1]
-
Air-Sensitive Handling: As a precaution for a potentially air-sensitive compound, consider using a glove box or Schlenk line for manipulations.[5][6] If these are not available, minimize the time the compound is exposed to the atmosphere.
-
Work Area: Designate a specific area for handling the compound. Cover the work surface with an absorbent bench protector.
2. Weighing and Aliquoting:
-
Static Control: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.
-
Dispensing: To avoid creating dust, do not pour the dry powder. Use a spatula or other suitable tool for transferring the solid.
-
Weighing: If weighing the solid form, do so within the fume hood or in a ventilated balance enclosure.
3. Dissolution:
-
Solvent Addition: Add the solvent to the solid slowly and carefully to avoid splashing.
-
Light and Temperature Sensitivity: Porphyrin compounds can be sensitive to light and temperature.[5] Store solutions in amber vials or protect them from light, and follow any specific storage temperature recommendations.
4. Spill Response:
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent and then soap and water.
Disposal Plan: Hazardous Waste Management
All waste containing this compound must be treated as hazardous waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated PPE (gloves, etc.), weighing paper, and any un-used solid compound. |
| Liquid Waste | Labeled Hazardous Waste Container | Solutions containing the compound. Do not dispose of down the drain.[1][7] |
| Sharps Waste | Puncture-resistant Sharps Container | Contaminated needles, syringes, or other sharps. |
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by your institution's licensed professional waste disposal service.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 2. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. ossila.com [ossila.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Laboratory chemical waste [watercorporation.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
